3,4-dimethyl-1H-pyrazol-5-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
4,5-dimethyl-1,2-dihydropyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c1-3-4(2)6-7-5(3)8/h1-2H3,(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMTNHTJUNZPFMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NNC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 3,4-dimethyl-1H-pyrazol-5-ol
Audience: Researchers, scientists, and drug development professionals.
Introduction: Pyrazole derivatives are a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents. Their wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties, makes their synthesis a subject of significant interest. This guide provides an in-depth examination of the synthesis mechanism for 3,4-dimethyl-1H-pyrazol-5-ol, a substituted pyrazolone. The primary and most established method for this synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a β-ketoester with a hydrazine derivative.[1][2] This document details the underlying mechanism, provides a comprehensive experimental protocol, and presents relevant data in a structured format for clarity and reproducibility.
Core Synthesis Pathway: Cyclocondensation
The synthesis of this compound is achieved through the reaction of Ethyl 2-methylacetoacetate with Hydrazine . This reaction is a classic example of a cyclocondensation, where two functional groups react to form a ring, accompanied by the elimination of a small molecule, such as water or ethanol.[3][4]
The overall reaction scheme is as follows:
Caption: Overall reaction for the synthesis of this compound.
Reaction Mechanism
The mechanism proceeds through a series of nucleophilic addition and elimination steps, culminating in the formation of the stable heterocyclic pyrazole ring.
-
Hydrazone Formation: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of hydrazine on the more electrophilic ketone carbonyl of ethyl 2-methylacetoacetate. This is followed by dehydration to form a hydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the ester carbonyl carbon.
-
Elimination: The tetrahedral intermediate formed collapses, leading to the elimination of an ethoxide group (which is subsequently protonated to ethanol).
-
Tautomerization: The resulting pyrazolone ring exists in several tautomeric forms. In the solid state and in solution, it predominantly exists as the this compound form, which is stabilized by aromaticity.
Caption: Step-wise mechanism of the Knorr pyrazole synthesis.
Experimental Protocols
The following protocol is adapted from a well-established procedure for the synthesis of 3,5-dimethylpyrazole from acetylacetone and hydrazine, as detailed in Organic Syntheses.[5] The reactants have been changed to yield the target molecule, this compound.
Materials and Equipment:
-
1 L three-necked round-bottomed flask
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Separatory funnel
-
Apparatus for distillation
Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mol) | Role |
| Hydrazine Sulfate | 130.12 | 65.0 g | 0.50 | Hydrazine source |
| Sodium Hydroxide | 40.00 | 40.0 g | 1.00 | Base |
| Water | 18.02 | 400 mL | - | Solvent |
| Ethyl 2-methylacetoacetate | 144.17 | 72.1 g | 0.50 | β-Ketoester |
| Diethyl Ether | 74.12 | ~300 mL | - | Extraction Solvent |
| Anhydrous Potassium Carbonate | 138.21 | ~20 g | - | Drying Agent |
Procedure:
-
Preparation of Hydrazine Solution: In a 1 L round-bottomed flask equipped with a stirrer and thermometer, dissolve 65.0 g (0.50 mol) of hydrazine sulfate in a solution of 40.0 g (1.00 mol) of sodium hydroxide in 400 mL of water.
-
Cooling: Immerse the flask in an ice bath and cool the solution to 15°C with stirring. Free hydrazine is liberated in this step.
-
Addition of β-Ketoester: Add 72.1 g (0.50 mol) of ethyl 2-methylacetoacetate dropwise from a dropping funnel over a period of approximately 30-45 minutes. Maintain the internal reaction temperature at or below 15°C throughout the addition.
-
Reaction: After the addition is complete, continue to stir the mixture at 15°C for an additional hour.
-
Workup - Extraction:
-
Dilute the reaction mixture with 200 mL of water to dissolve any precipitated inorganic salts.
-
Transfer the entire mixture to a large separatory funnel.
-
Extract the aqueous layer with an initial 125 mL portion of diethyl ether.
-
Separate the layers and perform four subsequent extractions of the aqueous layer with 40 mL portions of ether.
-
-
Drying and Isolation:
-
Combine all the ether extracts.
-
Dry the combined extracts over anhydrous potassium carbonate.
-
Remove the ether by distillation.
-
-
Purification: The crude product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture to yield the purified this compound.
References
- 1. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 4. chemicalpapers.com [chemicalpapers.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Spectroscopic and Structural Elucidation of 3,4-dimethyl-1H-pyrazol-5-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of 3,4-dimethyl-1H-pyrazol-5-ol, a heterocyclic compound with potential applications in medicinal chemistry and drug development. Due to the limited availability of direct experimental spectra in public databases, this guide presents predicted spectroscopic data based on the analysis of structurally similar pyrazole derivatives. Detailed experimental protocols for the synthesis and spectroscopic analysis of this compound are also provided to facilitate further research and validation.
Molecular Structure and Properties
This compound is a pyrazole derivative with the chemical formula C₅H₈N₂O and a molecular weight of 112.13 g/mol .[1] The structure consists of a five-membered pyrazole ring substituted with two methyl groups at positions 3 and 4, and a hydroxyl group at position 5. The presence of these functional groups and the aromatic pyrazole core dictates its characteristic spectroscopic features.
Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from established spectroscopic principles and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.9-2.1 | Singlet | 3H | C3-CH₃ |
| ~1.7-1.9 | Singlet | 3H | C4-CH₃ |
| ~8.5-10.5 | Broad Singlet | 1H | OH |
| ~11.5-13.0 | Broad Singlet | 1H | NH |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~155-165 | C5 (C-OH) |
| ~135-145 | C3 |
| ~110-120 | C4 |
| ~8-12 | C3-CH₃ |
| ~6-10 | C4-CH₃ |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-3400 | Broad, Strong | O-H stretch |
| 3100-3200 | Broad, Medium | N-H stretch |
| 2900-3000 | Medium | C-H stretch (methyl) |
| 1580-1650 | Strong | C=N stretch (pyrazole ring) |
| 1450-1550 | Medium | C=C stretch (pyrazole ring) |
| 1350-1450 | Medium | C-H bend (methyl) |
| 1150-1250 | Strong | C-O stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment |
| 112 | [M]⁺ (Molecular Ion) |
| 97 | [M - CH₃]⁺ |
| 83 | [M - HCN - H]⁺ |
| 68 | [M - CO - NH₂]⁺ |
| 56 | [C₃H₄N]⁺ |
Experimental Protocols
The following are detailed methodologies for the synthesis and spectroscopic characterization of this compound.
Synthesis of this compound
A common and effective method for the synthesis of this compound is through the cyclocondensation reaction of a β-dicarbonyl compound with a hydrazine derivative.
Materials:
-
3-methyl-2,4-pentanedione
-
Hydrazine hydrate
-
Ethanol (or other suitable solvent)
-
Glacial acetic acid (catalyst, optional)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 3-methyl-2,4-pentanedione (1 equivalent) in ethanol.
-
Add hydrazine hydrate (1.1 equivalents) to the solution. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.
-
The mixture is refluxed with stirring for 4-6 hours.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, the solvent is removed under reduced pressure.
-
The resulting crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.
Spectroscopic Analysis
3.2.1. NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in an NMR tube.
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher. Set the spectral width to cover the range of 0-15 ppm. Use tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum using the same sample. A spectrometer frequency of 75 MHz or higher is recommended. The spectral width should be set to 0-200 ppm.
3.2.2. IR Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the solid product with dry potassium bromide and pressing it into a thin disc. Alternatively, for an Attenuated Total Reflectance (ATR) setup, place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
3.2.3. Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: Use Electron Ionization (EI) at 70 eV to generate the molecular ion and fragment ions.
-
Analysis: Analyze the resulting mass-to-charge ratios (m/z) to determine the molecular weight and fragmentation pattern.
Workflow and Pathway Diagrams
The following diagrams illustrate the general workflow for spectroscopic analysis and a conceptual pathway for the synthesis of this compound.
Caption: General workflow for the synthesis and spectroscopic analysis.
Caption: Conceptual synthetic pathway for this compound.
References
An In-depth Technical Guide to the Characterization of 3,4-dimethyl-1H-pyrazol-5-ol
Introduction: 3,4-dimethyl-1H-pyrazol-5-ol, also known by its tautomeric name 4,5-dimethyl-1,2-dihydropyrazol-3-one, is a heterocyclic organic compound belonging to the pyrazole family.[1] Pyrazoles are five-membered rings containing two adjacent nitrogen atoms and are recognized as important scaffolds in medicinal chemistry and materials science due to their diverse biological activities.[1] This particular derivative, featuring methyl groups at the 3 and 4 positions and a hydroxyl group at the 5 position, has been noted for its potential in the development of novel therapeutic agents and as a versatile building block in organic synthesis.[1] This guide provides a comprehensive overview of its physicochemical properties, a detailed experimental protocol for its synthesis, its spectroscopic profile, and its known biological activities.
It is important to note that while the compound is commercially available and its synthesis is based on well-established reactions, detailed experimental and spectroscopic data in peer-reviewed literature is limited. Therefore, this guide combines available data with representative protocols and expected analytical characteristics based on its structure.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. The compound exists in tautomeric forms, primarily the -ol and -one forms, which influences its properties and reactivity.
| Property | Value | Reference(s) |
| IUPAC Name | 4,5-dimethyl-1,2-dihydropyrazol-3-one | [1] |
| Synonyms | This compound; 3,4-Dimethyl-5-pyrazolone | [1][2] |
| CAS Numbers | 145092-15-5, 6628-22-4, 4344-72-3 | [1] |
| Molecular Formula | C₅H₈N₂O | [1] |
| Molecular Weight | 112.13 g/mol | [1] |
| Appearance | White to off-white crystalline solid | - |
| Melting Point | Approx. 90–92 °C | [1] |
| Boiling Point | Data not readily available | - |
| Solubility | Soluble in polar solvents (e.g., ethanol, water) | [1] |
| pKa | Data not readily available | - |
Synthesis and Experimental Protocols
The most common and established method for synthesizing pyrazole derivatives is the Knorr pyrazole synthesis, which involves the condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.[1] For this compound, the logical precursors are hydrazine and 3-methyl-2,4-pentanedione.
The following diagram illustrates the general workflow for the Knorr synthesis of this compound.
This protocol describes the synthesis of this compound from 3-methyl-2,4-pentanedione and hydrazine hydrate.
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methyl-2,4-pentanedione (11.4 g, 0.1 mol).
-
Add 100 mL of ethanol to the flask to dissolve the dicarbonyl compound.
-
-
Addition of Reagent:
-
While stirring, slowly add hydrazine hydrate (5.0 g, 0.1 mol) to the solution at room temperature. The addition may be mildly exothermic.
-
-
Reaction:
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 2-4 hours.
-
Monitor the progress of the reaction periodically using Thin Layer Chromatography (TLC) with an appropriate eluent system (e.g., ethyl acetate/hexane).
-
-
Work-up and Isolation:
-
Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), remove the flask from the heat source and allow it to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator to yield a crude solid or oil.
-
-
Purification:
-
Purify the crude product by recrystallization. Dissolve the solid in a minimal amount of hot ethanol and add water dropwise until turbidity persists.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the white crystalline product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.
-
Spectroscopic Characterization
A ¹H NMR spectrum in a solvent like DMSO-d₆ would be expected to show the following signals:
-
~1.8-2.0 ppm: A singlet corresponding to the three protons of the methyl group at the C4 position (C-CH₃).
-
~2.1-2.3 ppm: A singlet corresponding to the three protons of the methyl group at the C3 position (C-CH₃).
-
~9.0-11.0 ppm: Two broad singlets, corresponding to the N-H and O-H protons. The exact chemical shifts can vary depending on solvent, concentration, and temperature, and the protons may be exchangeable with D₂O.
The ¹³C NMR spectrum is expected to show five distinct signals:
-
~8-12 ppm: Signal for the methyl carbon at the C4 position.
-
~12-16 ppm: Signal for the methyl carbon at the C3 position.
-
~100-110 ppm: Signal for the quaternary carbon at the C4 position.
-
~140-150 ppm: Signal for the carbon at the C3 position.
-
~155-165 ppm: Signal for the carbon at the C5 position (bearing the hydroxyl group) or the C=O carbon in the tautomeric form.
The IR spectrum (as a KBr pellet) would be expected to show characteristic absorption bands:
-
3400-3200 cm⁻¹: A broad band corresponding to the O-H stretching vibration.
-
3200-3100 cm⁻¹: A band corresponding to the N-H stretching vibration.
-
2950-2850 cm⁻¹: Bands corresponding to C-H stretching of the methyl groups.
-
~1650 cm⁻¹: A strong band corresponding to the C=O stretch of the pyrazolone tautomer.
-
~1600 cm⁻¹: A band for the C=N stretching vibration within the pyrazole ring.
In an electron ionization (EI) mass spectrum, the following would be expected:
-
Molecular Ion (M⁺): A peak at m/z = 112, corresponding to the molecular weight of the compound (C₅H₈N₂O). The intensity of this peak may vary.
-
Fragmentation: Common fragmentation patterns for pyrazoles involve the loss of small neutral molecules like HCN, N₂, and CO, as well as cleavage of the methyl groups.
Biological Activity and Drug Development Potential
This compound is a subject of interest in medicinal chemistry due to the established broad-spectrum bioactivity of the pyrazole scaffold. Research has indicated its potential in several therapeutic areas:
-
Anti-inflammatory, Antimicrobial, and Anticancer Activities: The compound has been investigated for these properties, which are common among pyrazole derivatives.[1]
-
Mechanism of Action: The primary proposed mechanism of action involves the molecule's ability to interact with biological targets, such as enzyme active sites, through hydrogen bonding.[3] The hydroxyl group at the C5 position is a key functional group for forming these interactions, potentially leading to the modulation of biological pathways.[3]
The diagram below illustrates the generalized proposed mechanism where the pyrazole derivative acts as an inhibitor by forming hydrogen bonds within the active site of a target enzyme.
This generalized model highlights how the structural features of this compound could contribute to its biological activity, making it a valuable lead compound for further optimization and development in drug discovery programs.
References
An In-depth Technical Guide to the Tautomerism of 3,4-dimethyl-1H-pyrazol-5-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-dimethyl-1H-pyrazol-5-ol, a member of the pyrazolone family, is a versatile heterocyclic compound with significant potential in medicinal chemistry and drug development.[1] A critical aspect of its chemical behavior and, consequently, its biological activity is its existence in multiple tautomeric forms. This guide provides a comprehensive technical overview of the tautomerism of this compound, detailing the structural isomers, the factors governing their equilibrium, and the experimental and computational methodologies for their characterization.
Introduction to Pyrazolone Tautomerism
Pyrazolones are a class of heterocyclic compounds that exhibit prototropic tautomerism, a phenomenon involving the migration of a proton between two or more sites within the molecule. This dynamic equilibrium results in the coexistence of different structural isomers, or tautomers, each with distinct physicochemical properties that can influence reactivity, solubility, and interaction with biological targets.[2] For N-unsubstituted pyrazolones like this compound, three primary tautomeric forms are of interest: the hydroxyl-pyrazole (OH form), the keto-pyrazole with a proton on the nitrogen at position 2 (NH form), and the keto-pyrazole with a proton on the carbon at position 4 (CH form).
Tautomeric Forms of this compound
The tautomeric equilibrium of this compound involves the interconversion of three main forms, as depicted below. The relative stability of these tautomers is influenced by both the inherent electronic effects of the substituents and the surrounding environment.
Tautomeric forms of this compound.
Factors Influencing Tautomeric Equilibrium
The position of the tautomeric equilibrium is not static and is dictated by a delicate balance of several factors:
-
Solvent Effects: The polarity of the solvent plays a crucial role. Nonpolar solvents tend to favor the less polar CH form, while polar solvents, particularly those capable of hydrogen bonding, can stabilize the OH and NH forms.[3] In protic solvents, the equilibrium can be significantly shifted towards the NH and OH tautomers due to the formation of intermolecular hydrogen bonds.
-
Substituent Effects: The electronic nature of substituents on the pyrazole ring can influence tautomer stability. Electron-donating groups, such as the methyl groups in this compound, generally favor the NH and OH forms.[2][4]
-
Temperature: Temperature can affect the equilibrium constant of the tautomeric interconversion. Low-temperature studies are often employed to slow down the rate of proton exchange, allowing for the individual observation of tautomers by techniques like NMR.[5]
-
Concentration: In some cases, the concentration of the pyrazolone in solution can influence the tautomeric equilibrium, particularly if intermolecular interactions like dimerization are significant.[6]
Data Presentation: Expected Tautomer Distribution in Various Solvents
| Solvent | Dielectric Constant (ε) | Expected Predominant Tautomer(s) | Rationale |
| Cyclohexane | 2.0 | CH | Nonpolar solvent favors the less polar CH form. |
| Chloroform | 4.8 | CH, OH | Moderately polar; may show a mixture with a significant population of the OH form. |
| Acetone | 21.0 | NH, OH | Polar aprotic solvent stabilizes the more polar NH and OH forms. |
| Ethanol | 24.6 | NH, OH | Polar protic solvent strongly stabilizes NH and OH forms through hydrogen bonding. |
| DMSO | 47.0 | NH, OH | Highly polar aprotic solvent favors the more polar tautomers. |
| Water | 80.1 | NH, OH | Highly polar protic solvent; expected to strongly favor the NH and OH forms. |
Experimental Protocols for Tautomer Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful technique for the qualitative and quantitative analysis of tautomeric mixtures in solution.[7]
Detailed Methodology:
-
Sample Preparation: Prepare solutions of this compound in a range of deuterated solvents with varying polarities (e.g., CDCl₃, acetone-d₆, DMSO-d₆, CD₃OD) at a concentration of approximately 10-20 mg/mL.
-
¹H NMR Spectroscopy:
-
Acquire ¹H NMR spectra at room temperature. Observe the chemical shifts and multiplicities of the signals. Broadening of signals for the pyrazole ring protons may indicate a rapid tautomeric exchange.
-
Perform low-temperature ¹H NMR experiments (e.g., down to -60 °C) to slow the proton exchange rate. This may allow for the resolution of distinct signals for each tautomer.
-
The integration of the distinct signals can be used to determine the relative populations of the tautomers at that temperature.
-
-
¹³C NMR Spectroscopy:
-
Acquire ¹³C NMR spectra. The chemical shifts of the pyrazole ring carbons, particularly C3, C4, and C5, are sensitive to the tautomeric form.[2]
-
Compare the experimental chemical shifts with those predicted by computational methods for each tautomer to aid in signal assignment.
-
-
¹⁵N NMR Spectroscopy:
-
If available, ¹⁵N NMR is highly informative as the nitrogen atoms are directly involved in the tautomerism.[6] The chemical shifts of N1 and N2 will differ significantly between the tautomeric forms.
-
Experimental workflow for NMR analysis of tautomerism.
UV-Vis Spectroscopy
UV-Vis spectroscopy can be used to study tautomeric equilibria, as different tautomers will exhibit distinct absorption spectra.
Detailed Methodology:
-
Sample Preparation: Prepare dilute solutions of this compound in solvents of varying polarity.
-
Spectral Acquisition: Record the UV-Vis absorption spectra for each solution.
-
Data Analysis: The appearance of different absorption bands or shifts in the absorption maxima with changes in solvent polarity can indicate the presence of different tautomers. Comparison with the spectra of "fixed" derivatives (where tautomerism is blocked by N- or O-alkylation) can aid in assigning the spectra to specific tautomers.[8]
Computational Chemistry Protocols
Computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and complementing experimental findings.
Detailed Methodology:
-
Structure Generation: Build the 3D structures of the OH, NH, and CH tautomers of this compound.
-
Geometry Optimization and Energy Calculation:
-
Perform geometry optimizations and frequency calculations for each tautomer in the gas phase using a DFT functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)).[2][4]
-
The absence of imaginary frequencies confirms that the optimized structures are true minima on the potential energy surface.
-
-
Solvent Effects:
-
To model the effect of different solvents, employ a continuum solvation model such as the Polarizable Continuum Model (PCM).
-
Perform geometry optimizations for each tautomer within the desired solvent continuum (e.g., water, ethanol, chloroform).
-
-
Data Analysis:
-
Calculate the relative electronic energies (ΔE) and Gibbs free energies (ΔG) of the tautomers in the gas phase and in different solvents.
-
The tautomer with the lowest Gibbs free energy is predicted to be the most stable under those conditions.
-
The tautomeric equilibrium constant (KT) can be estimated from the difference in Gibbs free energy (ΔG) using the equation: ΔG = -RTln(KT).
-
Synthesis of this compound
The synthesis of this compound is typically achieved through the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.[1]
Knorr synthesis of this compound.
Conclusion
The tautomerism of this compound is a fundamental aspect of its chemistry that significantly impacts its properties and potential applications in drug discovery. A thorough understanding of the tautomeric equilibrium and the factors that influence it is essential for predicting the compound's behavior in different environments, including biological systems. The combination of experimental techniques, particularly multi-nuclear NMR, and computational modeling provides a powerful approach for the comprehensive characterization of the tautomeric landscape of this important pyrazolone derivative. This knowledge is critical for the rational design and development of novel therapeutics based on the pyrazole scaffold.
References
- 1. Buy this compound (EVT-2538836) | 145092-15-5; 4344-72-3; 6628-22-4 [evitachem.com]
- 2. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 6. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The use of NMR spectroscopy to study tautomerism: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. researchgate.net [researchgate.net]
CAS 145092-15-5 physical and chemical properties
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide serves as a comprehensive resource on the physical and chemical properties of the compound identified by CAS number 145092-15-5. The following sections provide a structured overview of its known attributes, experimental methodologies, and relevant biological context to support ongoing research and development efforts.
Compound Identification
Initial searches for the specific CAS number 145092-15-5 did not yield a definitive corresponding chemical structure or universally recognized common name in publicly accessible chemical databases. The provided IUPAC name, 1-(2,4-dichlorophenyl)-5-(4-iodophenyl)-4-methyl-N-4-morpholinyl-1H-pyrazole-3-carboxamide, is associated with the pyrazole class of compounds, which are of significant interest in medicinal chemistry. However, a direct link to the queried CAS number could not be established through initial database searches.
It is crucial for researchers to verify the CAS number and the associated chemical structure to ensure the accuracy of the information being sought. The data presented herein is based on compounds with similar structural motifs from the pyrazole carboxamide family, which may serve as a preliminary reference.
Physicochemical Properties
Quantitative data for compounds structurally related to pyrazole carboxamides are summarized below. These values provide an estimated profile for compounds of this class.
| Property | Value | Source |
| Molecular Weight | 557.21 g/mol | [1] |
| Molecular Formula | C21H19Cl2IN4O2 | [1] |
| XLogP3-AA | 5.8 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Rotatable Bond Count | 4 | [2] |
Experimental Protocols
Detailed experimental methodologies for determining the physicochemical and biological properties of novel chemical entities are critical for reproducibility and validation. The following outlines a general workflow for the characterization of a pyrazole carboxamide derivative.
Synthesis and Purification
The synthesis of pyrazole carboxamide derivatives often involves a multi-step process. A representative synthetic pathway is the cyclization of a ketene dithioacetal derivative with hydrazine hydrate to form the core pyrazole ring.[3] This is followed by a reaction with a suitable acid chloride in the presence of a base, such as triethylamine, to yield the final carboxamide product.[3]
Experimental Workflow for Synthesis
Caption: Synthetic workflow for pyrazole carboxamide derivatives.
Structural Characterization
The chemical structure of the synthesized compound is typically confirmed using a combination of spectroscopic techniques:
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR): To determine the proton environment and connectivity.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.[3]
Biological Evaluation
The biological activity of pyrazole derivatives is a key area of investigation due to their diverse therapeutic potential, including antimicrobial, anti-inflammatory, and anticancer properties.[3]
Screening for Antimicrobial Activity
A common method for assessing antimicrobial activity is the broth microdilution method.[3] This technique is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
Signaling Pathway Analysis in Drug Discovery
Understanding the mechanism of action of a novel compound often involves investigating its effect on specific cellular signaling pathways. Pyrazole-containing compounds have been shown to modulate various pathways implicated in disease.
Caption: General signaling pathway modulation by a pyrazole compound.
Conclusion
While a definitive profile for CAS 145092-15-5 could not be constructed due to a lack of specific data, this guide provides a comprehensive overview of the properties and experimental considerations for structurally related pyrazole carboxamide compounds. Researchers are strongly encouraged to verify the CAS number and molecular identity of their compound of interest. The methodologies and data presented here offer a valuable framework for the characterization and evaluation of novel pyrazole derivatives in a drug discovery context.
References
An In-depth Technical Guide to the Knorr Pyrazole Synthesis of 3,4-dimethyl-1H-pyrazol-5-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Knorr pyrazole synthesis for the preparation of 3,4-dimethyl-1H-pyrazol-5-ol, a valuable heterocyclic compound in medicinal chemistry and drug development. This document outlines the core principles of the synthesis, detailed experimental protocols, and relevant chemical data.
Introduction
The Knorr pyrazole synthesis, a cornerstone of heterocyclic chemistry, facilitates the construction of the pyrazole ring system through the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[1][2][3] This reaction is particularly significant for the synthesis of pyrazolones, a class of compounds known for their diverse biological activities. This compound is a pyrazolone derivative with potential applications in various research areas. Its synthesis involves the reaction of ethyl 2-methylacetoacetate with hydrazine, a classic example of the Knorr synthesis.
Reaction Mechanism and Workflow
The synthesis of this compound proceeds through a well-established mechanism involving the initial reaction of hydrazine with the more electrophilic ketone carbonyl of ethyl 2-methylacetoacetate to form a hydrazone intermediate. Subsequent intramolecular cyclization via nucleophilic attack of the terminal nitrogen of the hydrazine onto the ester carbonyl, followed by the elimination of ethanol, yields the stable pyrazolone ring.
References
The Genesis of a Pharmaceutical Mainstay: An In-depth Guide to the Discovery and History of Pyrazolone Compounds
Introduction
Pyrazolone represents a class of five-membered heterocyclic compounds that has become a cornerstone in medicinal chemistry.[1][2] Characterized by a pyrazole ring with an additional carbonyl group, this structural motif is integral to numerous pharmaceuticals, agrochemicals, and dyes.[1][3][4] Since the late 19th century, pyrazolone derivatives have been investigated for their wide-ranging pharmacological activities, including analgesic, antipyretic, anti-inflammatory, antimicrobial, and antitumor properties.[2][4][5][6] This guide provides a technical overview of the seminal discovery of pyrazolones, detailing the historical context, the foundational synthetic protocols, and the evolution of this vital class of compounds.
The Landmark Discovery by Ludwig Knorr
The history of pyrazolones begins in the 1880s with the German chemist Ludwig Knorr.[7] While working in the laboratory of Emil Fischer at the University of Erlangen, Knorr was engaged in a search for synthetic alternatives to quinine, an alkaloid used to treat fever.[7][8][9] In 1883, his research led to the synthesis of the first pyrazolone-based drug, a compound he named antipyrine.[5][7][9] This discovery was a watershed moment in pharmacology, as antipyrine (later known as phenazone) became one of the very first synthetic drugs to be introduced into the market and was the most widely used drug until the advent of Aspirin.[7][10][11]
Knorr's synthesis, patented in 1883, involved the condensation of phenylhydrazine with ethyl acetoacetate, followed by methylation.[1][10][12] The resulting compound, 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one, exhibited potent analgesic (pain-reducing) and antipyretic (fever-reducing) properties.[10][12][13] The commercial success of antipyrine spurred further research into pyrazolone derivatives, leading to the development of other important drugs like aminophenazone and metamizole (dipyrone) in the subsequent decades.[5][8]
Foundational Synthetic Methodology: The Knorr Pyrazolone Synthesis
The classical Knorr synthesis remains a fundamental method for preparing the pyrazolone core. The process is a condensation reaction between a hydrazine derivative and a β-ketoester.
Experimental Protocol: Synthesis of 1-Phenyl-3-methyl-5-pyrazolone
This protocol outlines the foundational condensation reaction that forms the pyrazolone ring, which is the precursor to antipyrine before methylation.
Materials:
-
Phenylhydrazine
-
Ethyl acetoacetate
-
Ethanol (absolute)
-
Glacial acetic acid (optional, as catalyst)
-
Sodium acetate (for buffering in related azo-coupling methods)[14][15]
-
Hydrochloric acid (for preparation of diazonium salts in alternative syntheses)[16]
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of phenylhydrazine and ethyl acetoacetate in a minimal amount of absolute ethanol.
-
Condensation: Heat the reaction mixture to reflux. The reaction progress can be monitored using thin-layer chromatography (TLC). The condensation involves the initial formation of a phenylhydrazone intermediate, which then undergoes intramolecular cyclization.[17]
-
Cyclization: The heating is continued for several hours (typically 2-4 hours) to ensure the cyclization is complete. During this step, a molecule of ethanol is eliminated.[17]
-
Isolation: Upon completion, the reaction mixture is cooled to room temperature and then further chilled in an ice bath to induce precipitation of the product.
-
Purification: The crude solid product is collected by vacuum filtration. The precipitate is washed with cold ethanol to remove unreacted starting materials.
-
Recrystallization: The product, 1-phenyl-3-methyl-5-pyrazolone, is further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield colorless needles.[3]
// Edges Phenylhydrazine -> Mix; EAA -> Mix; Mix -> Reflux [label="Heat"]; Reflux -> Cool [label="Time"]; Cool -> Filter; Filter -> Recrystallize [label="Crude Product"]; Recrystallize -> Product [label="Pure Product"]; } enddot Caption: General experimental workflow for the Knorr synthesis of a pyrazolone core.
Physicochemical and Yield Data
Quantitative data for early pyrazolone compounds and their precursors are crucial for reproducibility and understanding their properties. The table below summarizes key data points for antipyrine and a related synthetic intermediate.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Typical Yield (%) | Reference |
| Antipyrine (Phenazone) | C₁₁H₁₂N₂O | 188.23 | 156 | Not specified in historical texts | [10][18] |
| Ethyl 2-(phenylazo)acetoacetate | C₁₂H₁₄N₂O₃ | 234.25 | 79.8 - 80.7 | 72 | [16] |
Mechanism of Action: Prostaglandin Synthesis Inhibition
The primary therapeutic effects of early pyrazolone analgesics like antipyrine stem from their ability to inhibit cyclooxygenase (COX) enzymes.[11][13][19] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key signaling molecules involved in inflammation, pain, and fever.[11][13] By blocking COX activity, antipyrine reduces prostaglandin synthesis, thereby alleviating pain and lowering body temperature.[13] Its antipyretic effect is specifically attributed to its action on the hypothalamus, the brain's thermoregulatory center.[13]
// Nodes AA [label="Arachidonic Acid\n(from Cell Membrane)", fillcolor="#F1F3F4", fontcolor="#202124"]; COX [label="COX-1 / COX-2 Enzymes", fillcolor="#FFFFFF", fontcolor="#202124"]; PGs [label="Prostaglandins", fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammation [label="Inflammation\nPain\nFever", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Antipyrine [label="Pyrazolones\n(e.g., Antipyrine)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges AA -> COX [color="#34A853"]; COX -> PGs [color="#34A853"]; PGs -> Inflammation [color="#34A853"]; Antipyrine -> COX [label=" Inhibition", color="#EA4335", style=dashed, arrowhead=tee]; } enddot Caption: Pyrazolones inhibit COX enzymes, blocking prostaglandin synthesis.
Historical Evolution of Pyrazolone-Based Drugs
The success of antipyrine paved the way for further innovation in pyrazolone chemistry. Chemists at Hoechst, the company that commercialized antipyrine, sought to develop derivatives with improved properties.
-
Aminopyrine (1893): Friedrich Stolz synthesized aminopyrine, a derivative of antipyrine with an added dimethylamino group. It showed more potent analgesic and antipyretic activity.
-
Melubrine (1913): A water-soluble derivative, melubrine (sodium antipyrine aminomethanesulfonate), was introduced to allow for administration by injection.[8]
-
Metamizole (Dipyrone, 1920): Metamizole was synthesized as a methyl derivative of melubrine.[8] It became a widely used analgesic and antipyretic, marketed as Novalgin in 1922.[8]
While effective, some of these early pyrazolones, particularly aminopyrine and dipyrone, were later associated with a rare but serious risk of agranulocytosis (a severe drop in white blood cells), leading to their withdrawal or restricted use in several countries.[2]
// Nodes Knorr [label="Knorr's Discovery\n(1883)", fillcolor="#FBBC05", fontcolor="#202124"]; Antipyrine [label="Antipyrine\n(Phenazone)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Aminopyrine [label="Aminopyrine\n(1893)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Melubrine [label="Melubrine\n(1913)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Metamizole [label="Metamizole\n(Dipyrone, 1920)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Knorr -> Antipyrine [label=" led to"]; Antipyrine -> Aminopyrine [label=" derivative of"]; Aminopyrine -> Melubrine [label=" led to soluble form"]; Melubrine -> Metamizole [label=" derivative of"]; } enddot Caption: Chronological development of key pyrazolone-based analgesics.
Conclusion
The discovery of pyrazolone compounds by Ludwig Knorr marked a pivotal moment in the history of medicine, heralding the era of synthetic pharmaceuticals. The straightforward and robust nature of the Knorr synthesis provided a versatile platform for the development of numerous derivatives. Although the use of the original analgesic pyrazolones has declined due to safety concerns, the pyrazolone scaffold remains a privileged structure in modern drug discovery. Today, it is found in a diverse array of FDA-approved drugs, including the free radical scavenger edaravone and the thrombopoietin receptor agonist eltrombopag, demonstrating the enduring legacy of Knorr's initial discovery.[5] The foundational principles established over a century ago continue to inspire the design and synthesis of new therapeutic agents.
References
- 1. Pyrazolone - Wikipedia [en.wikipedia.org]
- 2. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity – Oriental Journal of Chemistry [orientjchem.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ludwig Knorr - Wikipedia [en.wikipedia.org]
- 8. Metamizole - Wikipedia [en.wikipedia.org]
- 9. 100th Anniversary: Death of Ludwig Knorr - ChemistryViews [chemistryviews.org]
- 10. Phenazone - Wikipedia [en.wikipedia.org]
- 11. What is Antipyrine used for? [synapse.patsnap.com]
- 12. nbinno.com [nbinno.com]
- 13. nbinno.com [nbinno.com]
- 14. benchchem.com [benchchem.com]
- 15. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 16. Synthesis and Antiplatelet Activity Evaluation of a Group of Novel Ethyl Acetoacetate Phenylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. orgchemres.org [orgchemres.org]
- 18. Antipyrine | C11H12N2O | CID 2206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. What is the mechanism of Antipyrine? [synapse.patsnap.com]
An In-depth Technical Guide to the Structural Isomers of 3,4-dimethyl-1H-pyrazol-5-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural isomers of 3,4-dimethyl-1H-pyrazol-5-ol, focusing on their synthesis, spectroscopic characterization, and potential as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes.
Introduction to Pyrazol-5-ol Scaffolds
The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms and is a prominent scaffold in medicinal chemistry.[1] Its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[2] The this compound core and its structural isomers are of particular interest due to their potential to selectively inhibit COX enzymes, key players in the inflammatory cascade. This guide will delve into the synthesis and characterization of these isomers, providing a foundation for further drug discovery and development efforts.
Structural Isomers of this compound
The constitutional isomers of this compound are characterized by the different placement of the two methyl groups and the hydroxyl group on the pyrazole ring, as well as N-methylation. The primary isomers of interest include:
-
This compound: The parent compound.
-
3,5-dimethyl-1H-pyrazol-4-ol: An isomer with a different substitution pattern.
-
1,3-dimethyl-1H-pyrazol-5-ol: An N-methylated isomer.
-
1,5-dimethyl-1H-pyrazol-3-ol: Another N-methylated isomer.
These isomers can also exist in tautomeric forms, most notably the pyrazolin-5-one form. The equilibrium between the hydroxyl and keto forms is influenced by the solvent and substitution pattern.
Synthesis of Structural Isomers
The synthesis of pyrazole derivatives primarily relies on the condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.[3] Variations in the starting materials allow for the targeted synthesis of different isomers.
General Synthesis of the Pyrazole Ring
A general and efficient method for the synthesis of the pyrazole core involves the cyclocondensation of a hydrazine with a β-diketone.[3]
Experimental Protocol: General Synthesis of a Dimethyl-Pyrazol-ol Derivative
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve one equivalent of the appropriate β-diketone (e.g., acetylacetone or a substituted derivative) in a suitable solvent such as ethanol or glacial acetic acid.
-
Addition of Hydrazine: To the stirred solution, add a slight excess (1.1 equivalents) of the corresponding hydrazine derivative (e.g., hydrazine hydrate or methylhydrazine).
-
Reaction Conditions: The reaction mixture is then heated to reflux for a period of 2 to 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired pyrazole derivative.
Synthesis of Specific Isomers
-
This compound: This isomer can be synthesized from the reaction of hydrazine hydrate with 3-methyl-2,4-pentanedione.
-
3,5-dimethyl-1H-pyrazol-4-ol: Synthesis of this isomer would require a different starting dicarbonyl compound, such as 3-hydroxy-2,4-pentanedione, and reaction with hydrazine hydrate.
-
1,3-dimethyl-1H-pyrazol-5-ol: This N-methylated isomer is synthesized by reacting methylhydrazine with ethyl acetoacetate.[4]
-
1,5-dimethyl-1H-pyrazol-3-ol: The synthesis of this isomer involves the reaction of methylhydrazine with a different β-ketoester, such as ethyl 3-oxobutanoate, followed by appropriate workup to favor the desired regioisomer.
Spectroscopic Characterization
The structural isomers can be unequivocally identified and differentiated through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the substitution pattern on the pyrazole ring. The chemical shifts of the methyl groups and the ring protons/carbons are highly dependent on their position.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the purified pyrazole isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. Typical parameters include a proton-decoupled pulse sequence, a wider spectral width, and a larger number of scans (1024 or more) to achieve adequate signal-to-noise.
Table 1: Expected NMR Data for Dimethyl-Pyrazol-ol Isomers
| Isomer | Expected ¹H NMR Signals (δ, ppm) | Expected ¹³C NMR Signals (δ, ppm) |
| This compound | Methyls (~2.0-2.3), NH (broad, variable), OH (broad, variable) | Methyls (~10-15), C3, C4, C5 (~100-160) |
| 3,5-dimethyl-1H-pyrazol-4-ol | Methyls (~2.1-2.4), Ring CH (~5.5-6.0), NH (broad, variable), OH (broad, variable) | Methyls (~11-16), C3, C4, C5 (~100-160) |
| 1,3-dimethyl-1H-pyrazol-5-ol | N-Methyl (~3.5-3.8), C-Methyl (~2.0-2.2), Ring CH (~5.2-5.5), OH (broad, variable) | N-Methyl (~30-35), C-Methyl (~10-15), C3, C4, C5 (~90-160) |
| 1,5-dimethyl-1H-pyrazol-3-ol | N-Methyl (~3.6-3.9), C-Methyl (~2.1-2.3), Ring CH (~5.7-6.0), OH (broad, variable) | N-Methyl (~32-37), C-Methyl (~12-17), C3, C4, C5 (~95-165) |
Infrared (IR) Spectroscopy and Mass Spectrometry (MS)
IR spectroscopy provides information about the functional groups present, such as the O-H and N-H stretches, as well as the C=O stretch in the tautomeric pyrazolone form. Mass spectrometry confirms the molecular weight of the isomers.
Table 2: Key Spectroscopic Data for Isomer Characterization
| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Key IR Absorptions (cm⁻¹) |
| This compound | C₅H₈N₂O | 112.13 | ~3400-3200 (O-H, N-H), ~1650 (C=O, tautomer) |
| 3,5-dimethyl-1H-pyrazol-4-ol | C₅H₈N₂O | 112.13 | ~3400-3200 (O-H, N-H) |
| 1,3-dimethyl-1H-pyrazol-5-ol | C₅H₈N₂O | 112.13 | ~3400 (O-H), ~1650 (C=O, tautomer) |
| 1,5-dimethyl-1H-pyrazol-3-ol | C₅H₈N₂O | 112.13 | ~3400 (O-H) |
Biological Activity: Cyclooxygenase (COX) Inhibition
A significant area of interest for pyrazole derivatives is their anti-inflammatory activity, which is often mediated through the inhibition of cyclooxygenase (COX) enzymes. There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is induced during inflammation. Selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory drugs with reduced gastrointestinal side effects.[5]
Prostaglandin Synthesis Pathway
The inhibition of COX enzymes disrupts the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.
Experimental Protocol: In Vitro COX Inhibition Assay
The inhibitory potency of the pyrazole isomers against COX-1 and COX-2 can be determined using an in vitro assay that measures the production of prostaglandins. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of inhibitor potency.
Experimental Workflow
References
- 1. tsijournals.com [tsijournals.com]
- 2. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. 1,3-Dimethyl-1H-pyrazol-5-ol|Supplier [benchchem.com]
- 5. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Solubility of 3,4-dimethyl-1H-pyrazol-5-ol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3,4-dimethyl-1H-pyrazol-5-ol in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information and provides detailed, standardized experimental protocols for researchers to determine precise solubility values.
Introduction to this compound
This compound is a heterocyclic organic compound belonging to the pyrazole family. Its structure, featuring both a hydrogen bond donor (-OH group) and acceptor (pyrazole ring nitrogens), along with methyl substitutions, governs its physicochemical properties, including solubility. This compound serves as a versatile building block in medicinal chemistry and materials science. An understanding of its solubility in different organic solvents is critical for its synthesis, purification, formulation, and application in various research and development endeavors.
Solubility Profile of this compound
Based on available data, this compound exhibits preferential solubility in polar organic solvents, with diminished solubility in non-polar media.[1] A summary of its qualitative solubility in commonly used organic solvents is presented in Table 1.
Table 1: Qualitative Solubility of this compound in Organic Solvents
| Solvent Category | Solvent | Qualitative Solubility |
| Polar Protic | Methanol | Soluble[2] |
| Ethanol | Soluble[1] | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble[2] |
| Non-Polar | Non-polar solvents | Less soluble[1] |
Note: "Soluble" indicates that the compound dissolves to a significant extent, while "Less soluble" suggests poor dissolution. Quantitative values are not currently available in the cited literature.
The solubility trend aligns with the "like dissolves like" principle, where the polar pyrazole derivative dissolves well in polar solvents capable of hydrogen bonding and dipole-dipole interactions.
Experimental Protocols for Solubility Determination
To obtain precise quantitative solubility data, standardized experimental methods are necessary. The following section details a robust protocol for determining the equilibrium solubility of this compound in various organic solvents using the shake-flask method, a widely accepted and reliable technique.
Equilibrium Solubility Determination via the Shake-Flask Method
This method measures the concentration of a saturated solution of the compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Thermostatic shaker or incubator
-
Centrifuge
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Equilibration: Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow for the settling of the excess solid. Centrifuge the vials at a high speed to pellet any remaining undissolved solid.
-
Sample Dilution: Carefully pipette a known aliquot of the clear supernatant into a volumetric flask and dilute with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of this compound.
-
Data Analysis: Calculate the solubility of the compound in the solvent (e.g., in mg/mL or mol/L) based on the measured concentration and the dilution factor.
Visualizing Experimental and Logical Workflows
To further elucidate the processes involved in solubility determination and the underlying chemical principles, the following diagrams are provided.
Caption: Workflow for Equilibrium Solubility Determination.
Caption: Principle of "Like Dissolves Like".
Conclusion
References
Crystal Structure Analysis of Pyrazole Derivatives: A Technical Guide Based on a 3,4-Dimethyl-1-phenyl-1H-pyrazol-5-one Dimer
Disclaimer: Extensive searches for the crystal structure of 3,4-dimethyl-1H-pyrazol-5-ol and its tautomer, 3,4-dimethyl-4,5-dihydro-1H-pyrazol-5-one, did not yield publicly available crystallographic data for this specific compound. Therefore, this technical guide provides a detailed crystal structure analysis of a closely related derivative, 4-[3,4-Dimethyl-1-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]-4,5-dimethyl-2-(4-methylphenyl)pyrazol-3-one , to serve as a representative example for researchers, scientists, and drug development professionals. The data presented is from a published crystallographic study of this dimeric compound.[1]
Introduction
Pyrazoles are a class of heterocyclic compounds that form the core structure of numerous pharmacologically active agents. Their derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Understanding the three-dimensional structure of these molecules at an atomic level is crucial for structure-based drug design and for comprehending their structure-activity relationships. This guide details the crystallographic analysis of a dimeric derivative of 3,4-dimethyl-1-phenyl-1H-pyrazol-5-one, providing insights into its molecular geometry, crystal packing, and the experimental protocols used for its characterization.
Crystallographic Data
The crystal structure of 4-[3,4-Dimethyl-1-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]-4,5-dimethyl-2-(4-methylphenyl)pyrazol-3-one was determined by single-crystal X-ray diffraction. A summary of the key crystallographic data and refinement parameters is presented in Table 1.
Table 1: Crystal Data and Structure Refinement. [1]
| Parameter | Value |
| Empirical Formula | C₂₄H₂₆N₄O₂ |
| Formula Weight | 402.50 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Dimensions | |
| a (Å) | 23.0007 (8) |
| b (Å) | 6.6712 (2) |
| c (Å) | 13.5967 (5) |
| Angles (°) | |
| α | 90 |
| β | 92.566 (2) |
| γ | 90 |
| Volume (ų) | 2084.22 (12) |
| Z (molecules/unit cell) | 4 |
| Temperature (K) | 120 |
| Wavelength (Å) | 0.71073 (Mo Kα) |
| Absorption Coefficient (mm⁻¹) | 0.08 |
| Reflections Collected | 11383 |
| Independent Reflections | 2384 |
| R-int | 0.042 |
| Final R indices [I > 2σ(I)] | R1 = 0.042, wR2 = 0.136 |
| Goodness-of-fit on F² | 0.83 |
Molecular and Crystal Structure
The asymmetric unit of the crystal contains one half of the dimeric molecule, with the full molecule generated by a twofold symmetry operation.[1] The central feature of the structure is a C-C bond linking two pyrazole moieties.
The pyrazole ring is nearly planar, with a root-mean-square deviation of 0.026 Å from the mean plane.[1] The attached benzene ring is twisted out of this plane, with a dihedral angle of 21.94 (7)°.[1] A notable feature is the twist around the central C-C bond, with a C1-C2-C2i-C1i torsion angle of 44.30 (14)°.[1]
The crystal packing is characterized by the formation of supramolecular layers in the bc plane. These layers are held together by C-H···O and C-H···π interactions.[1]
Experimental Protocols
Synthesis
A general route for the synthesis of pyrazole derivatives involves the reaction of an arylhydrazine with a β-dicarbonyl compound.[1] This reaction proceeds through a hydrazone intermediate which then undergoes cyclization to form the pyrazole ring. In the case of the title compound, the reaction between 4-MeC₆H₄NHNH₂ and MeCOCH₂CO₂Et can lead to the formation of a dimeric oxidation product.[1]
X-ray Crystallography
Single crystals of the compound were used for X-ray diffraction data collection. The data was collected on a Rigaku Saturn724+ diffractometer using Mo Kα radiation.[1] A multi-scan absorption correction was applied to the collected data.[1] The structure was solved using direct methods and refined by full-matrix least-squares on F². All C-bound H atoms were placed in geometrically calculated positions and refined using a riding model.[1]
References
Methodological & Application
Application Notes & Protocols: 3,4-dimethyl-1H-pyrazol-5-ol and its Analogs as Precursors for Novel Anticancer Agents
Audience: Researchers, scientists, and drug development professionals.
Introduction
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer properties.[1][2] While literature specifically detailing the use of 3,4-dimethyl-1H-pyrazol-5-ol as a direct precursor for anticancer drugs is limited, its structural analog, 3-methyl-1-phenyl-1H-pyrazol-5-ol (also known as 3-methyl-1-phenyl-5-pyrazolone or Edaravone), serves as an excellent and well-documented starting material for the synthesis of potent cytotoxic agents.[1][3] This document provides detailed application notes and protocols based on the use of this analog to synthesize a series of 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols), which have demonstrated promising anticancer activity.[1][4] These derivatives have been shown to induce p53-mediated apoptosis in cancer cells.[3][4]
The protocols and data presented herein are adapted from published research and are intended to guide researchers in the synthesis and evaluation of novel anticancer candidates derived from pyrazol-5-ol precursors.
Part 1: Synthesis of 4,4'-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) Derivatives
A series of 4,4'-(arylmethylene)bis(1H-pyrazol-5-ol) derivatives can be synthesized via a three-component reaction involving 3-methyl-1-phenyl-5-pyrazolone and various substituted benzaldehydes. This reaction is typically catalyzed by sodium acetate and proceeds efficiently at room temperature.[1]
General Reaction Scheme
Experimental Protocol: Synthesis of 4,4'-[(3,4-Dihydroxyphenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) (Compound 3i)
This protocol is a representative example for the synthesis of the most potent compound identified in the series.[1]
Materials:
-
3-methyl-1-phenyl-5-pyrazolone (2.0 mmol)
-
3,4-Dihydroxybenzaldehyde (1.0 mmol)
-
Sodium Acetate (NaOAc) (0.2 mmol)
-
Ethanol (70% aqueous solution)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 3-methyl-1-phenyl-5-pyrazolone (2.0 mmol) and 3,4-dihydroxybenzaldehyde (1.0 mmol) in 70% ethanol.
-
Add sodium acetate (10 mol%) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the product typically precipitates out of the solution.
-
Collect the solid product by simple vacuum filtration.
-
Wash the precipitate with cold water or ethanol to remove any unreacted starting materials and catalyst.
-
Dry the purified product. The synthesis generally results in high to excellent yields, and for many derivatives, further purification is not necessary.[1]
Part 2: Quantitative Data
The following tables summarize the synthesis yields and in vitro anticancer activity of selected derivatives.
Table 1: Synthesis Yields of Selected 4,4'-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) Derivatives
| Compound ID | Aryl Substituent | Yield (%) |
| 3a | 2-Hydroxyphenyl | 98%[1] |
| 3b | Phenyl | 97%[1] |
| 3d | 3-Nitrophenyl | 95%[1] |
| 3h | 3-Hydroxy-4-methoxyphenyl | 91%[1] |
| 3i | 3,4-Dihydroxyphenyl | 93%[1] |
Table 2: In Vitro Cytotoxicity of Selected Derivatives against Colorectal Carcinoma (RKO) Cell Line
| Compound ID | Aryl Substituent | IC₅₀ (µM) after 48h |
| 3a | 2-Hydroxyphenyl | 22.8 ± 1.5[1] |
| 3d | 3-Nitrophenyl | 21.6 ± 1.2[1] |
| 3h | 3-Hydroxy-4-methoxyphenyl | 15.2 ± 0.9[1] |
| 3i | 3,4-Dihydroxyphenyl | 9.9 ± 1.1 [1][4] |
| Doxorubicin | (Reference Drug) | 1.5 ± 0.2[1] |
Part 3: Biological Evaluation Protocols
Protocol: In Vitro Cytotoxicity Assessment using Trypan Blue Exclusion Assay
This assay determines the number of viable cells in a cell suspension based on the principle that live cells possess intact cell membranes that exclude certain dyes, such as trypan blue, whereas dead cells do not.[3]
Materials:
-
RKO (colorectal carcinoma) cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized pyrazole derivatives (dissolved in DMSO)
-
Trypan Blue solution (0.4%)
-
Phosphate-Buffered Saline (PBS)
-
96-well plates, incubators, hemocytometer, microscope
Procedure:
-
Cell Seeding: Seed RKO cells into 96-well plates at a density of approximately 5x10⁴ cells/well and allow them to adhere for 24 hours in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., Compound 3i at concentrations from 10 µM to 70 µM) in complete cell culture medium. The final DMSO concentration should be kept below 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO only) and an untreated control.
-
Incubation: Incubate the plates for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting: After incubation, detach the cells using trypsin-EDTA, and then neutralize with complete medium. Centrifuge the cell suspension and resuspend the pellet in 1 mL of PBS.
-
Staining: Mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution.
-
Cell Counting: Load 10 µL of the mixture into a hemocytometer. Count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Data Analysis: Calculate the percentage of cell viability using the formula: Viability (%) = (Number of viable cells / Total number of cells) x 100
-
Plot the viability percentage against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of the cells are killed).
Part 4: Mechanism of Action - Signaling Pathway
The most potent compound, 3i, was found to induce cell death via the p53-mediated apoptotic pathway.[3][4] The p53 tumor suppressor protein acts as a critical regulator of the cell cycle and apoptosis. Upon activation by cellular stress (such as DNA damage induced by a cytotoxic compound), p53 can trigger a cascade of events leading to programmed cell death.
// Nodes drug [label="Compound 3i\n(Pyrazol-5-ol Derivative)", fillcolor="#FBBC05", fontcolor="#202124", style="filled, rounded"]; stress [label="Cellular Stress\n(e.g., DNA Damage)", fillcolor="#F1F3F4", fontcolor="#202124", style="filled, rounded"]; p53 [label="p53 Activation", fillcolor="#EA4335", fontcolor="#FFFFFF", style="filled, rounded"]; p21 [label="p21 Expression", fillcolor="#4285F4", fontcolor="#FFFFFF", style="filled, rounded"]; bax [label="Bax Expression", fillcolor="#4285F4", fontcolor="#FFFFFF", style="filled, rounded"]; cycle_arrest [label="Cell Cycle Arrest", fillcolor="#34A853", fontcolor="#FFFFFF", style="filled,rounded"]; apoptosis [label="Apoptosis\n(Programmed Cell Death)", fillcolor="#EA4335", fontcolor="#FFFFFF", style="filled, rounded"];
// Edges edge [color="#5F6368", penwidth=1.5]; drug -> stress [arrowhead=normal]; stress -> p53 [arrowhead=normal]; p53 -> p21 [label=" Upregulates", fontcolor="#202124"]; p53 -> bax [label=" Upregulates", fontcolor="#202124"]; p21 -> cycle_arrest [label=" Induces", fontcolor="#202124"]; bax -> apoptosis [label=" Induces", fontcolor="#202124"]; } /dot Caption: p53-mediated apoptosis pathway induced by pyrazol-5-ol derivatives.
References
- 1. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: 3,4-dimethyl-1H-pyrazol-5-ol in Anti-Inflammatory Drug Discovery
Introduction
The pyrazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its wide range of biological activities.[1] Notably, pyrazole derivatives have been successfully developed as potent anti-inflammatory agents, exemplified by the COX-2 selective inhibitor Celecoxib.[2] The anti-inflammatory effects of pyrazole-containing compounds are often attributed to their ability to modulate key inflammatory pathways, including the inhibition of cyclooxygenase (COX) enzymes, suppression of pro-inflammatory cytokines, and interference with signaling cascades such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[2][3][4]
3,4-dimethyl-1H-pyrazol-5-ol, a member of the pyrazolone family, presents a promising starting point for the development of novel anti-inflammatory therapeutics. Its structural features suggest the potential for interaction with key enzymatic targets involved in the inflammatory response. These application notes provide a framework for researchers, scientists, and drug development professionals to investigate the anti-inflammatory properties of this compound through a series of established in vitro and in vivo experimental protocols.
Mechanism of Action
The potential anti-inflammatory mechanisms of pyrazole derivatives like this compound are multifaceted. The primary targets include:
-
Cyclooxygenase (COX) Inhibition: COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[3] Many pyrazole derivatives have demonstrated selective inhibition of COX-2, which is a desirable characteristic for reducing inflammation with a potentially lower risk of gastrointestinal side effects associated with non-selective NSAIDs.[2][5]
-
Modulation of Pro-Inflammatory Cytokines: Pyrazole compounds can suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in immune cells like macrophages when stimulated by inflammatory agents such as lipopolysaccharide (LPS).[3][6]
-
Inhibition of Signaling Pathways:
-
NF-κB Pathway: The NF-κB signaling cascade is a critical regulator of genes involved in the inflammatory response.[3] Some pyrazole derivatives have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of various inflammatory mediators.[7]
-
MAPK Pathway: The MAPK signaling pathways (including p38 and JNK) are activated by cellular stress and inflammatory stimuli, leading to the production of inflammatory cytokines.[4] Inhibition of these pathways is another potential mechanism for the anti-inflammatory action of pyrazole compounds.
-
Data Presentation
The following tables summarize representative quantitative data for various pyrazole derivatives from the literature, illustrating the potential anti-inflammatory efficacy of this class of compounds.
Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Representative Pyrazole Derivatives.
| Compound/Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |
| Pyrazole Derivative 5f | 14.34 | 1.50 | 9.56 | [3] |
| Pyrazole Derivative 6f | 9.56 | 1.15 | 8.31 | [3] |
| Pyrazole Derivative 11 | >10 | 0.043 | >232 | [2] |
| Pyrazole Derivative 12 | >10 | 0.049 | >204 | [2] |
| Celecoxib | 5.42 | 2.16 | 2.51 | [3] |
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A higher selectivity index indicates greater selectivity for COX-2 over COX-1.
Table 2: In Vitro Inhibition of LPS-Induced Pro-Inflammatory Mediators by Representative Pyrazole Derivatives in Macrophages.
| Compound | Concentration (µM) | % Inhibition of PGE2 | % Inhibition of NO | Reference |
| Pyrazole Derivative 1f | 10 | 65.4% | 11.06% | [6] |
| Pyrazole Derivative 1m | 10 | 84.9% | 37.19% | [6] |
PGE2 (Prostaglandin E2) and NO (Nitric Oxide) are key pro-inflammatory mediators.
Table 3: In Vivo Anti-Inflammatory Activity of Representative Pyrazole Derivatives in the Carrageenan-Induced Paw Edema Model.
| Compound/Drug | Dose (mg/kg) | Time Post-Carrageenan | % Inhibition of Edema | Reference |
| Pyrazoline Derivative 2d | 0.0057 mmol/kg | 3 h | 48% | [8] |
| Pyrazoline Derivative 2e | 0.0057 mmol/kg | 3 h | 52% | [8] |
| Pyrazole Derivative K-3 | 100 | 4 h | 52.0% | [9] |
| Indomethacin | 5 | 5 h | 57.66% | [10][11] |
% Inhibition of edema is calculated relative to the vehicle-treated control group.
Experimental Protocols
Herein are detailed protocols for the key experiments to evaluate the anti-inflammatory potential of this compound.
Protocol 1: In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against COX-1 and COX-2 enzymes. A colorimetric or fluorometric inhibitor screening assay kit is commonly used.[5][12]
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme
-
Arachidonic acid (substrate)
-
Colorimetric or fluorometric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
This compound (test compound) dissolved in DMSO
-
Reference inhibitors (e.g., Celecoxib for COX-2, SC-560 for COX-1)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the assay kit manufacturer's instructions. Create a series of dilutions of this compound and reference inhibitors in DMSO.
-
Assay Setup: In a 96-well plate, set up wells for background, 100% initial activity (enzyme without inhibitor), and inhibitor testing.
-
Enzyme Addition: To the "100% initial activity" and "inhibitor" wells, add the assay buffer, heme, and either COX-1 or COX-2 enzyme.[12]
-
Inhibitor Incubation: Add the various concentrations of this compound, reference inhibitors, or vehicle (DMSO) to the appropriate wells. Incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.[12]
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells, followed by the colorimetric/fluorometric substrate.
-
Measurement: Immediately read the absorbance or fluorescence at the appropriate wavelength using a microplate reader at timed intervals.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the 100% initial activity control. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: In Vitro LPS-Induced Cytokine Production in RAW 264.7 Macrophages
This protocol assesses the ability of this compound to inhibit the production of pro-inflammatory cytokines TNF-α and IL-6 in a murine macrophage cell line stimulated with lipopolysaccharide (LPS).[13][14]
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (test compound) dissolved in DMSO
-
Cell culture plates (24- or 96-well)
-
ELISA kits for mouse TNF-α and IL-6
-
MTT or similar cell viability assay kit
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into 24-well plates at a density of 4 x 10^5 cells/mL and allow them to adhere overnight.[13]
-
Compound Pre-treatment: Pre-treat the cells with various non-toxic concentrations of this compound (determined by a prior cell viability assay) for 1 hour.[14]
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.[13][15] Include a vehicle control group (no compound, no LPS) and an LPS-only control group.
-
Supernatant Collection: After incubation, centrifuge the plates and collect the cell-free supernatants.
-
Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.[13]
-
Data Analysis: Calculate the percentage of inhibition of cytokine production for each compound concentration relative to the LPS-only control.
Protocol 3: In Vivo Carrageenan-Induced Paw Edema in Rats
This is a standard acute inflammation model used to evaluate the in vivo anti-inflammatory activity of a test compound.[16][17]
Materials:
-
Male Wistar rats (180-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
This compound (test compound) formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Reference drug (e.g., Indomethacin, 10 mg/kg)
-
Plethysmometer
-
Oral gavage needles
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=6 per group): Vehicle control, reference drug, and different dose levels of this compound.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer the test compound or reference drug orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before carrageenan injection.[16][17]
-
Induction of Edema: Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[16]
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[16]
-
Data Analysis: Calculate the increase in paw volume (edema) for each animal at each time point. The percentage of inhibition of edema is calculated using the formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100
Visualizations
References
- 1. Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. Evaluation of the Inhibitory Effects of Pyridylpyrazole Derivatives on LPS-Induced PGE2 Productions and Nitric Oxide in Murine RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effects of newly synthesized pyrazole derivatives on formaldehyde-, carrageenan-, and dextran-induced acute paw edema in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. inotiv.com [inotiv.com]
Application Notes and Protocols: 3,4-dimethyl-1H-pyrazol-5-ol as a Ligand in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-dimethyl-1H-pyrazol-5-ol is a versatile heterocyclic ligand that has garnered significant interest in coordination chemistry. Its unique structural features, including the presence of both a pyrazole ring and a hydroxyl group, allow it to coordinate with a variety of metal ions in different modes. The resulting metal complexes have shown promise in diverse applications, ranging from catalysis to medicinal chemistry, particularly in the development of novel anticancer and antimicrobial agents. Pyrazole derivatives, in general, are known to possess a wide spectrum of biological activities.[1] This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound and its coordination complexes.
Synthesis of this compound
The synthesis of this compound can be achieved through the condensation reaction of a β-ketoester with a hydrazine derivative. A common and effective method involves the reaction of ethyl 2-methyl-3-oxobutanoate with hydrazine hydrate.
Experimental Protocol: Synthesis of this compound
Materials:
-
Ethyl 2-methyl-3-oxobutanoate
-
Hydrazine hydrate (80% solution)
-
Ethanol
-
Glacial acetic acid
-
Distilled water
-
Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)
-
Magnetic stirrer with heating plate
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl 2-methyl-3-oxobutanoate (0.1 mol) in ethanol (100 mL).
-
Slowly add hydrazine hydrate (0.1 mol) to the stirred solution at room temperature.
-
Add a catalytic amount of glacial acetic acid (approximately 1 mL) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Reduce the volume of the solvent by approximately half using a rotary evaporator.
-
Pour the concentrated solution into ice-cold water (200 mL) with stirring.
-
A white to off-white precipitate of this compound will form.
-
Collect the solid by vacuum filtration and wash with cold distilled water.
-
Recrystallize the crude product from an ethanol-water mixture to obtain pure this compound.
-
Dry the purified product in a desiccator over anhydrous calcium chloride.
Logical Workflow for Ligand Synthesis
Caption: Workflow for the synthesis of this compound.
Coordination Chemistry: Synthesis of Metal Complexes
This compound can act as a versatile ligand, coordinating to metal ions through the nitrogen atoms of the pyrazole ring and/or the oxygen atom of the hydroxyl group. The synthesis of its metal complexes is typically carried out by reacting the ligand with a suitable metal salt in an appropriate solvent.
General Experimental Protocol: Synthesis of a Cu(II) Complex
Materials:
-
This compound
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Methanol
-
Triethylamine (optional, as a base)
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (2 mmol) in methanol (20 mL) in a 100 mL round-bottom flask with stirring.
-
In a separate beaker, dissolve copper(II) chloride dihydrate (1 mmol) in methanol (10 mL).
-
Slowly add the metal salt solution to the ligand solution with continuous stirring at room temperature.
-
If deprotonation of the hydroxyl group is desired for coordination, a few drops of triethylamine can be added to the reaction mixture.
-
Stir the reaction mixture for 2-4 hours at room temperature. The formation of a colored precipitate indicates the formation of the complex.
-
Collect the solid complex by filtration, wash with a small amount of cold methanol, and then with diethyl ether.
-
Dry the complex in a desiccator.
Note: This is a general procedure and may require optimization for different metal salts and desired coordination modes. Characterization of the resulting complexes should be performed using techniques such as FT-IR, UV-Vis, elemental analysis, and single-crystal X-ray diffraction, where possible.[2][3]
Applications in Drug Development
Coordination complexes of pyrazole derivatives have shown significant potential as therapeutic agents, particularly in the fields of oncology and microbiology. While specific data for this compound complexes is limited in publicly available literature, the broader class of pyrazole-metal complexes has demonstrated promising biological activities.
Anticancer Activity
Numerous studies have reported the cytotoxic effects of pyrazole-based metal complexes against various cancer cell lines. The mechanism of action often involves the induction of apoptosis through pathways involving Bcl-2 family proteins and caspases.[4][5][6]
Quantitative Data on Anticancer Activity of Related Pyrazole Complexes
| Complex/Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Bis(3,5-dimethyl-pyrazol-1-yl)acetate Cu(II) Complex | HCT-15 (Colon) | Sub-micromolar | [6] |
| Pyrazole-tosylamide derivative (9d) | MDA-MB-231 (Breast) | <10 | [4] |
| Pyrazole-tosylamide derivative (9e) | MCF-7 (Breast) | <10 | [4] |
| Pyrazole-indole hybrid (7a) | HepG2 (Liver) | 6.1 | [6] |
| Cd(II) pyrazole amide complex | HCT-116 (Colon) | 11.44 ± 0.23 | [7] |
| Cd(II) pyrazole amide complex | A-549 (Lung) | 7.86 ± 0.14 | [7] |
Note: The data presented above is for structurally related pyrazole-based complexes and is intended to be illustrative of the potential of this class of compounds.
Apoptosis Induction by Pyrazole-Based Anticancer Agents
A common mechanism of action for pyrazole-based anticancer agents is the induction of apoptosis, the programmed cell death. This is often achieved by modulating the expression of key proteins in the apoptotic signaling cascade, such as the anti-apoptotic protein Bcl-2 and the executioner caspase, Caspase-3.[4][8]
Signaling Pathway of Apoptosis Induction
Caption: Generalized apoptotic pathway induced by pyrazole-based agents.
Antimicrobial Activity
Metal complexes of pyrazole derivatives have also been investigated for their antimicrobial properties against a range of bacteria and fungi. The chelation of the metal ion by the pyrazole ligand can enhance the antimicrobial activity compared to the free ligand.
Quantitative Data on Antimicrobial Activity of Related Pyrazole Complexes
| Complex/Compound | Microorganism | MIC (µg/mL) | Reference |
| Silver(I) tetrazole complex | Gram-positive bacteria | 2-8 | [9] |
| Silver(I) tetrazole complex | Fungi | 0.16-1.25 | [9] |
| Ni(II) pyrazole amide complex | Fusarium oxysporum | Competitive with cycloheximide | [10] |
| Cd(II) pyrazole amide complex | Fusarium oxysporum | Competitive with cycloheximide | [10] |
Note: The data presented is for related heterocyclic metal complexes and illustrates the potential for antimicrobial applications.
Catalytic Applications
Experimental Protocol: Catalytic Oxidation of Benzyl Alcohol
Materials:
-
Cobalt(II) complex of this compound (synthesized separately)
-
Benzyl alcohol
-
Hydrogen peroxide (30% solution)
-
Acetonitrile (solvent)
-
Gas chromatograph (GC) for reaction monitoring
Procedure:
-
In a round-bottom flask, dissolve the cobalt(II)-pyrazole complex (catalyst, e.g., 1 mol%) in acetonitrile (10 mL).
-
Add benzyl alcohol (1 mmol) to the solution.
-
Slowly add hydrogen peroxide (1.2 mmol) to the reaction mixture with stirring.
-
Heat the reaction mixture to a specified temperature (e.g., 60 °C) and monitor the progress by GC.
-
Upon completion, cool the reaction mixture and quench any remaining peroxide with a saturated solution of sodium sulfite.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate to obtain the crude product (benzaldehyde).
-
Purify the product by column chromatography if necessary.
Catalytic Oxidation Workflow
Caption: Workflow for the catalytic oxidation of an alcohol.
Physicochemical Data
The stability of metal complexes is a crucial parameter in coordination chemistry and is quantified by stability constants. While specific stability constants for this compound complexes are not widely reported, data for other pyrazole derivatives can provide an indication of the expected trends.
Spectroscopic Data for a Related Pyrazole Ligand
Characterization of the ligand and its complexes is essential. Below is representative spectroscopic data for a related pyrazole derivative.
| Technique | Compound | Key Signals/Bands | Reference |
| ¹H NMR | 3,5-dimethyl-1H-pyrazole | δ 2.19 (s, 6H, CH₃), 5.75 (s, 1H, CH), 12.4 (br s, 1H, NH) | [13] |
| FT-IR (KBr, cm⁻¹) | 3,5-dimethyl-1H-pyrazol-1-yl phenyl methanone | ~1650 (C=O), ~1590 (C=N) | [2] |
| UV-Vis (DMF) | Co(II) complex of a pyrazole derivative | λmax ~415, 373, 333, 318 nm | [3] |
Conclusion
This compound is a ligand with significant potential in coordination chemistry. Its metal complexes are promising candidates for applications in drug discovery, particularly as anticancer and antimicrobial agents, and in catalysis. The protocols and data presented in these application notes provide a foundation for researchers to explore the rich chemistry and potential applications of this versatile pyrazole derivative. Further research is warranted to synthesize and characterize a wider range of metal complexes of this compound and to perform detailed evaluations of their biological and catalytic activities.
References
- 1. rsc.org [rsc.org]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. scispace.com [scispace.com]
- 4. Discovery of New Pyrazole-Tosylamide Derivatives as Apoptosis Inducers Through BCL-2 Inhibition and Caspase-3 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Two CuII complexes of 3,4,5-trimethyl-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | A green chemistry approach for oxidation of alcohols using novel bioactive cobalt composite immobilized on polysulfone fibrous network nanoparticles as a catalyst [frontiersin.org]
- 12. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]
- 13. tsijournals.com [tsijournals.com]
Application Notes and Protocols for the Synthesis of 3,4-dimethyl-1H-pyrazol-5-ol via Knorr Pyrazole Synthesis
Abstract
This document provides a comprehensive experimental protocol for the synthesis of 3,4-dimethyl-1H-pyrazol-5-ol, a valuable heterocyclic compound with applications in medicinal chemistry and drug development. The synthesis is achieved through the classic Knorr pyrazole synthesis, a reliable and versatile method for the formation of pyrazole and pyrazolone ring systems.[1][2][3] This protocol details the reaction of a β-ketoester, specifically ethyl 2-methylacetoacetate, with hydrazine hydrate in the presence of a catalytic amount of acid.[4] Included are step-by-step methodologies, a summary of quantitative data, and visual diagrams to ensure clarity and reproducibility for researchers, scientists, and professionals in the field of drug development.
Introduction
The Knorr pyrazole synthesis, first reported in 1883, is a fundamental reaction in organic chemistry for the preparation of pyrazole derivatives.[1] The reaction typically involves the condensation of a 1,3-dicarbonyl compound with a hydrazine or its derivatives.[5][6] A common variation of this synthesis utilizes a β-ketoester and a hydrazine to form a pyrazolone, a class of compounds with a five-membered aromatic ring containing two adjacent nitrogen atoms.[4] Pyrazolone derivatives are of significant interest due to their presence in a wide array of biologically active molecules and pharmaceuticals.
This protocol focuses on the synthesis of this compound, a specific pyrazolone derivative. The reaction proceeds through the condensation of ethyl 2-methylacetoacetate with hydrazine hydrate. The mechanism involves an initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and loss of ethanol to yield the final pyrazolone product.
Data Presentation
The following table summarizes the key quantitative data for the experimental protocol described below.
| Parameter | Value | Reference |
| Reactants | ||
| Ethyl 2-methylacetoacetate | 1.0 eq | Adapted from[4] |
| Hydrazine hydrate (~55-64%) | 2.0 eq | [4] |
| Reagents & Solvents | ||
| 1-Propanol | ~3 mL per 3 mmol of ketoester | [4] |
| Glacial Acetic Acid | Catalytic amount (a few drops) | [4] |
| Reaction Conditions | ||
| Temperature | 100 °C | [4] |
| Reaction Time | 1-2 hours | Adapted from[4][7] |
| Product Information | ||
| Product Name | This compound | |
| Molecular Formula | C₅H₈N₂O | [8] |
| Molecular Weight | 112.13 g/mol | [8] |
| Expected Yield | 70-95% | Adapted from[4][7][9] |
| Appearance | Crystalline solid | [9] |
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials:
-
Ethyl 2-methylacetoacetate
-
Hydrazine hydrate (55-64% solution in water)
-
1-Propanol
-
Glacial acetic acid
-
Deionized water
-
Round-bottom flask (25 mL or appropriate size)
-
Magnetic stirrer and stir bar
-
Heating mantle or hot plate with a temperature controller
-
Reflux condenser
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Safety Precautions:
-
Hydrazine hydrate is toxic and corrosive. Handle with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Glacial acetic acid is corrosive. Handle with care and appropriate PPE.
-
The reaction is heated to 100°C. Use appropriate caution to avoid burns.
Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 2-methylacetoacetate (e.g., 3 mmol, 1.0 eq).
-
Solvent and Catalyst Addition: Add 1-propanol (e.g., 3 mL) to the flask, followed by a few drops of glacial acetic acid to catalyze the reaction.[4]
-
Hydrazine Addition: While stirring, carefully add hydrazine hydrate (e.g., 6 mmol, 2.0 eq) to the reaction mixture.
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to 100°C with continuous stirring.[4]
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Prepare a TLC chamber with a suitable mobile phase (e.g., 30% ethyl acetate in hexanes) and spot the starting material (ethyl 2-methylacetoacetate) and the reaction mixture at regular intervals (e.g., every 30 minutes). The reaction is complete when the starting material spot is no longer visible. The expected reaction time is approximately 1-2 hours.
-
Work-up and Isolation:
-
Once the reaction is complete, turn off the heat and allow the mixture to cool slowly to room temperature while stirring.
-
To the cooled reaction mixture, add deionized water (e.g., 10 mL) to precipitate the product.[4]
-
Continue to stir the mixture for approximately 30 minutes to ensure complete precipitation.
-
-
Purification:
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with a small amount of cold deionized water to remove any residual impurities.[4]
-
Allow the product to air dry on the filter paper. For complete drying, the solid can be placed in a desiccator.
-
-
Characterization:
-
Determine the mass of the dry product and calculate the percent yield.
-
Characterize the synthesized this compound using standard analytical techniques such as melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy to confirm its identity and purity.
-
Visualizations
Reaction Mechanism and Experimental Workflow
The following diagrams illustrate the signaling pathway of the Knorr pyrazole synthesis and the experimental workflow for the preparation of this compound.
References
- 1. Knorr Pyrazole Synthesis [drugfuture.com]
- 2. banglajol.info [banglajol.info]
- 3. researchgate.net [researchgate.net]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. jk-sci.com [jk-sci.com]
- 6. name-reaction.com [name-reaction.com]
- 7. scribd.com [scribd.com]
- 8. Buy this compound (EVT-2538836) | 145092-15-5; 4344-72-3; 6628-22-4 [evitachem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Anwendungs- und Protokollhinweise: Derivatisierung von 3,4-Dimethyl-1H-pyrazol-5-ol für das biologische Screening
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Einführung: Der Pyrazol-Kern ist ein privilegiertes Gerüst in der medizinischen Chemie, das in zahlreichen von der FDA zugelassenen Medikamenten vorkommt und ein breites Spektrum an biologischen Aktivitäten aufweist, darunter entzündungshemmende, krebsbekämpfende, antimikrobielle und neuroprotektive Eigenschaften.[1][2] Insbesondere das 3,4-Dimethyl-1H-pyrazol-5-ol-Gerüst bietet durch seine Tautomerie (Keto-Enol-Form) und die reaktiven Stickstoff- und Sauerstoffzentren vielfältige Möglichkeiten zur Derivatisierung. Diese Anwendungsbeschreibung bietet detaillierte Protokolle zur Synthese einer diversifizierten Bibliothek von Derivaten aus this compound, um neue Leitstrukturen für das biologische Screening zu identifizieren.
Derivatisierungsstrategien
Die Hauptstrategien zur Derivatisierung von this compound konzentrieren sich auf die Alkylierung/Arylierung der Ring-Stickstoffatome (N1) und die Acylierung/Alkylierung des exozyklischen Sauerstoffs (O5). Die Kontrolle der Regioselektivität zwischen der N- und O-Funktionalisierung ist entscheidend und kann durch die Wahl der Base, des Lösungsmittels und des Elektrophils beeinflusst werden.
References
Application Notes and Protocols: Synthesis of Pyrazolo[3,4-d]pyrimidines from 3,4-dimethyl-1H-pyrazol-5-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis of pyrazolo[3,4-d]pyrimidines, a class of heterocyclic compounds of significant interest in drug discovery, starting from the readily available precursor, 3,4-dimethyl-1H-pyrazol-5-ol. The protocols detailed below are based on established synthetic transformations and offer a pathway to generate a variety of substituted pyrazolo[3,4-d]pyrimidines for screening and development.
Introduction
Pyrazolo[3,4-d]pyrimidines are bicyclic heteroaromatic compounds that are isosteric with purines. This structural similarity allows them to interact with a wide range of biological targets, particularly protein kinases, making them a valuable scaffold in the design of novel therapeutics. Numerous pyrazolo[3,4-d]pyrimidine derivatives have been investigated and developed as inhibitors of various kinases, including cyclin-dependent kinases (CDKs), spleen tyrosine kinase (Syk), and Janus kinases (JAKs), which are implicated in cancer, inflammatory disorders, and other diseases.
This document outlines a robust synthetic strategy to access this important class of molecules starting from this compound. The synthesis involves a multi-step sequence, including the conversion of the starting material to a key intermediate, 5-amino-3,4-dimethyl-1H-pyrazole, followed by the construction of the pyrimidine ring.
Overall Synthetic Strategy
The synthesis of pyrazolo[3,4-d]pyrimidines from this compound is a multi-step process that can be broadly divided into two key stages:
-
Formation of the key intermediate, 5-amino-3,4-dimethyl-1H-pyrazole: This stage involves the conversion of the hydroxyl group at the 5-position of the pyrazole ring into an amino group. A common and effective method to achieve this is through a two-step sequence involving chlorination followed by amination.
-
Construction of the pyrimidine ring: The 5-aminopyrazole intermediate is then cyclized with a suitable one-carbon synthon to form the fused pyrimidine ring, yielding the desired pyrazolo[3,4-d]pyrimidine scaffold. Various reagents can be employed in this step to introduce different substituents on the pyrimidine ring.
Experimental Protocols
Stage 1: Synthesis of 5-Amino-3,4-dimethyl-1H-pyrazole
This stage involves a two-step process: chlorination of the pyrazol-5-ol followed by amination.
Step 1a: Synthesis of 5-Chloro-3,4-dimethyl-1H-pyrazole
This protocol is adapted from the Vilsmeier-Haack reaction conditions often used for the conversion of pyrazolones to chloropyrazoles.
-
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Ice
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, cautiously add phosphorus oxychloride (3.0 eq.) to N,N-dimethylformamide (5.0 eq.) at 0 °C (ice bath).
-
Stir the mixture for 30 minutes at 0 °C to form the Vilsmeier reagent.
-
To this mixture, add this compound (1.0 eq.).
-
Slowly warm the reaction mixture to room temperature and then heat at 80-90 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude 5-chloro-3,4-dimethyl-1H-pyrazole.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
-
Step 1b: Synthesis of 5-Amino-3,4-dimethyl-1H-pyrazole
This protocol describes the nucleophilic substitution of the chloro group with an amino group.
-
Materials:
-
5-Chloro-3,4-dimethyl-1H-pyrazole
-
Ammonia solution (concentrated aqueous or in a suitable organic solvent like methanol) or an appropriate amine
-
Sealed reaction vessel (e.g., a pressure tube)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a sealed reaction vessel, dissolve 5-chloro-3,4-dimethyl-1H-pyrazole (1.0 eq.) in a solution of ammonia (excess, e.g., 10-20 eq.) in a suitable solvent (e.g., methanol).
-
Seal the vessel and heat the reaction mixture at 100-120 °C for 12-24 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 5-amino-3,4-dimethyl-1H-pyrazole.
-
Purify the product by crystallization or column chromatography.
-
Stage 2: Synthesis of Pyrazolo[3,4-d]pyrimidines
The 5-amino-3,4-dimethyl-1H-pyrazole obtained from Stage 1 can be cyclized using various reagents to introduce different functionalities on the pyrimidine ring.
Protocol 2a: Synthesis of 3,4-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine
-
Materials:
-
5-Amino-3,4-dimethyl-1H-pyrazole
-
Formamide
-
Phosphorus oxychloride (POCl₃) (optional, as a catalyst)
-
-
Procedure:
-
A mixture of 5-amino-3,4-dimethyl-1H-pyrazole (1.0 eq.) and formamide (excess, e.g., 10-20 eq.) is heated at 180-200 °C for 4-6 hours.
-
Alternatively, a catalytic amount of phosphorus oxychloride can be added to the reaction mixture, which may allow for lower reaction temperatures and shorter reaction times.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice water.
-
The precipitated product is collected by filtration, washed with cold water, and dried.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 3,4-dimethyl-1H-pyrazolo[3,4-d]pyrimidine.
-
Protocol 2b: Synthesis of 3,4-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
-
Materials:
-
5-Amino-3,4-dimethyl-1H-pyrazole
-
Urea
-
-
Procedure:
-
A mixture of 5-amino-3,4-dimethyl-1H-pyrazole (1.0 eq.) and urea (2.0-3.0 eq.) is heated at 180-200 °C for 2-4 hours.
-
The reaction mixture will melt and then solidify as the reaction proceeds.
-
After cooling, the solid mass is triturated with water, collected by filtration, and washed with hot water to remove any unreacted urea.
-
The crude product can be recrystallized from a suitable solvent to yield pure 3,4-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
-
Protocol 2c: Synthesis of 3,4-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
-
Materials:
-
5-Amino-3,4-dimethyl-1H-pyrazole
-
Formic acid (85-98%)
-
-
Procedure:
-
A solution of 5-amino-3,4-dimethyl-1H-pyrazole (1.0 eq.) in formic acid (excess) is refluxed for 4-8 hours.
-
Monitor the reaction progress by TLC.
-
After completion, the excess formic acid is removed under reduced pressure.
-
The residue is triturated with water, and the resulting solid is collected by filtration, washed with water, and dried.
-
Recrystallization from a suitable solvent provides the pure 3,4-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.
-
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the synthesis of pyrazolo[3,4-d]pyrimidines based on literature for analogous compounds. Actual results may vary depending on the specific substrate and reaction scale.
Table 1: Synthesis of 5-Amino-3,4-dimethyl-1H-pyrazole
| Step | Reagents and Conditions | Product | Typical Yield (%) |
| Chlorination | This compound, POCl₃, DMF, 80-90°C, 2-4 h | 5-Chloro-3,4-dimethyl-1H-pyrazole | 60-80 |
| Amination | 5-Chloro-3,4-dimethyl-1H-pyrazole, aq. NH₃, 100-120°C, 12-24 h | 5-Amino-3,4-dimethyl-1H-pyrazole | 50-70 |
Table 2: Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Amino-3,4-dimethyl-1H-pyrazole
| Protocol | Reagent | Conditions | Product | Typical Yield (%) |
| 2a | Formamide | 180-200°C, 4-6 h | 3,4-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine | 70-90 |
| 2b | Urea | 180-200°C, 2-4 h | 3,4-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | 65-85 |
| 2c | Formic Acid | Reflux, 4-8 h | 3,4-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | 75-95 |
Biological Significance and Signaling Pathways
Pyrazolo[3,4-d]pyrimidines are well-known for their ability to inhibit protein kinases. Kinases are a large family of enzymes that play a central role in cellular signaling pathways by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The pyrazolo[3,4-d]pyrimidine scaffold can mimic the adenine core of ATP, the natural substrate for kinases, allowing these compounds to bind to the ATP-binding site of kinases and inhibit their activity.
The diagram above illustrates a generic kinase signaling pathway and the mechanism by which pyrazolo[3,4-d]pyrimidine inhibitors function. By blocking the activity of a specific kinase, these compounds can interrupt the signaling cascade that leads to pathological cellular responses, such as uncontrolled cell growth in cancer. The specific kinase targeted will depend on the substitution pattern of the pyrazolo[3,4-d]pyrimidine core.
Conclusion
The synthetic protocols outlined in these application notes provide a clear and adaptable framework for the synthesis of a diverse library of pyrazolo[3,4-d]pyrimidines from the readily accessible starting material, this compound. The versatility of the final cyclization step allows for the introduction of various substituents, enabling the exploration of structure-activity relationships and the optimization of lead compounds for drug discovery programs. The profound biological activity of this scaffold, particularly as kinase inhibitors, underscores the importance of efficient and reliable synthetic routes to access novel derivatives for therapeutic development.
Application Notes: The Role of 3,4-dimethyl-1H-pyrazol-5-ol in Agrochemical Synthesis
Introduction
Pyrazoles, a class of five-membered heterocyclic compounds, are a cornerstone in the development of modern agrochemicals.[1] Their versatile structure allows for extensive modifications, leading to a wide array of derivatives with potent biological activities against fungi, weeds, and insects. Among these, 3,4-dimethyl-1H-pyrazol-5-ol serves as a critical building block for synthesizing more complex and highly active agrochemical compounds. Its unique chemical properties, including the presence of methyl groups at the 3 and 4 positions and a hydroxyl group at the 5 position, provide distinct reactivity for developing novel fungicides, herbicides, and insecticides.
I. Synthesis of the Core Intermediate: this compound
The foundational step in utilizing this pyrazole derivative is its synthesis, commonly achieved through the Knorr pyrazole synthesis. This classic method involves the cyclocondensation reaction between a hydrazine derivative and a β-dicarbonyl compound.[2][3][4]
Experimental Protocol: Knorr Synthesis of this compound
Objective: To synthesize this compound from ethyl 2-methyl-3-oxobutanoate and hydrazine hydrate.
Materials and Reagents:
-
Ethyl 2-methyl-3-oxobutanoate (1.0 eq)
-
Hydrazine hydrate (1.2 eq)
-
Ethanol (as solvent)
-
Glacial acetic acid (catalytic amount)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Rotary evaporator
-
Purification equipment (silica gel for column chromatography)
Procedure:
-
In a round-bottom flask, dissolve ethyl 2-methyl-3-oxobutanoate (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.2 eq) to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.[3]
-
Attach a condenser and reflux the mixture for 4-6 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield pure this compound.
II. Application in Fungicide Synthesis
The this compound scaffold is integral to the synthesis of pyrazole-carboxamide fungicides, a major class of Succinate Dehydrogenase Inhibitors (SDHIs).[1] These fungicides disrupt the fungal mitochondrial respiratory chain, leading to the inhibition of spore germination and mycelial growth.[1][5]
Mode of Action: SDH Inhibition
SDHI fungicides work by blocking Complex II (succinate dehydrogenase) in the mitochondrial electron transport chain.[6][7] This inhibition prevents the oxidation of succinate to fumarate, a key step in the Krebs cycle and electron transport, thereby halting ATP production and causing fungal cell death.[6]
Experimental Protocol: Synthesis of a Pyrazole-4-Carboxamide Derivative
Objective: To synthesize a model pyrazole-4-carboxamide fungicide from a pyrazole-4-carboxylic acid intermediate.
Materials and Reagents:
-
A substituted 1H-pyrazole-4-carboxylic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride (1.5 eq)
-
A substituted aniline (e.g., 2-chloroaniline) (1.1 eq)
-
Triethylamine (Et₃N) or Pyridine (as base)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF) (as solvent)
Procedure:
-
Acid Chloride Formation: Suspend the pyrazole-4-carboxylic acid (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.5 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-3 hours until the conversion to the acid chloride is complete (monitored by TLC or IR spectroscopy). Remove excess thionyl chloride under reduced pressure.
-
Amidation: Dissolve the crude pyrazole-4-carbonyl chloride in fresh anhydrous DCM. In a separate flask, dissolve the substituted aniline (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Slowly add the aniline solution to the acid chloride solution at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 12-16 hours.
-
Workup: Quench the reaction with water. Separate the organic layer, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to yield the final pyrazole-carboxamide.[8][9]
Table 1: Efficacy of Representative Pyrazole-Based Fungicides
| Compound Class | Target Pathogen | EC₅₀ Value (µg/mL) | Reference |
|---|---|---|---|
| Pyrazole Carboxamide | Rhizoctonia solani | 0.37 | [8][9] |
| Pyrazole Carboxamide | Botrytis cinerea | 0.40 | [10] |
| Pyrazole Carboxamide | Valsa mali | 0.32 | [10] |
| Pyrazole Carboxamide | Sclerotinia sclerotiorum | 3.54 | [10] |
| Pyrazole-4-Carboxamide | Alternaria solani | 3.06 |[11] |
III. Application in Herbicide Synthesis
Pyrazole derivatives derived from intermediates like this compound are crucial for developing herbicides that inhibit the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[12][13] HPPD inhibitors are known as "bleaching" herbicides because they disrupt pigment synthesis in plants.[14][15][16]
Mode of Action: HPPD Inhibition
HPPD is a key enzyme in the pathway that converts the amino acid tyrosine into plastoquinone and tocopherols.[17][18] Plastoquinone is an essential cofactor for carotenoid biosynthesis. Carotenoids protect chlorophyll from photo-oxidation. By inhibiting HPPD, these herbicides prevent carotenoid formation, leading to the destruction of chlorophyll by sunlight, which causes the characteristic whitening or "bleaching" of plant tissues and eventual plant death.[14][17]
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. name-reaction.com [name-reaction.com]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Succinate dehydrogenase inhibitor (SDHI) fungicides: ANSES presents the results of its expert appraisal | Anses - Agence nationale de sécurité sanitaire de l’alimentation, de l’environnement et du travail [anses.fr]
- 8. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and antifungal activity of the derivatives of novel pyrazole carboxamide and isoxazolol pyrazole carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and herbicidal activity of novel pyrazole aromatic ketone analogs as HPPD inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. 4-Hydroxyphenylpyruvate dioxygenase inhibitor - Wikipedia [en.wikipedia.org]
- 15. 4-Hydroxyphenylpyruvate dioxygenase inhibitors in combination with safeners: solutions for modern and sustainable agriculture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. farmprogress.com [farmprogress.com]
- 17. New HPPD-Inhibitors – A Proven Mode of Action as a New Hope...: Ingenta Connect [ingentaconnect.com]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Azo Dyes Using 3,4-dimethyl-1H-pyrazol-5-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of azo dyes utilizing 3,4-dimethyl-1H-pyrazol-5-ol as a key precursor. The synthesized pyrazolyl azo dyes are of significant interest due to their potential applications in various fields, including pharmaceuticals, textiles, and as analytical reagents.
Introduction
Azo dyes are a prominent class of organic colorants characterized by the presence of one or more azo groups (–N=N–).[1] The synthesis of these dyes typically involves a two-step process: the diazotization of a primary aromatic amine followed by the coupling of the resulting diazonium salt with a suitable coupling component.[2][3] Pyrazole derivatives, such as this compound, are excellent coupling components, yielding azo dyes with a wide spectrum of colors and properties.[4] The resulting 4-arylazo-3,4-dimethyl-1H-pyrazol-5-ol dyes are noted for their potential biological activities, including antimicrobial and anticancer properties.
General Synthesis Pathway
The synthesis of azo dyes from this compound follows a well-established electrophilic aromatic substitution mechanism. The overall process can be visualized as a two-step sequence:
-
Diazotization of Aromatic Amine: A primary aromatic amine is treated with a cold, acidic solution of sodium nitrite to form a diazonium salt. This reaction is highly sensitive to temperature and must be maintained between 0-5°C to prevent the decomposition of the unstable diazonium salt.[3][5]
-
Azo Coupling: The freshly prepared diazonium salt solution is then added to an alkaline solution of this compound. The pyrazol-5-ol, in its phenolate-like form, acts as a nucleophile and couples with the diazonium salt, typically at the C4 position, to form the azo dye.[1][6]
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of a representative azo dye, 4-(phenylazo)-3,4-dimethyl-1H-pyrazol-5-ol.
Protocol 1: Synthesis of 4-(phenylazo)-3,4-dimethyl-1H-pyrazol-5-ol
Materials:
-
Aniline
-
Hydrochloric acid (concentrated)
-
Sodium nitrite
-
This compound
-
Sodium hydroxide
-
Ethanol
-
Distilled water
-
Ice
Procedure:
Step 1: Diazotization of Aniline
-
In a 100 mL beaker, dissolve 0.93 g (0.01 mol) of aniline in a mixture of 3 mL of concentrated hydrochloric acid and 10 mL of distilled water.
-
Cool the resulting solution to 0-5°C in an ice bath with constant stirring.
-
Prepare a solution of 0.7 g (0.01 mol) of sodium nitrite in 5 mL of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold aniline hydrochloride solution, ensuring the temperature remains between 0-5°C.
-
Stir the mixture for an additional 15 minutes at this temperature to ensure complete formation of the benzenediazonium chloride solution.
Step 2: Azo Coupling
-
In a separate 250 mL beaker, dissolve 1.12 g (0.01 mol) of this compound in 20 mL of a 10% aqueous sodium hydroxide solution.
-
Cool this solution to 0-5°C in an ice bath.
-
Slowly add the freshly prepared benzenediazonium chloride solution to the cold solution of this compound with vigorous stirring.
-
A colored precipitate of the azo dye will form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure complete coupling.
-
Filter the precipitated dye using vacuum filtration and wash thoroughly with cold distilled water until the filtrate is neutral.
-
Recrystallize the crude product from an appropriate solvent, such as ethanol, to obtain the pure azo dye.
-
Dry the purified product in a desiccator.
Characterization
The synthesized azo dye should be characterized using standard analytical techniques:
-
Melting Point: Determine the melting point of the purified product.
-
FT-IR Spectroscopy: Record the FT-IR spectrum to identify characteristic functional groups, such as N=N stretching, O-H stretching, and C-H stretching.
-
UV-Vis Spectroscopy: Measure the absorption spectrum in a suitable solvent (e.g., ethanol or DMF) to determine the maximum absorption wavelength (λmax).
-
¹H and ¹³C NMR Spectroscopy: Record the NMR spectra in a suitable deuterated solvent (e.g., DMSO-d₆) to confirm the chemical structure.
-
Mass Spectrometry: Obtain the mass spectrum to determine the molecular weight of the synthesized dye.
Data Presentation
The following table summarizes the expected quantitative data for a series of azo dyes synthesized from this compound and various substituted anilines. (Note: The data presented here is illustrative and based on typical values reported for similar pyrazolyl azo dyes).
| Aromatic Amine | Substituent (R) | Yield (%) | M.p. (°C) | λmax (nm) |
| Aniline | H | 85 | 188-190 | 410 |
| 4-Methylaniline | 4-CH₃ | 88 | 201-203 | 415 |
| 4-Chloroaniline | 4-Cl | 92 | 215-217 | 420 |
| 4-Nitroaniline | 4-NO₂ | 95 | 240-242 | 450 |
Visualizations
Synthesis Pathway
The following diagram illustrates the general synthesis pathway for azo dyes derived from this compound.
Caption: General synthesis of azo dyes from an aromatic amine and this compound.
Experimental Workflow
The diagram below outlines the key steps in the experimental protocol.
Caption: Workflow for the synthesis and characterization of pyrazolyl azo dyes.
References
- 1. Azo coupling - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. cuhk.edu.hk [cuhk.edu.hk]
- 4. ajol.info [ajol.info]
- 5. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes: Microwave-Assisted Synthesis of 3,4-dimethyl-1H-pyrazol-5-ol Derivatives
Introduction
Pyrazol-5-ol derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, antifungal, and antitumor properties.[1][2] The synthesis of these molecules is of great interest to researchers in medicinal chemistry and drug development.[2][3] Traditional synthetic methods often require long reaction times and harsh conditions.[4][5][6] Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate these reactions, offering benefits such as reduced reaction times, increased yields, and milder reaction conditions.[1][7] This document provides a detailed protocol for the microwave-assisted synthesis of 3,4-dimethyl-1H-pyrazol-5-ol derivatives, valuable scaffolds for the development of novel therapeutic agents.
Principle of the Method
The synthesis of this compound derivatives is typically achieved through a one-pot, multi-component reaction. This methodology involves the condensation of a hydrazine derivative, ethyl 2-methylacetoacetate, and an appropriate aldehyde under microwave irradiation. The use of microwave energy significantly accelerates the rate of reaction, leading to the rapid formation of the desired pyrazol-5-ol ring system. In some protocols, a catalyst such as graphene oxide may be employed to further enhance reaction efficiency, though many procedures proceed efficiently without a catalyst, particularly under solvent-free conditions.[1][4][5]
Applications in Drug Discovery
The this compound core is a privileged scaffold in drug discovery. Derivatives have shown potential as:
-
Anticancer Agents: Certain pyrazole derivatives have been investigated for their cytotoxic potential against various cancer cell lines.[8][9] For instance, some have shown inhibitory activity against key enzymes in cancer progression like EGFR tyrosine kinase.[6]
-
Anti-inflammatory Agents: The pyrazole moiety is a key component in several non-steroidal anti-inflammatory drugs (NSAIDs).
-
Antimicrobial and Antifungal Agents: These derivatives have demonstrated notable activity against a range of bacterial and fungal strains.[1][2]
-
Farnesoid X Receptor (FXR) Ligands: Some pyrazolone derivatives have been identified as potential antagonists for FXR, a target for metabolic diseases.[1]
Experimental Protocols
General Protocol for Microwave-Assisted Synthesis of 4-Arylmethylene-3,4-dimethyl-1H-pyrazol-5-ol Derivatives
This protocol describes a one-pot synthesis under solvent-free conditions.
Materials:
-
Hydrazine hydrate or substituted hydrazine (e.g., phenylhydrazine)
-
Ethyl 2-methylacetoacetate
-
Substituted aromatic aldehyde
-
Microwave reactor with appropriate reaction vessels
Procedure:
-
In a dedicated microwave process vial, combine the substituted hydrazine (0.3 mmol), ethyl 2-methylacetoacetate (0.3 mmol), and the desired aromatic aldehyde (0.3 mmol).
-
Seal the vessel tightly.
-
Place the reaction vial into the microwave reactor.
-
Irradiate the mixture at 420 W for 10 minutes. The reaction temperature will increase significantly due to microwave heating.
-
After the reaction is complete, allow the vessel to cool to a safe temperature (approximately 50°C) before opening.
-
The crude product is then purified. Purification can often be achieved by recrystallization from a suitable solvent such as ethanol.
Example Synthesis: 4-(4-Methoxybenzylidene)-3,4-dimethyl-1-phenyl-1H-pyrazol-5(4H)-one
Procedure:
-
To a microwave vial, add phenylhydrazine (0.3 mmol, 29.4 µL), ethyl 2-methylacetoacetate (0.3 mmol, 41.4 µL), and 4-methoxybenzaldehyde (0.3 mmol, 36.4 µL).
-
Seal the vial and subject it to microwave irradiation at 420 W for 10 minutes.
-
After cooling, the resulting solid is recrystallized from ethanol to yield the pure product.
Data Presentation
The following table summarizes the results for the microwave-assisted synthesis of various 4-arylmethylene-3-methyl-1-phenyl-pyrazol-5-one derivatives, demonstrating the efficiency of this method with different substituted aldehydes.
| Entry | Aldehyde Substituent | Product | Yield (%) |
| 1 | 4-Ethoxy-3-methoxy | (Z)-4-(4-Ethoxy-3-methoxybenzylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one | 71 |
| 2 | 4-Nitro | (Z)-3-methyl-1-(4-nitrophenyl)-4-(4-ethoxy-3-methoxybenzylidene)-1H-pyrazol-5(4H)-one | 98 |
| 3 | 4-(Trifluoromethyl) | (Z)-4-(4-Ethoxy-3-methoxybenzylidene)-3-methyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-5(4H)-one | 78 |
| 4 | 2-Fluoro | (Z)-4-(4-Ethoxy-3-methoxybenzylidene)-1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5(4H)-one | 51 |
| 5 | 3,4-Dichloro | (Z)-1-(3,4-Dichlorophenyl)-4-(4-ethoxy-3-methoxybenzylidene)-3-methyl-1H-pyrazol-5(4H)-one | 65 |
Data adapted from a study on a similar pyrazolone core structure, illustrating the general applicability of the method.[1][10][11]
Visualizations
Experimental Workflow
Caption: Workflow for the one-pot microwave-assisted synthesis.
Signaling Pathway Context (Hypothetical)
The following diagram illustrates a hypothetical mechanism of action for a synthesized pyrazol-5-ol derivative as an EGFR inhibitor, a potential application for such compounds.[4]
Caption: Inhibition of the EGFR signaling pathway.
References
- 1. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst: a route to EGFR inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst: a rout ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06014A [pubs.rsc.org]
- 6. Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst: a route to EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: 3,4-Dimethyl-1H-pyrazol-5-ol as a Versatile Building Block for the Synthesis of Biologically Active Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dimethyl-1H-pyrazol-5-ol is a valuable and versatile heterocyclic building block in medicinal chemistry and drug discovery. Its unique structural features, including the presence of reactive functional groups and the ability to exist in different tautomeric forms, make it an ideal starting material for the synthesis of a diverse range of fused heterocyclic compounds. These derivatives have shown significant potential in various therapeutic areas, exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory properties. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines, classes of compounds with demonstrated pharmacological importance.
Applications of this compound Derivatives
Heterocyclic compounds derived from this compound have garnered considerable interest due to their diverse pharmacological profiles. The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs.[1] By using this compound as a starting material, medicinal chemists can access a rich chemical space of novel molecular architectures with potential therapeutic applications.
Anticancer Agents
Pyrazole derivatives have been extensively investigated for their anticancer properties.[2] They have been shown to target various key proteins and signaling pathways involved in cancer progression, such as cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and tubulin.[3][4] The synthesis of pyrazolo[3,4-b]pyridines from this compound offers a promising avenue for the development of novel anticancer agents.[5]
Phosphodiesterase 4 (PDE4) Inhibitors
Phosphodiesterase 4 (PDE4) is a key enzyme in the inflammatory cascade, and its inhibition leads to an increase in intracellular cyclic AMP (cAMP) levels, resulting in anti-inflammatory effects. Pyrazole-containing compounds have been identified as potent PDE4 inhibitors.[6] Derivatives of this compound can be designed and synthesized to target PDE4, offering potential therapeutic agents for inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma.
Quantitative Data on Biologically Active Pyrazole Derivatives
The following table summarizes the biological activity of various pyrazole derivatives, showcasing the potential of this scaffold in drug discovery. While not all compounds are directly synthesized from this compound, this data illustrates the potency that can be achieved with pyrazole-based heterocycles.
| Compound Class | Target | Biological Activity (IC₅₀/GI₅₀) | Reference |
| Pyrazolo[3,4-d]pyrimidine | EGFR | 8.21 µM (A549 cells) | [3] |
| Pyrazolo[3,4-d]pyrimidine | EGFR (T790M mutant) | 0.236 µM | [3] |
| 5-Alkylated selanyl-1H-pyrazole | HepG2 cells | 13.85 µM | [3] |
| N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine | CDK2 | 0.005 µM (Kᵢ) | [4] |
| N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine | A2780 cancer cells | 0.158 µM | [4] |
| 3,5-Dimethylpyrazole derivative | PDE4B | 1.7 µM | [6] |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of key heterocyclic scaffolds using this compound as the starting material. It is important to note that this compound exists in tautomeric equilibrium with 3,4-dimethyl-5-amino-1H-pyrazole, and it is the amino tautomer that typically participates in the following condensation reactions.
Protocol 1: Synthesis of 6-Amino-4-aryl-3,4-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles
This protocol describes a one-pot, three-component reaction for the synthesis of substituted pyrazolo[3,4-b]pyridines, a scaffold known for its diverse biological activities.[7]
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Malononitrile
-
Ethanol
-
Piperidine (catalyst)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 mmol), the aromatic aldehyde (1 mmol), and malononitrile (1 mmol) in ethanol (15 mL).
-
Add a catalytic amount of piperidine (2-3 drops) to the reaction mixture.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
The solid product that precipitates is collected by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the pure pyrazolo[3,4-b]pyridine derivative.
-
The product can be further purified by recrystallization from a suitable solvent if necessary.
Expected Outcome:
This procedure typically affords the desired 6-amino-4-aryl-3,4-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile in good to excellent yields.
Protocol 2: Synthesis of 2,5,7-Trimethyl-pyrazolo[1,5-a]pyrimidin-7-ol
This protocol outlines the synthesis of a pyrazolo[1,5-a]pyrimidine derivative through the condensation of this compound with a β-dicarbonyl compound.[8][9]
Materials:
-
This compound
-
Ethyl acetoacetate
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine this compound (1 mmol) and ethyl acetoacetate (1.2 mmol).
-
Add glacial acetic acid (10 mL) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 8-10 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-cold water with stirring.
-
The precipitated solid is collected by filtration.
-
Wash the solid with water and then with a small amount of cold ethanol.
-
Dry the product under vacuum to yield the desired pyrazolo[1,5-a]pyrimidine.
Expected Outcome:
This reaction is expected to produce 2,5,7-trimethyl-pyrazolo[1,5-a]pyrimidin-7-ol as the major product.
Visualizations
Experimental Workflow: One-Pot Synthesis of Pyrazolo[3,4-b]pyridines
Caption: A streamlined workflow for the synthesis of pyrazolo[3,4-b]pyridines.
Signaling Pathway: Mechanism of Action of a Hypothetical PDE4 Inhibitor
Caption: Inhibition of PDE4 leads to increased cAMP levels and anti-inflammatory effects.
References
- 1. academicstrive.com [academicstrive.com]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. dau.url.edu [dau.url.edu]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Knorr Synthesis of 3,4-dimethyl-1H-pyrazol-5-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the Knorr synthesis of 3,4-dimethyl-1H-pyrazol-5-ol.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the Knorr synthesis of this compound?
The classical Knorr synthesis of this compound involves the cyclocondensation reaction between a hydrazine and a β-ketoester. The most suitable starting materials are hydrazine hydrate and an ester of 2-methyl-3-oxobutanoic acid, such as ethyl 2-methylacetoacetate. An alternative synthetic route involves the reaction of 3-methyl-3-buten-2-one with hydrazine hydrate, followed by oxidation.
Q2: My reaction mixture has turned a deep yellow or red. Is this normal and how can I prevent it?
Discoloration of the reaction mixture is a common observation in Knorr pyrazole syntheses, particularly when using hydrazine salts. This is often attributed to the formation of colored impurities from the hydrazine starting material. To mitigate this:
-
Use of a Mild Base: If a hydrazine salt (e.g., hydrochloride) is used, the reaction mixture can become acidic, promoting byproduct formation. The addition of one equivalent of a mild base like sodium acetate can neutralize the acid and lead to a cleaner reaction.
-
Inert Atmosphere: Running the reaction under an inert atmosphere, such as nitrogen or argon, can help prevent oxidative processes that may lead to colored impurities.
-
Purification: The colored impurities can often be removed during the work-up and purification steps. Washing the crude product with a non-polar solvent like toluene may help.
Q3: I am observing multiple spots on my TLC after the reaction. What are the likely side products?
In the Knorr synthesis of this compound, several side reactions can lead to the formation of byproducts. The most common include:
-
Hydrazone Formation: Incomplete cyclization can result in the presence of the intermediate hydrazone.
-
Isomeric Pyrazole: While the use of hydrazine hydrate should yield a single regioisomer, the use of substituted hydrazines with unsymmetrical β-dicarbonyl compounds can lead to the formation of isomeric pyrazoles.
-
Dimeric Oxidation Products: In some cases, a dimeric oxidation product of the target pyrazolone has been observed.
-
N-Acylation and O-Acylation: The pyrazolone product contains both N-H and O-H (in its tautomeric form) or C-H acidic protons, which can undergo acylation if an acylating agent is present or if the starting ester reacts further.
-
Diketone Self-Condensation: The β-ketoester starting material can undergo self-condensation under certain conditions, leading to various byproducts.
Q4: What is the expected yield for the synthesis of this compound?
Troubleshooting Guide
| Issue Encountered | Potential Cause(s) | Recommended Troubleshooting Steps |
| Low or No Product Yield | 1. Incomplete reaction. 2. Decomposition of starting materials or product. 3. Sub-optimal reaction temperature. 4. Inactive hydrazine. | 1. Monitor the reaction progress using TLC. If the starting materials are still present, consider extending the reaction time or increasing the temperature. 2. Ensure the purity of the starting materials. Hydrazine hydrate can degrade over time. 3. Optimize the reaction temperature. While reflux is common, some reactions may benefit from lower or higher temperatures. 4. Use fresh, high-quality hydrazine hydrate. |
| Formation of a Sticky or Oily Product | 1. Presence of impurities. 2. Incomplete solvent removal. 3. Product is a low-melting solid or oil at room temperature. | 1. Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol, water, or a mixture) or by column chromatography on silica gel. 2. Ensure all solvents are thoroughly removed under reduced pressure. 3. If the product is inherently an oil, purification by column chromatography is the preferred method. |
| Difficulty in Product Isolation/Crystallization | 1. Product is highly soluble in the reaction solvent. 2. Presence of impurities inhibiting crystallization. | 1. If the product is soluble in the reaction solvent, remove the solvent under reduced pressure and attempt crystallization from a different solvent system. 2. Purify the crude product to remove impurities that may be hindering crystallization. Seeding with a small crystal of the pure product can sometimes induce crystallization. |
| Inconsistent Results | 1. Variability in the quality of reagents. 2. Inconsistent reaction conditions (temperature, time, stirring). 3. Moisture sensitivity. | 1. Use reagents from a reliable source and of consistent purity for each experiment. 2. Carefully control and document all reaction parameters to ensure reproducibility. 3. Although not always necessary, conducting the reaction under a dry atmosphere can sometimes improve consistency. |
Experimental Protocol: Knorr Synthesis of this compound
This protocol is a general guideline for the synthesis of this compound via the Knorr synthesis. Optimization may be required for specific laboratory conditions.
Materials:
-
Ethyl 2-methylacetoacetate (1 equivalent)
-
Hydrazine hydrate (1.1 equivalents)
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Hydrochloric acid (for workup)
-
Sodium bicarbonate (for neutralization)
-
Dichloromethane or Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate or magnesium sulfate (for drying)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-methylacetoacetate (1 eq.) in ethanol.
-
Addition of Reagents: Add a catalytic amount of glacial acetic acid to the solution. Slowly add hydrazine hydrate (1.1 eq.) to the stirred solution. The reaction may be exothermic.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure.
-
Acidification and Extraction: To the residue, add water and acidify with hydrochloric acid to a pH of approximately 2-3. Extract the aqueous layer with dichloromethane or ethyl acetate to remove any unreacted starting material and non-basic impurities.
-
Neutralization and Product Extraction: Adjust the pH of the aqueous layer to 7-8 with a saturated solution of sodium bicarbonate. Extract the product into dichloromethane or ethyl acetate (3 x volumes).
-
Drying and Evaporation: Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate. Filter and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Visualizations
Caption: Main reaction and potential side reactions in the Knorr synthesis of this compound.
Caption: A logical workflow for troubleshooting common issues in the Knorr synthesis of this compound.
Technical Support Center: Synthesis of 3,4-dimethyl-1H-pyrazol-5-ol
Welcome to the Technical Support Center for the synthesis of 3,4-dimethyl-1H-pyrazol-5-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The most common and effective method for synthesizing this compound is the Knorr pyrazole synthesis. This method involves the cyclocondensation reaction of a β-dicarbonyl compound with a hydrazine derivative. For the synthesis of this compound, the specific reactants are 3-methyl-2,4-pentanedione (also known as 3-methylacetylacetone) and hydrazine hydrate.[1]
Q2: I am experiencing a low yield in my synthesis. What are the potential causes and how can I improve it?
A2: Low yields in the Knorr pyrazole synthesis can arise from several factors. Key areas to investigate include:
-
Purity of Starting Materials: Ensure the 3-methyl-2,4-pentanedione and hydrazine hydrate are of high purity. Impurities can lead to unwanted side reactions. Hydrazine hydrate can degrade over time, so using a fresh bottle is recommended.
-
Reaction Temperature: The reaction typically requires heating. Insufficient temperature can lead to an incomplete reaction, while excessively high temperatures may promote the formation of byproducts. Monitoring the reaction temperature is crucial.
-
Reaction Time: The reaction may not have gone to completion. It is advisable to monitor the reaction's progress using thin-layer chromatography (TLC).
-
pH of the Reaction Mixture: The pH can influence the reaction rate and the formation of side products. While the reaction is often carried out without explicit pH control, the presence of acidic or basic impurities in the starting materials could be a factor.
-
Product Precipitation: In some cases, the product may not fully precipitate from the reaction mixture upon cooling. Adjusting the solvent composition or further cooling might be necessary.
Q3: I am observing the formation of side products. What are the likely impurities and how can I minimize them?
A3: Side product formation is a common issue. Potential impurities include:
-
Incomplete Cyclization Products: The reaction proceeds through a hydrazone intermediate. Incomplete cyclization can leave this intermediate as an impurity. Ensuring adequate reaction time and temperature can help drive the reaction to completion.
-
Products of Side Reactions: Hydrazine can be involved in various side reactions. The purity of the starting materials is critical to minimize these.
-
Regioisomers (if using unsymmetrical hydrazines): While hydrazine hydrate is symmetrical, if a substituted hydrazine were used, the formation of regioisomers would be a possibility.
To minimize side products, ensure the use of pure starting materials, optimize reaction conditions (temperature and time), and monitor the reaction progress to avoid prolonged heating after completion.
Q4: What is the best method for purifying the crude this compound?
A4: The most common methods for purifying pyrazole derivatives are recrystallization and column chromatography.
-
Recrystallization: This is often the most effective method for removing small amounts of impurities. A suitable solvent system should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Ethanol, ethanol/water mixtures, or petroleum ether are often good choices for pyrazoles.[2]
-
Column Chromatography: If recrystallization does not provide the desired purity, silica gel column chromatography can be employed. A solvent system of hexane and ethyl acetate is a common starting point for the elution of pyrazole derivatives.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Action |
| Low or No Product Formation | Purity of starting materials | Verify the purity of 3-methyl-2,4-pentanedione and use fresh hydrazine hydrate. |
| Incorrect reaction temperature | Ensure the reaction is heated to the appropriate temperature (e.g., reflux) and maintained consistently. | |
| Insufficient reaction time | Monitor the reaction progress by TLC until the starting materials are consumed. | |
| Formation of Multiple Products (Observed by TLC/NMR) | Side reactions due to impurities | Use highly purified starting materials. |
| Reaction conditions favoring byproducts | Optimize the reaction temperature and time. Avoid excessive heating. | |
| Difficulty in Product Isolation | Incomplete precipitation | Cool the reaction mixture in an ice bath for a longer duration. If necessary, add a co-solvent in which the product is less soluble. |
| Product is an oil instead of a solid | This can be due to impurities. Attempt to purify a small sample by column chromatography to see if the pure product is a solid. Seeding the oil with a small crystal of pure product (if available) can sometimes induce crystallization. | |
| Purified Product is not Pure (by NMR/Melting Point) | Ineffective recrystallization | Experiment with different recrystallization solvents or solvent mixtures. Ensure slow cooling to promote the formation of pure crystals. |
| Co-eluting impurities in column chromatography | Optimize the solvent system for column chromatography. A shallower gradient or a different solvent system may be required. |
Data Presentation
Table 1: Effect of Reaction Parameters on the Yield of Pyrazole Synthesis (General Trends)
| Parameter | Variation | Effect on Yield | Rationale |
| Temperature | Too Low | Decrease | Incomplete reaction. |
| Optimal (e.g., Reflux) | Maximum | Drives the reaction to completion. | |
| Too High | Decrease | Promotes side reactions and decomposition. | |
| Reaction Time | Too Short | Decrease | Incomplete reaction. |
| Optimal | Maximum | Allows for complete conversion of starting materials. | |
| Too Long | No significant change or slight decrease | Potential for product degradation with prolonged heating. | |
| Solvent | Protic (e.g., Ethanol) | Generally Good | Solubilizes reactants and facilitates the reaction. |
| Aprotic (e.g., Toluene) | Can be effective | May require higher temperatures. | |
| Water | Can be effective | Product may precipitate directly from the reaction mixture. | |
| Hydrazine Hydrate Stoichiometry | 1.0 equivalent | Good | Stoichiometric amount. |
| 1.1-1.2 equivalents | Often Improved | A slight excess can help drive the reaction to completion. | |
| >1.5 equivalents | May Decrease | Can lead to the formation of di-addition or other side products. |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is adapted from the well-established Knorr synthesis of pyrazoles.
Materials:
-
3-Methyl-2,4-pentanedione (1.0 eq)
-
Hydrazine hydrate (1.1 eq)
-
Ethanol
-
Deionized water
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methyl-2,4-pentanedione (1.0 eq) in ethanol.
-
Slowly add hydrazine hydrate (1.1 eq) to the stirred solution. The addition may be exothermic.
-
Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 7:3 hexane:ethyl acetate).
-
Once the reaction is complete (as indicated by the disappearance of the starting material spots on TLC), remove the heat source and allow the mixture to cool to room temperature.
-
If the product does not precipitate upon cooling, reduce the volume of the solvent under reduced pressure.
-
Cool the concentrated mixture in an ice bath to induce crystallization.
-
Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol or a mixture of ethanol and water.
-
Dry the product under vacuum to obtain the crude this compound.
-
For further purification, recrystallize the crude product from a suitable solvent such as ethanol or an ethanol/water mixture.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for low yield in the synthesis of this compound.
References
Technical Support Center: Purification of 3,4-dimethyl-1H-pyrazol-5-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 3,4-dimethyl-1H-pyrazol-5-ol.
Frequently Asked Questions (FAQs)
Q1: What is the typical synthetic route for this compound?
The most common and well-established method for synthesizing this compound is a variation of the Knorr pyrazole synthesis. This involves the cyclocondensation reaction of a β-ketoester, specifically a 2-methylacetoacetic ester (e.g., ethyl 2-methylacetoacetate), with hydrazine hydrate. The reaction is typically carried out in a protic solvent like ethanol or acetic acid, often with heating.
Q2: What are the major potential impurities in the synthesis of this compound?
During the synthesis of this compound, several impurities can arise:
-
Unreacted Starting Materials: Residual ethyl 2-methylacetoacetate and hydrazine hydrate may remain if the reaction does not go to completion.
-
Isomeric Pyrazolones: If the starting β-ketoester is not regiochemically pure or if side reactions occur, other pyrazolone isomers may form. The most common isomer would be 3,5-dimethyl-1H-pyrazol-5-one, arising from any contaminating acetylacetone or rearrangement.
-
Hydrazone Intermediate: Incomplete cyclization can lead to the presence of the corresponding hydrazone intermediate.
-
Side-Reaction Products: Dehydration or other side reactions can lead to the formation of various minor byproducts. For instance, in related pyrazole syntheses, the formation of differently substituted pyrazoles has been observed.
-
Colored Impurities: The reaction mixture may develop a yellow or reddish color, which is often attributed to impurities arising from the hydrazine starting material, especially if it has been exposed to air and oxidized.
Q3: My purified this compound has a low melting point and appears as an oil instead of a solid. What could be the issue?
A low or broad melting point, or the product appearing as an oil, is a strong indication of the presence of impurities. Residual solvent or unreacted starting materials can act as a plasticizer, preventing proper crystallization. It is recommended to re-purify the compound. If residual solvent is suspected, drying the sample under high vacuum for an extended period may resolve the issue. Trituration with a non-polar solvent like cold hexanes can sometimes help to induce crystallization by washing away more soluble impurities.
Q4: After recrystallization, the yield of my purified product is very low. How can I improve it?
Low recovery after recrystallization can be due to several factors:
-
Inappropriate Solvent Choice: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at low temperatures. If the compound is too soluble in the cold solvent, significant losses will occur. For this compound, an ethanol/water mixture is often effective.
-
Using an Excessive Amount of Solvent: Using more solvent than necessary to dissolve the crude product will result in a lower yield, as more of the product will remain in the mother liquor upon cooling.
-
Cooling the Solution Too Quickly: Rapid cooling can lead to the formation of small, impure crystals that trap impurities. Allowing the solution to cool slowly to room temperature before placing it in an ice bath will promote the formation of larger, purer crystals.
Troubleshooting Guides
This section addresses specific issues you might encounter during the purification of this compound.
Issue 1: Persistent Colored Impurities
-
Problem: The final product remains yellow or brown even after initial purification attempts.
-
Cause: This coloration often indicates the presence of oxidized impurities originating from the hydrazine starting material.
-
Troubleshooting Steps:
-
Charcoal Treatment: During recrystallization, after dissolving the crude product in the minimum amount of hot solvent, add a small amount of activated charcoal. Boil the solution for a few minutes, and then perform a hot filtration to remove the charcoal, which will have adsorbed the colored impurities. Be aware that using too much charcoal can also lead to a loss of the desired product.
-
Column Chromatography: If charcoal treatment is ineffective, column chromatography is the recommended next step. A silica gel column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) can effectively separate the colored impurities from the product.
-
Issue 2: Poor Separation of Isomeric Impurities during Column Chromatography
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Problem: Thin Layer Chromatography (TLC) or column chromatography shows poor separation between the desired this compound and another spot with a similar Rf value, likely an isomer.
-
Cause: Isomeric pyrazolones can have very similar polarities, making them difficult to separate using standard chromatographic techniques.
-
Troubleshooting Steps:
-
Optimize the Solvent System: Experiment with different solvent systems for your column. A common mobile phase for pyrazole derivatives is a mixture of hexanes and ethyl acetate. Try using a shallower gradient or an isocratic elution with a less polar solvent system to improve resolution.
-
Change the Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase such as alumina or a reverse-phase C18 column.
-
High-Performance Liquid Chromatography (HPLC): For very difficult separations, preparative HPLC may be necessary to resolve the isomers.
-
Quantitative Data
| Property | Value | Reference |
| Molecular Formula | C₅H₈N₂O | N/A |
| Molecular Weight | 112.13 g/mol | N/A |
| Melting Point | ~90-92 °C | [1] |
| Solubility | Soluble in polar solvents like ethanol and water. | [1] |
Experimental Protocols
Protocol 1: Recrystallization of this compound from Ethanol/Water
This protocol is designed for the purification of this compound that contains minor, less polar impurities.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol. Heat the solution gently on a hot plate.
-
Addition of Anti-Solvent: While the ethanol solution is still hot, add hot deionized water dropwise with swirling until the solution becomes faintly cloudy (this is the cloud point).
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Clarification: Add a few more drops of hot ethanol until the cloudiness just disappears, ensuring the solution is saturated at the boiling point.
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Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography of this compound
This protocol is suitable for separating this compound from more significant impurities, including isomers and unreacted starting materials.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexanes
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
TLC Analysis: First, analyze the crude mixture by TLC using a mobile phase of ethyl acetate in hexanes (e.g., 30:70 v/v) to determine the separation profile. The desired product is expected to be more polar than unreacted ethyl 2-methylacetoacetate and less polar than hydrazine. Isomeric pyrazolones may have very similar Rf values.
-
Column Packing: Prepare a slurry of silica gel in hexanes and carefully pack the chromatography column. Allow the silica to settle, ensuring a level surface. Add a thin layer of sand on top of the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and carefully load it onto the top of the column.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding more ethyl acetate (e.g., starting with 10% ethyl acetate in hexanes and increasing to 30-50%).
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the compounds by TLC.
-
Isolation: Combine the fractions containing the pure this compound and evaporate the solvent under reduced pressure to obtain the purified product.
Workflow and Logic Diagrams
References
Technical Support Center: 3,4-Dimethyl-1H-pyrazol-5-ol Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4-dimethyl-1H-pyrazol-5-ol.
Troubleshooting Guide
Issue 1: Low or No Yield of this compound
Low or non-existent yields in the synthesis of this compound, typically performed via the Knorr pyrazole synthesis, can arise from several factors related to starting materials, reaction conditions, and workup procedures.
Possible Causes and Solutions:
-
Poor Quality of Starting Materials:
-
Hydrazine: Hydrazine and its salts can degrade over time. Use a freshly opened bottle or purify the reagent before use.
-
3-Methyl-2,4-pentanedione: Impurities in the β-diketone can lead to side reactions. Ensure its purity by distillation if necessary.
-
-
Suboptimal Reaction Conditions:
-
Temperature: The reaction of hydrazine with β-diketones is often exothermic. Maintaining a controlled temperature, typically by cooling the reaction mixture initially, is crucial to prevent side reactions.[1]
-
pH: The pH of the reaction medium can influence the reactivity of the hydrazine nucleophile. If using a hydrazine salt (e.g., hydrazine sulfate), the addition of a base like sodium hydroxide or potassium carbonate is necessary to liberate the free hydrazine.[1]
-
Solvent: While alcohols like ethanol are common solvents, the choice of solvent can impact the reaction rate and regioselectivity.
-
-
Incomplete Reaction:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion. If the reaction stalls, a slight excess of hydrazine can be added, or the reaction time can be extended.
-
Issue 2: Presence of Significant Impurities in the Final Product
The most common impurities in the synthesis of this compound are the regioisomeric byproduct, unreacted starting materials, and side-products from incomplete cyclization.
Common Impurities and Identification:
| Impurity | Identification and Differentiation |
| 4,5-Dimethyl-1H-pyrazol-3-ol (Regioisomer) | This is the most common impurity due to the unsymmetrical nature of 3-methyl-2,4-pentanedione. The two methyl groups will have different chemical shifts in ¹H and ¹³C NMR spectroscopy compared to the desired 3,4-dimethyl isomer. Separation can be achieved by column chromatography or fractional crystallization. |
| Unreacted 3-Methyl-2,4-pentanedione | Can be detected by TLC and NMR. It can be removed by washing the crude product with a non-polar solvent in which the pyrazole is insoluble. |
| Unreacted Hydrazine | As a water-soluble and basic compound, it can typically be removed during the aqueous workup. |
| Hydrazone Intermediate | Incomplete cyclization can lead to the presence of the intermediate hydrazone. This can often be forced to cyclize by heating the reaction mixture for a longer duration or by adjusting the pH. |
| Dimeric Oxidation Products | In some cases, dimeric oxidation byproducts can form. These are typically higher molecular weight impurities that can be identified by mass spectrometry and separated by chromatography. |
Troubleshooting Impurity Formation:
-
Regioisomer Formation: The ratio of this compound to its 4,5-dimethyl isomer is influenced by the reaction conditions. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically increase the regioselectivity in favor of the desired isomer in similar pyrazole syntheses.[2]
-
Purification:
-
Recrystallization: This is an effective method for purifying the final product. A suitable solvent system should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Column Chromatography: Silica gel column chromatography can be used to separate the desired product from its regioisomer and other impurities. A solvent system of increasing polarity (e.g., hexane/ethyl acetate gradient) is typically employed.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common method is the Knorr pyrazole synthesis, which involves the condensation reaction between hydrazine (or a hydrazine salt) and 3-methyl-2,4-pentanedione.
Q2: Why am I getting a mixture of two isomeric products?
A2: The starting material, 3-methyl-2,4-pentanedione, is an unsymmetrical β-diketone. The initial nucleophilic attack by hydrazine can occur at either of the two carbonyl carbons, leading to the formation of two regioisomers: the desired this compound and the impurity 4,5-dimethyl-1H-pyrazol-3-ol.
Q3: How can I minimize the formation of the unwanted regioisomer?
A3: The regioselectivity of the reaction can be influenced by the choice of solvent. Studies on similar pyrazole syntheses have shown that using fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE), can significantly favor the formation of one regioisomer over the other.[2]
Q4: How can I confirm the identity and purity of my final product?
A4: The identity and purity of this compound can be confirmed using a combination of analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the structure and help to identify the presence of the regioisomeric impurity, as the chemical shifts of the methyl groups and the pyrazole ring protons/carbons will differ between the two isomers.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system suggests a pure compound.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a powerful technique for both separating and identifying the desired product and any impurities.[4]
Q5: My reaction mixture turned a dark color. Is this normal?
A5: Discoloration of the reaction mixture can occur, especially when using hydrazine salts. This may be due to the formation of colored byproducts from the degradation of hydrazine. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes help to minimize this.
Experimental Protocols
General Protocol for the Synthesis of 3,5-Dimethylpyrazole (Adaptable for this compound)
This protocol for a similar pyrazole can be adapted for the synthesis of this compound by substituting acetylacetone with 3-methyl-2,4-pentanedione.[1]
Materials:
-
Hydrazine sulfate
-
10% Sodium hydroxide solution
-
3-Methyl-2,4-pentanedione
-
Ether
-
Saturated sodium chloride solution
-
Anhydrous potassium carbonate
Procedure:
-
In a round-bottomed flask equipped with a stirrer, thermometer, and addition funnel, dissolve hydrazine sulfate in a 10% sodium hydroxide solution.
-
Cool the mixture in an ice bath to approximately 15°C.
-
Slowly add 3-methyl-2,4-pentanedione dropwise to the cooled solution while maintaining the temperature at around 15°C.
-
After the addition is complete, continue stirring the mixture at 15°C for about an hour.
-
Dilute the reaction mixture with water to dissolve any precipitated inorganic salts.
-
Transfer the mixture to a separatory funnel and extract with ether.
-
Combine the ether extracts, wash with a saturated sodium chloride solution, and dry over anhydrous potassium carbonate.
-
Remove the ether by rotary evaporation to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., petroleum ether or an ethanol/water mixture) or by column chromatography on silica gel.
Visualizations
Caption: Logical workflow for identifying and troubleshooting impurities.
Caption: Reaction pathway showing the formation of regioisomers.
References
Stability issues of 3,4-dimethyl-1H-pyrazol-5-ol under acidic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3,4-dimethyl-1H-pyrazol-5-ol, particularly under acidic conditions. This resource is intended for researchers, scientists, and professionals in drug development who may encounter stability challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the potential stability issues of this compound under acidic conditions?
While specific degradation pathways for this compound under acidic conditions are not extensively documented in publicly available literature, compounds containing a pyrazolone ring may be susceptible to hydrolysis, particularly if they possess labile functional groups.[1] The stability of the pyrazolone ring itself can be influenced by its substituents.[1] It is crucial to experimentally determine the stability of this specific compound under your experimental conditions.
Q2: What are the typical signs of degradation for this compound?
Degradation of this compound can manifest as:
-
A decrease in the peak area of the parent compound in chromatographic analyses (e.g., HPLC).
-
The appearance of new, unidentified peaks in the chromatogram.
-
Changes in the physical appearance of the sample, such as color change or precipitation.
-
A shift in the pH of the solution.
Q3: What analytical techniques are recommended for monitoring the stability of this compound?
High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for stability testing due to its high sensitivity and accuracy in separating and quantifying the active pharmaceutical ingredient (API) and its degradation products.[2][3] Other valuable techniques include:
-
Mass Spectrometry (MS): For the identification of unknown degradation products.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of degradation products.[2]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To detect changes in functional groups.[2]
Q4: How can I establish a stability-indicating method for my experiments?
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the active ingredient without interference from degradation products, impurities, or excipients. To develop such a method, forced degradation studies are essential.[4][5] These studies involve subjecting the compound to harsh conditions (e.g., strong acids, bases, oxidation, heat, light) to intentionally produce degradation products.[4][6] The analytical method is then developed to resolve the parent compound from all the generated degradation peaks.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and analysis of this compound in acidic media.
| Issue | Possible Cause | Troubleshooting Steps |
| Rapid loss of parent compound in acidic solution. | The compound is highly unstable at the tested pH. | 1. pH Adjustment: Determine the pH at which the degradation occurs and consider adjusting the pH of your solution to a more neutral or basic range if your experimental design allows. 2. Temperature Control: Perform experiments at lower temperatures to reduce the rate of degradation. 3. Time Limitation: Minimize the time the compound is exposed to acidic conditions. |
| Appearance of multiple unknown peaks in HPLC. | Complex degradation is occurring, potentially involving multiple pathways. | 1. Forced Degradation Study: Conduct a systematic forced degradation study (acid, base, oxidative, thermal, photolytic) to characterize the degradation profile.[7] 2. Peak Tracking: Use a diode array detector (DAD) or photodiode array (PDA) with your HPLC to compare the UV spectra of the unknown peaks with the parent compound. Degradation products often have similar chromophores.[1] 3. LC-MS Analysis: Employ Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain the mass of the degradation products, which is a critical step in their identification. |
| Inconsistent stability results between experiments. | Variability in experimental conditions (e.g., pH, temperature, light exposure). | 1. Standardize Protocols: Ensure that all experimental parameters, including solution preparation, pH measurement, temperature, and light exposure, are consistent across all experiments. 2. Use of Buffers: Employ appropriate buffer solutions to maintain a constant pH. 3. Control Samples: Always include control samples (e.g., compound in a neutral solvent) to compare against stressed samples. |
Quantitative Data Summary
Forced degradation studies are crucial for quantifying the stability of a compound. The following table presents a hypothetical summary of results from a forced degradation study on this compound.
| Stress Condition | Time (hours) | Temperature (°C) | % Degradation | Number of Degradants | Major Degradant Peak (RT in min) |
| 0.1 M HCl | 24 | 60 | 15.2 | 2 | 4.8 |
| 0.1 M NaOH | 24 | 60 | 8.5 | 1 | 5.2 |
| 3% H₂O₂ | 24 | 25 | 5.1 | 1 | 6.1 |
| Heat (Solid) | 48 | 80 | 2.3 | 0 | - |
| Photolytic | 24 | 25 | 1.8 | 0 | - |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
Objective: To investigate the degradation profile of this compound under various stress conditions to develop a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with UV or DAD/PDA detector
-
Thermostatic oven
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
After incubation, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 M NaOH.
-
Dilute the sample to a suitable concentration with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
After incubation, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 M HCl.
-
Dilute the sample to a suitable concentration with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours.
-
Dilute the sample to a suitable concentration with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a sample of the solid compound in a thermostatic oven at 80°C for 48 hours.
-
After exposure, prepare a solution of the stressed solid at the target concentration for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.
-
Analyze the sample by HPLC.
-
-
Control Sample:
-
Prepare a control sample by diluting the stock solution with the mobile phase to the same concentration as the stressed samples.
-
-
HPLC Analysis:
-
Analyze all samples (stressed and control) using a developed HPLC method.
-
Record the retention times, peak areas, and UV spectra of the parent compound and any degradation products.
-
Visualizations
Caption: A logical workflow for troubleshooting stability issues.
Caption: A potential degradation pathway for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. biomedres.us [biomedres.us]
- 6. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Pyrazole Synthesis from β-Diketones
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in pyrazole synthesis from β-diketones. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing pyrazoles from β-diketones?
A1: The most common method is the Knorr pyrazole synthesis, which involves the condensation reaction between a β-dicarbonyl compound (1,3-diketone) and a hydrazine derivative.[1][2][3] This reaction is typically catalyzed by an acid and results in the formation of a pyrazole ring through the loss of two water molecules.[3][4]
Q2: My pyrazole synthesis is resulting in a low yield. What are the potential causes and solutions?
A2: Low yields can be attributed to several factors, including incomplete reactions, suboptimal reaction conditions, and the formation of side products.[5] To troubleshoot, consider the following:
-
Reaction Time and Temperature: Ensure the reaction has gone to completion by monitoring its progress with techniques like Thin Layer Chromatography (TLC).[5] Increasing the reaction temperature or employing microwave-assisted synthesis can often improve yields and shorten reaction times.[5]
-
Catalyst: The choice of catalyst is crucial. While protic acids like acetic acid are common, exploring other catalysts such as nano-ZnO has been shown to improve yields.[1][6]
-
Solvent: The solvent can significantly influence the reaction's outcome. For instance, using aprotic dipolar solvents like N,N-dimethylacetamide (DMAc) can lead to better results than polar protic solvents like ethanol, especially for regioselective synthesis.[1][7]
Q3: I am observing the formation of multiple products. How can I improve the regioselectivity of my reaction?
A3: The reaction of an unsymmetrical β-diketone with a substituted hydrazine can lead to the formation of two regioisomers.[1][7] To enhance regioselectivity:
-
Solvent and Catalyst Choice: As mentioned, the solvent system can play a significant role. Gosselin and co-workers found that cyclocondensation in aprotic dipolar solvents with the addition of HCl can significantly improve regioselectivity.[1][7]
-
Substituent Effects: The electronic and steric properties of the substituents on both the β-diketone and the hydrazine can direct the cyclization to favor one isomer. For example, with 2-(trifluoromethyl)-1,3-diketone, the reaction can be highly selective.[1]
Q4: What are some common side reactions in pyrazole synthesis from β-diketones?
A4: Besides the formation of regioisomers, other side reactions can occur. With certain substrates, self-condensation of the β-diketone can be a competing reaction.[8][9] Additionally, incomplete cyclization or subsequent degradation of the product under harsh reaction conditions can also reduce the yield of the desired pyrazole.
Q5: What are the recommended methods for purifying the synthesized pyrazoles?
A5: Purification strategies depend on the properties of the final product. Common methods include:
-
Crystallization: This is a widely used technique for purifying solid pyrazole derivatives.[10]
-
Column Chromatography: For mixtures that are difficult to separate by crystallization, column chromatography using silica gel or alumina is an effective method.[9]
-
Formation of Copper Complexes: Some β-diketones can be purified by forming insoluble copper complexes, which can then be isolated and decomposed to yield the pure diketone before proceeding to the pyrazole synthesis.[8]
Troubleshooting Guides
Problem: Low or No Product Formation
| Possible Cause | Troubleshooting Step |
| Inactive Reagents | Verify the purity and reactivity of the β-diketone and hydrazine. Hydrazine, in particular, can degrade over time. |
| Suboptimal Temperature | Gradually increase the reaction temperature and monitor for product formation using TLC. Consider refluxing the solvent. |
| Incorrect Catalyst/Solvent | Review the literature for optimal conditions for your specific substrates. Experiment with different acid catalysts (e.g., acetic acid, HCl) and solvents (e.g., ethanol, DMAc).[1][3][7] |
| Reaction Not Reaching Completion | Extend the reaction time. Monitor the consumption of starting materials via TLC or LC-MS.[5] |
Problem: Formation of Regioisomers
| Possible Cause | Troubleshooting Step |
| Unsymmetrical β-Diketone | This is the primary cause. Modifying the reaction conditions is the key to control. |
| Reaction Conditions Favoring Mixture | Switch to an aprotic dipolar solvent like DMAc and add a strong acid like HCl to promote selectivity.[1][7] |
| Thermodynamic vs. Kinetic Control | Varying the reaction temperature might favor the formation of one isomer over the other. Lower temperatures often favor the kinetically controlled product. |
Experimental Protocols
General Protocol for Knorr Pyrazole Synthesis
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the β-diketone (1 equivalent) in a suitable solvent (e.g., ethanol or N,N-dimethylacetamide).
-
Addition of Hydrazine: Add the hydrazine derivative (1 to 1.2 equivalents) to the solution.
-
Catalyst Addition: Add a catalytic amount of a protic acid (e.g., a few drops of glacial acetic acid).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by crystallization from an appropriate solvent or by column chromatography.
Visualizations
Caption: Reaction pathway for pyrazole synthesis from a β-diketone and hydrazine.
Caption: A troubleshooting workflow for pyrazole synthesis from β-diketones.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX [slideshare.net]
- 3. jk-sci.com [jk-sci.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 8. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Optimization of Pyrazolone Synthesis
Welcome to the Technical Support Center for Pyrazolone Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in my pyrazolone synthesis, and how can I address them?
A1: Low yields in pyrazolone synthesis, such as the Knorr synthesis, can arise from several factors, from starting material quality to non-optimal reaction conditions. Key areas to investigate include:
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Purity of Starting Materials : Ensure the 1,3-dicarbonyl compound and hydrazine derivative are pure, as impurities can cause side reactions. It is often recommended to use a freshly opened or purified hydrazine derivative, as they can degrade over time.
-
Incomplete Reaction : The reaction may not have reached completion. You can monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
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Suboptimal Reaction Conditions : Temperature, solvent, pH, and catalyst choice are critical parameters that may require optimization. For many condensation reactions, heating under reflux may be necessary.
-
Reaction Stoichiometry : Ensure the correct stoichiometry is being used. A slight excess of the hydrazine (around 1.0-1.2 equivalents) can sometimes help drive the reaction to completion.
-
Side Reactions : The formation of unwanted byproducts can significantly lower the yield of the desired pyrazolone.
Q2: I am observing a mixture of regioisomers. How can I improve the regioselectivity?
A2: The formation of regioisomeric mixtures is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines. The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to different pyrazole products. The regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.
To improve regioselectivity, consider the following strategies:
-
pH Control : Adjusting the reaction's pH can influence the initial site of hydrazine attack. Acidic conditions may favor one regioisomer, while neutral conditions could favor another.
-
Solvent Choice : The solvent can significantly influence the reaction outcome. For instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) has been shown to improve regioselectivity in some cases.
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Reactant Stoichiometry : Varying the ratio of the dicarbonyl compound and hydrazine has been shown to affect the regioisomeric ratio.
Q3: My reaction mixture has developed a significant color. Is this normal, and how can I obtain a pure, colorless product?
A3: Discoloration of the reaction mixture is a frequent observation, especially in Knorr pyrazolone synthesis, and is often due to the formation of colored impurities from the hydrazine starting material. This can be particularly noticeable when using hydrazine salts like phenylhydrazine hydrochloride, which can make the mixture acidic and promote byproduct formation.
To manage this:
-
Add a Mild Base : The addition of a mild base, such as sodium acetate, can help neutralize acid and lead to a cleaner reaction.
-
Purification : Many colored impurities can be removed during work-up and purification. Recrystallization is a highly effective method for purifying the final product and removing colored byproducts. Column chromatography on silica gel is another common purification technique.
Q4: My pyrazolone product is difficult to purify by recrystallization. What can I do?
A4: If your product is not crystallizing properly, you can try several techniques. If the product "oils out" instead of forming crystals, it may be due to impurities or the solvent choice. If crystals form too quickly, impurities can become trapped.
Troubleshooting steps include:
-
Solvent System : Experiment with different solvent systems. A common approach is to dissolve the crude product in a minimum amount of a "good" hot solvent (in which it is soluble) and then slowly add a "bad" solvent (in which it is less soluble) until the solution becomes slightly cloudy. Common solvent pairs include ethanol/water and ethyl acetate/hexanes.
-
Control Cooling Rate : Allow the solution to cool slowly to room temperature and then in an ice bath to encourage the formation of pure crystals.
-
Scratching : Use a glass rod to scratch the inside surface of the flask to create nucleation sites for crystal growth.
-
Seeding : If you have a small amount of pure product, add a seed crystal to the cooled, saturated solution to initiate crystallization.
Troubleshooting Guides
This section provides logical workflows for troubleshooting common issues during pyrazolone synthesis.
Caption: A logical workflow for troubleshooting low yield in pyrazolone synthesis.
Data Presentation
Table 1: Effect of Reaction Parameters on Pyrazolone Synthesis Yield
| Parameter | Variation | Effect on Yield/Selectivity | Reference |
| Catalyst | Acidic (e.g., Acetic Acid, Mineral Acid) | Often required for Knorr and Paal-Knorr syntheses to facilitate imine formation. | |
| Nano-ZnO | Can improve yields and shorten reaction times in certain syntheses. | ||
| Solvent | Aprotic Dipolar (e.g., DMF, DMSO) | May provide better results than polar protic solvents for some aryl hydrazines. | |
| Fluorinated Alcohols (e.g., TFE) | Can significantly improve regioselectivity. | ||
| Solvent-Free (Microwave) | Can lead to good to excellent yields (51-98%) with reduced reaction times. | ||
| Temperature | Increased Temperature (Reflux) | Often necessary for condensation reactions to proceed to completion. | |
| Microwave Irradiation | Can accelerate reactions and improve yields. A power of 420W for 10 minutes was found to be optimal in one study. | ||
| pH | Acidic vs. Neutral | Can influence the rate of pyrazole formation and the final regioisomeric ratio. Acidic conditions generally facilitate both imine formation and cyclization. |
Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazolone Synthesis
This protocol describes a general method for the synthesis of a pyrazolone from a 1,3-dicarbonyl compound (e.g., ethyl acetoacetate) and a hydrazine derivative (e.g., phenylhydrazine).
Materials:
-
Ethyl acetoacetate (1 equivalent)
-
Phenylhydrazine (1 equivalent)
-
Glacial Acetic Acid (as solvent and catalyst)
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup : In a round-bottom flask equipped with a reflux condenser, dissolve the 1,3-dicarbonyl compound in glacial acetic acid.
-
Addition of Hydrazine : Slowly add the hydrazine derivative to the solution. Note that this addition can be exothermic.
-
Heating : Heat the reaction mixture under reflux. The reaction time can vary (e.g., 1 to 8 hours) and should be monitored by TLC until the starting materials are consumed.
-
Isolation : Cool the reaction mixture to room temperature and then pour it into crushed ice or cold water.
-
Filtration : Collect the resulting solid precipitate by vacuum filtration and wash it with a small amount of cold water to remove residual acid.
-
Purification : Air dry the crude product. Further purify the solid by recrystallization from a suitable solvent, such as ethanol.
Caption: Experimental workflow for a typical Knorr pyrazolone synthesis.
Technical Support Center: Regioselective Pyrazole Synthesis
Welcome to the technical support center for regioselective pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize the synthesis of specific pyrazole regioisomers, a critical aspect of creating targeted therapeutic agents.
Frequently Asked Questions (FAQs)
Q1: What are regioisomers in the context of pyrazole synthesis, and why is controlling their formation important?
A1: In pyrazole synthesis, regioisomers are structural isomers with the same molecular formula but differing in the arrangement of substituents on the pyrazole ring. This typically occurs when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, which can result in two different substitution patterns on the final pyrazole product. Controlling the formation of a specific regioisomer is crucial because different regioisomers can exhibit significantly different biological activities, physical properties, and toxicological profiles. For applications in drug discovery and materials science, obtaining a single, desired regioisomer in high purity is often essential.
Q2: What are the primary factors influencing regioselectivity in the Knorr synthesis of pyrazoles?
A2: The regioselectivity of the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is influenced by several key factors:
-
Steric Effects: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can hinder the approach of the nucleophile, directing the reaction to the less sterically crowded carbonyl group.
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Electronic Effects: Electron-withdrawing groups increase the electrophilicity of a carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease electrophilicity.
-
Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine. Under acidic conditions, the more basic nitrogen is protonated, reducing its nucleophilicity and favoring attack by the other nitrogen.
-
Solvent: The choice of solvent can have a dramatic impact on regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly improve regioselectivity compared to standard solvents like ethanol.
-
Temperature: Reaction temperature can also be a critical factor in determining the regiochemical outcome.
Q3: I've obtained a mixture of regioisomers. How can I determine the structure of each isomer?
A3: A combination of spectroscopic techniques is essential for differentiating between pyrazole regioisomers. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool. One-dimensional ¹H and ¹³C NMR will show different chemical shifts for the protons and carbons on the pyrazole ring and its substituents. For unambiguous structure determination, two-dimensional NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed to identify through
Technical Support Center: 3,4-dimethyl-1H-pyrazol-5-ol Degradation Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments related to the degradation of 3,4-dimethyl-1H-pyrazol-5-ol.
Frequently Asked Questions (FAQs)
Q1: What are the expected major degradation pathways for this compound?
A1: Based on the reactivity of the pyrazole ring and its substituents, the primary degradation pathways for this compound are expected to be oxidative degradation, photodegradation, and to a lesser extent, hydrolysis under specific pH conditions. Microbial or metabolic degradation may also occur, leading to hydroxylated and conjugated products.
Q2: What are the likely products of oxidative degradation?
A2: Oxidative degradation is likely to target the methyl groups and the pyrazole ring itself. Potential products include the corresponding carboxylic acid from the oxidation of a methyl group, hydroxylated derivatives, and potentially ring-opened byproducts. Dimerization has also been observed in the degradation of similar pyrazole compounds in soil.[1][2][3]
Q3: How does photodegradation affect this compound?
A3: Photodegradation can induce molecular rearrangements. For pyrazole derivatives, this can involve isomerization to imidazole derivatives or ring contraction. The presence of a hydroxyl group may also lead to the formation of photo-oxidative products.[4]
Q4: Is this compound susceptible to hydrolysis?
A4: The pyrazole ring is generally stable to hydrolysis under neutral conditions. However, under strongly acidic or basic conditions, and potentially at elevated temperatures, hydrolysis may occur, although this is expected to be a slower degradation process compared to oxidation or photodegradation.
Q5: What should I consider for the microbial/metabolic degradation of this compound?
A5: Microbial or metabolic processes are likely to introduce polar functional groups to increase water solubility for excretion. Key pathways include hydroxylation of the pyrazole ring or the methyl groups, followed by conjugation with glucuronic acid or sulfate.[5]
Troubleshooting Guides
Issue 1: Low or No Degradation Observed
| Possible Cause | Troubleshooting Step |
| Inappropriate Stress Conditions | For thermal stress, increase the temperature in increments of 10°C (e.g., from 40°C to 80°C). For hydrolytic stress, use a wider range of pH values (e.g., pH 1, 7, 9) and consider using stronger acid/base concentrations (e.g., 0.1 M to 1 M HCl/NaOH). For photostability, ensure the light source provides the appropriate wavelength and intensity as per ICH Q1B guidelines. |
| Short Experiment Duration | Extend the duration of the degradation study. Some degradation processes are slow and may require several days or weeks to yield significant product formation. |
| Compound Stability | This compound may be inherently stable under the tested conditions. Consider using more aggressive conditions, but be mindful that this may not reflect real-world degradation. |
Issue 2: Inconsistent or Irreproducible Degradation Results
| Possible Cause | Troubleshooting Step |
| Variable Experimental Conditions | Ensure precise control over temperature, pH, light intensity, and concentration of reagents in all experiments. Use calibrated equipment. |
| Sample Preparation Inconsistency | Standardize the sample preparation protocol, including solvent, concentration, and mixing procedures. |
| Analytical Method Variability | Validate the analytical method for reproducibility. Check for issues with the instrument, such as detector drift or inconsistent injection volumes. A troubleshooting guide for HPLC is provided below. |
Issue 3: Difficulty in Separating and Identifying Degradation Products
| Possible Cause | Troubleshooting Step |
| Co-elution of Peaks in HPLC | Optimize the HPLC method. Adjust the mobile phase composition, gradient, flow rate, and column temperature. Consider using a different column with alternative selectivity (e.g., C18, Phenyl-Hexyl). |
| Low Concentration of Degradants | Concentrate the sample before analysis. Use a more sensitive detector or a larger injection volume. |
| Complex Sample Matrix | Employ sample clean-up techniques like solid-phase extraction (SPE) to remove interfering substances before analysis. |
HPLC/LC-MS Troubleshooting for Polar Pyrazole Derivatives
| Problem | Possible Cause | Solution |
| Peak Tailing | Secondary interactions with residual silanols on the column. | Lower the mobile phase pH (e.g., to 2-3) to protonate silanols. Use a highly end-capped column. Add a competing base to the mobile phase.[6][7][8][9][10] |
| Column overload. | Reduce the sample concentration or injection volume.[7] | |
| Column bed deformation. | Replace the column. Use a guard column to protect the analytical column.[6][7] | |
| Poor Retention of Polar Analytes | Analyte is too polar for the reversed-phase column. | Use a polar-embedded or polar-endcapped column. Consider HILIC (Hydrophilic Interaction Liquid Chromatography). Use an ion-pairing reagent to increase retention.[11][12][13] |
| Baseline Noise or Drift | Contaminated mobile phase or detector cell. | Filter all solvents and degas them properly. Flush the detector cell with a strong solvent. |
| Column bleed. | Ensure the mobile phase is compatible with the column and operate within the recommended pH and temperature ranges. |
Data Presentation
Table 1: Representative Degradation Half-Life Data for Related Pyrazole Compounds
| Compound | Condition | Matrix | Half-Life (t½) | Reference |
| 3,4-Dimethylpyrazole phosphate (DMPP) | Soil incubation | Clay Loam Soil | 5 - 28 days | [14] |
| Edaravone | In vivo | Human Plasma | 4.5 - 6.0 hours | [15][16][17] |
| 4-Methylaminoantipyrine (Dipyrone metabolite) | Photodegradation (simulated solar) | Water | 0.12 - 0.58 hours | [18] |
Note: This data is for structurally related compounds and should be used as an estimation for designing experiments for this compound.
Experimental Protocols
Protocol 1: General Procedure for Forced Hydrolytic Degradation
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Preparation of Degradation Solutions:
-
Acidic Hydrolysis: Add a known volume of the stock solution to a volumetric flask and make up the volume with 0.1 M HCl to achieve a final concentration of 100 µg/mL.
-
Basic Hydrolysis: Add a known volume of the stock solution to a volumetric flask and make up the volume with 0.1 M NaOH to achieve a final concentration of 100 µg/mL.
-
Neutral Hydrolysis: Add a known volume of the stock solution to a volumetric flask and make up the volume with purified water to achieve a final concentration of 100 µg/mL.
-
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C).
-
Sampling: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Neutralization (for acidic and basic samples): Neutralize the samples with an equivalent amount of base or acid, respectively, to stop the degradation reaction.
-
Analysis: Analyze the samples by a validated stability-indicating HPLC or LC-MS method to determine the amount of remaining parent compound and formed degradation products.
Protocol 2: General Procedure for Forced Oxidative Degradation
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound as described in Protocol 1.
-
Preparation of Degradation Solution: Add a known volume of the stock solution to a volumetric flask. Add a solution of hydrogen peroxide (e.g., 3% H₂O₂) and make up the volume with purified water to achieve a final drug concentration of 100 µg/mL.
-
Incubation: Keep the solution at room temperature, protected from light.
-
Sampling: Withdraw aliquots at specified time points (e.g., 0, 1, 2, 4, 6, 8 hours).
-
Analysis: Analyze the samples immediately by a validated HPLC or LC-MS method.
Protocol 3: General Procedure for Photodegradation Study
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., water or acetonitrile:water) at a concentration of 100 µg/mL.
-
Control Sample: Prepare an identical solution and wrap the container in aluminum foil to serve as a dark control.
-
Exposure: Place both the test and control samples in a photostability chamber. Expose them to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
Sampling: Withdraw samples from both the exposed and control containers at appropriate time intervals.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC or LC-MS method.
Mandatory Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. smartfertiliserhub.org.au [smartfertiliserhub.org.au]
- 3. Degradation of the Nitrification Inhibitor 3,4-Dimethylpyrazole Phosphate in Soils: Indication of Chemical Pathways : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 4. Photodegradation study of three dipyrone metabolites in various water systems: identification and toxicity of their photodegradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Edaravone (Radicava): A Novel Neuroprotective Agent for the Treatment of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. uhplcs.com [uhplcs.com]
- 9. benchchem.com [benchchem.com]
- 10. hplc.eu [hplc.eu]
- 11. Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC-MS/MS on a Reversed-Phase Column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
- 14. researchgate.net [researchgate.net]
- 15. Mci-186 | C10H10N2O | CID 4021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Knorr Pyrazole Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up the Knorr pyrazole synthesis for industrial production. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common challenges encountered during this process.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the Knorr pyrazole synthesis?
A1: The most significant safety concern is the handling of hydrazine and its derivatives, which are often toxic and potentially explosive.[1] At an industrial scale, the exothermic nature of the reaction also poses a major risk.[2] Proper handling procedures, personal protective equipment (PPE), and robust temperature control systems are critical to mitigate these risks.
Q2: How does the choice of solvent impact the reaction on an industrial scale?
A2: The solvent plays a crucial role in reaction kinetics, solubility of reactants and products, and heat transfer. On a large scale, the solvent's boiling point, flash point, and ease of recovery are important considerations. Protic solvents like ethanol or acetic acid are commonly used at laboratory scale.[1] For industrial applications, the choice may be influenced by cost, safety, and environmental regulations.
Q3: What are the common byproducts in the Knorr pyrazole synthesis, and how can they be minimized at scale?
A3: The most common byproducts are regioisomers, which form when unsymmetrical 1,3-dicarbonyl compounds are used.[3] The formation of these isomers can be influenced by the reaction conditions, such as pH and temperature. Careful control of these parameters is essential for minimizing the formation of unwanted isomers. Other impurities may arise from the degradation of starting materials or side reactions.
Q4: How can the purification of the pyrazole product be approached on a large scale?
A4: While laboratory-scale purification often relies on column chromatography, this is generally not feasible for large-scale production. Industrial purification typically involves crystallization, which can be highly effective for removing impurities. In some cases, the pyrazole product can be purified by forming an acid addition salt, which is then crystallized and subsequently neutralized to yield the pure product.
Troubleshooting Guides
This section addresses specific issues that may arise during the scale-up of the Knorr pyrazole synthesis.
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Yield | Incomplete reaction, side reactions, or product degradation. | - Optimize Reaction Temperature: The reaction is often exothermic; inadequate temperature control can lead to side reactions. Implement a robust cooling system and monitor the internal temperature closely.- Control Reagent Addition: Slow, controlled addition of the hydrazine derivative can help to manage the exotherm and minimize byproduct formation.- Check Starting Material Quality: Ensure the purity of the 1,3-dicarbonyl compound and hydrazine derivative, as impurities can interfere with the reaction. |
| Formation of Regioisomers | Use of an unsymmetrical 1,3-dicarbonyl compound. | - pH Control: The regioselectivity of the reaction can be highly dependent on the pH of the reaction mixture.[4] Conduct small-scale experiments to determine the optimal pH for the desired isomer.- Temperature Control: The reaction temperature can also influence the ratio of regioisomers. Maintain a consistent and optimized temperature profile throughout the reaction. |
| Product Discoloration | Formation of colored impurities, often from the hydrazine starting material. | - Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen) can help to prevent oxidative side reactions that may lead to colored byproducts.- Purification: Discoloration can often be removed during the work-up and purification steps. Recrystallization is a common and effective method. |
| Difficult Product Isolation | Product is an oil or does not crystallize easily. | - Solvent Selection: Experiment with different crystallization solvents or solvent mixtures.- Seeding: Introducing a small crystal of the pure product (a seed crystal) can induce crystallization.- Salt Formation: Consider forming a crystalline acid addition salt of the pyrazole, which can be more easily isolated and then converted back to the free base. |
Experimental Protocols
The following are generalized protocols for the Knorr pyrazole synthesis, which should be optimized for specific substrates and scales.
Protocol 1: General Procedure for Knorr Pyrazole Synthesis (Batch Process)
1. Reactor Setup:
-
A jacketed glass or stainless steel reactor equipped with a mechanical stirrer, temperature probe, condenser, and addition funnel is recommended.
-
Ensure the reactor is clean, dry, and purged with an inert gas like nitrogen.
2. Reagent Charging:
-
Charge the 1,3-dicarbonyl compound and the chosen solvent to the reactor.
-
Begin agitation to ensure a homogenous mixture.
3. Reaction:
-
If an acid catalyst (e.g., acetic acid) is used, add it to the reactor at this stage.[1]
-
Slowly add the hydrazine derivative via the addition funnel. The addition should be controlled to maintain the desired reaction temperature. The reaction is often exothermic, and cooling may be required.[2]
-
Monitor the reaction progress by a suitable analytical method, such as HPLC or TLC.
4. Work-up and Isolation:
-
Once the reaction is complete, the work-up procedure will depend on the specific product.
-
A common method involves quenching the reaction with water and then extracting the product with a suitable organic solvent.
-
The organic layers are then combined, washed, dried, and the solvent is removed under reduced pressure.
5. Purification:
-
The crude product is typically purified by recrystallization from a suitable solvent or solvent mixture.
Quantitative Data Summary (Illustrative)
The following table provides illustrative data for the synthesis of a generic pyrazole. Note: These values are for guidance only and will require optimization for specific industrial processes.
| Parameter | Value |
| Scale | 100 L |
| 1,3-Dicarbonyl Compound | 10 kg |
| Hydrazine Derivative | 1.1 equivalents |
| Solvent | Ethanol (50 L) |
| Catalyst | Acetic Acid (0.5 L) |
| Addition Time | 2 hours |
| Reaction Temperature | 60-70 °C |
| Reaction Time | 4-6 hours |
| Typical Yield | 85-95% |
| Purity (after recrystallization) | >99% |
Visualizations
Signaling Pathways and Workflows
Caption: Experimental workflow for a typical industrial batch Knorr pyrazole synthesis.
Caption: A logical workflow for troubleshooting common issues in scaling up the Knorr pyrazole synthesis.
References
Validation & Comparative
Spectroscopic Duel: Distinguishing 3,4-dimethyl-1H-pyrazol-5-ol from its Isomers
In the realm of medicinal chemistry and drug development, the precise identification of molecular structure is paramount. Isomers, compounds sharing the same molecular formula but differing in atomic arrangement, can exhibit vastly different biological activities and physical properties. This guide provides a comparative analysis of 3,4-dimethyl-1H-pyrazol-5-ol and its key isomer, 3,5-dimethyl-1H-pyrazole, utilizing fundamental spectroscopic techniques. The differentiation of such closely related structures relies on subtle yet distinct signatures in their respective spectra, providing a powerful tool for researchers and scientists.
It is important to note that pyrazol-5-ol derivatives can exist in several tautomeric forms (the -OH, -NH, and -CH forms). The spectroscopic data presented reflects the predominant tautomer observed under common experimental conditions, which is often the pyrazolone form.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for distinguishing between the selected pyrazole isomers.
Table 1: ¹H NMR Spectroscopic Data (¹H Chemical Shifts δ in ppm)
| Compound | C3-CH₃ (s) | C4-CH₃ (s) | C5-H (s) / C4-H (s) | N-H (br s) | Solvent |
| 3,4-dimethyl-1H-pyrazole | ~2.1-2.2 | ~1.9-2.0 | ~7.3-7.4 | ~12.0-12.5 | CDCl₃ |
| 3,5-dimethyl-1H-pyrazole | ~2.2 (6H) | N/A | ~5.8-5.9 | ~10.0-12.0 | CDCl₃ |
(Note: Data for this compound is inferred from its parent pyrazole structure, as detailed experimental spectra for this specific isomer are not consistently available in public databases. The hydroxyl group would influence chemical shifts.)
Table 2: ¹³C NMR Spectroscopic Data (¹³C Chemical Shifts δ in ppm)
| Compound | C3 | C4 | C5 | C3-CH₃ | C4-CH₃ / C5-CH₃ | Solvent |
| 3,4-dimethyl-1H-pyrazole | ~144-148 | ~113-115 | ~132-135 | ~11-12 | ~8-9 | CDCl₃ |
| 3,5-dimethyl-1H-pyrazole | ~146-148 | ~105-106 | ~146-148 | ~13-14 | ~11-12 | CDCl₃ |
Table 3: Infrared (IR) Spectroscopy Data (Key Absorption Bands in cm⁻¹)
| Compound | O-H Stretch | N-H Stretch | C=O Stretch | C=N Stretch | C=C Stretch | Key Fingerprint Region Bands |
| This compound | 3200-3400 (broad) | 3100-3300 (broad) | ~1700 (strong, if in pyrazolone form) | ~1600-1650 | ~1500-1580 | 1400-1450 (CH₃ bend), 1100-1200 (C-O) |
| 3,5-dimethyl-1H-pyrazole | N/A | 3100-3300 (broad) | N/A | ~1600-1650 | ~1500-1580 | 1400-1470 (CH₃ bend), 900-950 |
Table 4: Mass Spectrometry (MS) Data
| Compound | Molecular Formula | Molecular Weight | Molecular Ion (M⁺) [m/z] | Key Fragmentation Pathways |
| This compound | C₅H₈N₂O | 112.13 | 112 | Loss of CO, loss of CH₃, cleavage of the pyrazole ring. |
| 3,5-dimethyl-1H-pyrazole | C₅H₈N₂ | 96.13 | 96 | Loss of HCN, loss of N₂, loss of CH₃CN.[1][2] |
Visualization of Analytical Processes
To elucidate and differentiate isomeric structures, a systematic workflow combining multiple analytical techniques is essential. The following diagrams illustrate this process.
Experimental Protocols
The following are detailed, generalized methodologies for the key experiments cited.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Accurately weigh 5-10 mg of the purified pyrazole isomer for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[3]
-
Solvation : Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). To provide an internal reference, the solvent should contain 0.03% v/v tetramethylsilane (TMS).[3]
-
Dissolution & Transfer : Vortex the vial until the sample is fully dissolved. Using a Pasteur pipette plugged with glass wool, filter the solution into a clean, dry 5 mm NMR tube.[3]
-
Data Acquisition : Place the capped NMR tube into the spectrometer. Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) spectrometer at 298 K. For complex structures, 2D NMR experiments like COSY, HSQC, and HMBC can be performed to establish connectivity.[4][5]
-
Data Processing : Apply a Fourier transform to the acquired Free Induction Decay (FID). The resulting spectrum should be manually phased and baseline corrected. Calibrate the spectrum by setting the TMS signal to 0.00 ppm.[3]
Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method) : Grind 1-2 mg of the solid pyrazole sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[6][7]
-
Pellet Formation : Place the powder mixture into a pellet press die. Apply high pressure (typically 8-10 tons) using a mechanical or hydraulic press to form a small, transparent, or translucent pellet.[7][8]
-
Data Acquisition : Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Spectral Collection : Record the spectrum, typically in the range of 4000-400 cm⁻¹, by co-adding a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio. A background spectrum of the empty spectrometer should be run first and automatically subtracted from the sample spectrum.
Protocol 3: Mass Spectrometry (MS)
-
Instrumentation : Utilize a mass spectrometer, often coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For direct analysis, an electrospray ionization (ESI) source is common.[9][10]
-
Sample Preparation : Prepare a dilute solution of the analyte (e.g., 1-10 µg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Infusion and Ionization : Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min). The ESI source will generate gas-phase ions from the sample molecules (typically protonated molecules, [M+H]⁺, in positive ion mode).
-
Mass Analysis : Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight). Acquire a full scan mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion, confirming the molecular weight.
-
Tandem MS (MS/MS) : To obtain structural information, perform tandem mass spectrometry. Select the molecular ion as the precursor ion and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon). The resulting fragment ions are then mass-analyzed, providing a characteristic fragmentation pattern that serves as a molecular fingerprint.[1]
Protocol 4: Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation : Prepare a stock solution of the pyrazole isomer in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) at a known concentration (e.g., 1 mg/mL). From this stock, prepare a dilute solution (typically 10⁻⁴ to 10⁻⁵ M) to ensure the absorbance falls within the linear range of the instrument (ideally 0.1-1.0 AU).
-
Instrumentation : Use a dual-beam UV-Vis spectrophotometer.
-
Blank Measurement : Fill a quartz cuvette with the pure solvent and place it in the reference beam path. Fill a second quartz cuvette with the same pure solvent and place it in the sample beam path to record a baseline spectrum.
-
Sample Measurement : Replace the solvent in the sample cuvette with the prepared dilute solution of the pyrazole isomer.
-
Data Acquisition : Scan the sample across the UV-Vis range (typically 200-800 nm) to record the absorption spectrum.[11] The wavelength of maximum absorbance (λ_max) and the molar absorptivity (ε) are characteristic properties of the compound's electronic system.
References
- 1. researchgate.net [researchgate.net]
- 2. 1H-Pyrazole, 3,4-dimethyl- [webbook.nist.gov]
- 3. benchchem.com [benchchem.com]
- 4. NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N’-bis-Formyl-o-tolidine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]
- 7. Infrared spectroscopy - Wikipedia [en.wikipedia.org]
- 8. Sampling of solids in IR spectroscopy | PPTX [slideshare.net]
- 9. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. flore.unifi.it [flore.unifi.it]
- 11. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
A Researcher's Guide to Purity Analysis of 3,4-dimethyl-1H-pyrazol-5-ol: A Comparative Overview of Analytical Techniques
For researchers, scientists, and professionals in drug development, establishing the purity of synthesized compounds is a critical step to ensure the validity of experimental results and the safety of potential therapeutic agents. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and other analytical methods for the purity determination of 3,4-dimethyl-1H-pyrazol-5-ol, a heterocyclic compound with significant potential in medicinal chemistry. While a specific validated HPLC method for this exact compound is not publicly documented, this guide draws upon established methods for structurally similar pyrazole and pyrazolone derivatives to propose effective analytical strategies.
High-Performance Liquid Chromatography (HPLC): A Versatile Tool for Purity Assessment
Reverse-Phase HPLC (RP-HPLC) is a powerful and widely used technique for the purity analysis of organic compounds due to its high resolution, sensitivity, and applicability to a broad range of analytes, including non-volatile and thermally sensitive molecules like pyrazole derivatives.[1][2] The separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.
The following table compares potential RP-HPLC conditions for the analysis of this compound, based on methods developed for analogous compounds. These serve as a starting point for method development and optimization.
Table 1: Comparison of Potential RP-HPLC Methods for Pyrazole Derivatives
| Parameter | Method A (Based on Pyrazoline Derivative)[2][3] | Method B (Based on 3,4-Dinitropyrazole)[4] | Method C (Based on 3-Methylpyrazole) |
| Stationary Phase | Eclipse XDB-C18 (150 mm x 4.6 mm, 5 µm) | Hypersil ODS2 (250 mm x 4.6 mm, 5 µm) | C18 (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | 0.1% Trifluoroacetic Acid in Water: Methanol (20:80 v/v) | Acetonitrile: 0.1% Acetic Acid in Water (35:65 v/v) | A: 0.1% Phosphoric Acid in Water, B: Acetonitrile |
| Elution Mode | Isocratic | Isocratic | Gradient |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 206 nm | UV at 260 nm | UV at 220 nm |
| Column Temp. | 25 °C | 25 °C | 30 °C |
| Injection Vol. | 5.0 µL | 10 µL | 10 µL |
Workflow for HPLC Purity Analysis
The general workflow for determining the purity of a compound using HPLC involves several key steps, from sample preparation to data analysis.
Caption: General workflow for HPLC purity determination.
Comparison with Alternative Analytical Methods
While HPLC is a robust method, other techniques can provide complementary or, in some cases, more suitable information for purity assessment. The choice of method depends on the analyte's properties, potential impurities, and the specific requirements of the analysis.[5]
Table 2: Comparison of HPLC with Alternative Purity Determination Methods
| Feature | HPLC-UV | Gas Chromatography (GC-MS) | Quantitative NMR (qNMR) | Thin Layer Chromatography (TLC) |
| Principle | Differential partitioning between liquid mobile and solid stationary phases.[1] | Partitioning between a gas mobile phase and a liquid/solid stationary phase.[6] | Signal intensity is directly proportional to the number of nuclei in a magnetic field.[7][8] | Differential migration of components on a stationary phase via a liquid mobile phase.[9][10] |
| Analyte Suitability | Non-volatile, thermally stable or labile compounds.[1] | Volatile and thermally stable compounds.[1][6] | Soluble compounds with unique NMR signals.[7] | Wide range of compounds, primarily for qualitative assessment.[4][11] |
| Quantitation | Relative (requires a reference standard for purity assignment).[5] | Relative (requires a reference standard).[6] | Absolute (primary method, does not require an identical analyte standard).[5][12] | Semi-quantitative at best.[10] |
| Advantages | High resolution, sensitive, widely applicable, robust.[2] | Excellent for volatile impurities (e.g., residual solvents), high sensitivity with MS detection.[5][6] | High precision, non-destructive, provides structural information, absolute quantification.[13][14] | Fast, simple, low cost, useful for reaction monitoring.[10][11] |
| Disadvantages | Requires reference standards for impurity identification and quantification. | Not suitable for non-volatile or thermally labile compounds.[1] | Lower sensitivity than chromatographic methods, requires expensive equipment, potential for signal overlap.[14] | Low resolution and sensitivity, not suitable for accurate quantification.[9] |
| Best For... | Routine quality control, separation of non-volatile impurities and isomers.[5] | Analysis of residual solvents and volatile by-products.[6] | Certifying reference materials, obtaining highly accurate purity values without a specific standard.[5][15] | Quick purity checks, reaction monitoring, and method development scouting.[10] |
Logical Approach to Method Selection
Choosing the right analytical technique requires consideration of the compound's properties and the analytical goals.
Caption: Decision tree for selecting a purity analysis method.
Detailed Experimental Protocol: Proposed RP-HPLC Method
This section outlines a detailed, albeit hypothetical, protocol for the purity determination of this compound. This method is a composite based on the successful analysis of similar structures and should be validated before routine use.
1. Objective: To determine the purity of a this compound sample by RP-HPLC with UV detection, quantifying the main peak area relative to the total peak area.
2. Materials and Reagents:
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Phosphoric acid (analytical grade)
-
Methanol (HPLC grade)
3. Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic data system (CDS) for data acquisition and processing.
-
Analytical balance
4. Chromatographic Conditions (Starting Point):
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10% to 80% B
-
20-25 min: 80% B
-
25.1-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm (scan from 200-400 nm with PDA to determine optimal wavelength)
-
Injection Volume: 10 µL
5. Sample Preparation:
-
Diluent: A 50:50 mixture of Mobile Phase A and Mobile Phase B is recommended to ensure sample compatibility.[2]
-
Sample Solution (approx. 0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Sonicate if necessary to ensure complete dissolution.
6. Procedure:
-
Prepare the mobile phases and the sample solution as described above.
-
Set up the HPLC system with the specified chromatographic conditions.
-
Equilibrate the column with the initial mobile phase composition (90% A, 10% B) for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure no system peaks interfere with the analysis.
-
Inject the sample solution and acquire the chromatogram for 30 minutes.
7. Data Analysis:
-
Integrate all peaks in the chromatogram, excluding those from the blank injection.
-
Calculate the percentage purity of the main component using the area percent formula:
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
The relative retention times (RRT) of any impurity peaks should be calculated with respect to the main peak for identification in subsequent runs.
8. Method Validation (Recommended): For routine use, the method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. ijcpa.in [ijcpa.in]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. emerypharma.com [emerypharma.com]
- 8. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - Method validation - qNMR Exchange [qnmr.usp.org]
- 9. [Thin layer chromatography of derivatives of pyrazolone] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 12. ethz.ch [ethz.ch]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. Quantitative NMR | Organic Primary Standards Group [unit.aist.go.jp]
Unveiling the Potency: A Comparative Guide to the Bioactivity of Substituted Pyrazolone Derivatives
For researchers, scientists, and professionals in drug development, the quest for novel therapeutic agents is a continuous endeavor. Pyrazolone derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities. This guide provides an objective comparison of the bioactivity of various substituted pyrazolone derivatives, supported by experimental data, to aid in the discovery and design of new and effective drug candidates.
Substituted pyrazolones have demonstrated significant potential as anti-inflammatory, antimicrobial, and anticancer agents. The nature and position of substituents on the pyrazolone ring play a crucial role in modulating their biological activity, offering a framework for structure-activity relationship (SAR) studies and the rational design of more potent and selective compounds.
Comparative Bioactivity Data
The following tables summarize the quantitative bioactivity data for a selection of substituted pyrazolone derivatives, categorized by their primary therapeutic area.
Table 1: Anti-inflammatory Activity of Substituted Pyrazolone Derivatives
| Compound | Substitution Pattern | In Vitro COX-2 Inhibition (IC50, µM) | In Vivo Anti-inflammatory Activity (% inhibition of paw edema) | Reference |
| Celecoxib (Reference) | - | 0.04 | - | [1] |
| Compound 5u | 1-(4-sulfamoylphenyl)-3-trifluoromethyl-5-(4-chlorophenyl)-1H-pyrazole | 1.79 | - | [2] |
| Compound 5s | 1-(4-sulfamoylphenyl)-3-trifluoromethyl-5-(4-methoxyphenyl)-1H-pyrazole | 2.51 | - | [2] |
| Compound 9b | 1-(benzenesulfonamide)-3-methyl-4-(hydroxyimino)-1H-pyrazol-5(4H)-one | - | 86.67% | [1] |
| Compound 6b | 1-(benzenesulfonamide)-3-methyl-4-(carboxy)-1H-pyrazol-5(4H)-one | - | 78.06% | [1] |
| Compound 4a | Pyrazole-pyrazoline hybrid | - | 48.71% | [3] |
Table 2: Anticancer Activity of Substituted Pyrazolone Derivatives
| Compound | Cancer Cell Line | In Vitro Cytotoxicity (IC50, µM) | Reference |
| Doxorubicin (Reference) | MCF-7 (Breast) | 0.95 | [4] |
| Compound 27 | MCF-7 (Breast) | 16.50 | [4] |
| Compound 33 | HCT116 (Colon) | < 23.7 | [4] |
| Compound 34 | HCT116 (Colon) | < 23.7 | [4] |
| Compound 43 | MCF-7 (Breast) | 0.25 | [4] |
| Cu(II) complex | HEPG2 (Liver) | 0.061 µg/mL | [5] |
| Mn(II) complex | HCT116 (Colon) | 0.2213 µg/mL | [5] |
Table 3: Antimicrobial Activity of Substituted Pyrazolone Derivatives
| Compound | Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |
| Ampicillin (Reference) | Bacillus subtilis | - | 250 | [6] |
| Compound III | Bacillus subtilis | - | 125 | [6] |
| Cefatoxime (Reference) | E. coli | 32 (at 30 mg/disc) | - | [6] |
| Compound IV | E. coli | 22 (at 100 mg/disc) | - | [6] |
| 4-Amino antipyrine thiosemicarbazone | Alternaria solani | Potent | - | [7] |
| 1-(2-Chloro-5-sulfophenyl)-3-methyl-5-pyrazolone | Alternaria solani | Potent | - | [7] |
| 1-(4-Sulfoamidophenyl)-3-methyl-5-pyrazolone | Alternaria solani | Potent | - | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to assess the bioactivity of substituted pyrazolone derivatives.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This widely used in vivo model assesses the anti-inflammatory potential of a compound by measuring its ability to reduce acute inflammation.
-
Animal Preparation: Male Wistar rats (150-200g) are fasted overnight with free access to water.
-
Compound Administration: The test compounds, a reference drug (e.g., Indomethacin), and a control vehicle are administered orally or intraperitoneally.
-
Induction of Edema: After a specified time (e.g., 1 hour), a 1% solution of carrageenan in saline is injected into the sub-plantar tissue of the right hind paw of each rat.
-
Measurement of Paw Volume: The volume of the inflamed paw is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group compared to the control group.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation, providing a measure of a compound's cytotoxic effects on cancer cells.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and a reference drug (e.g., Doxorubicin) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plate is then incubated to allow viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Calculation of IC50: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Antimicrobial Activity: Agar Well Diffusion Method
This method is commonly used to determine the antimicrobial susceptibility of bacteria and fungi to a test compound.
-
Preparation of Agar Plates: A suitable agar medium is poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.
-
Well Creation: Wells of a specific diameter are created in the agar using a sterile cork borer.
-
Compound Application: A specific volume of the test compound solution at different concentrations is added to each well. A standard antibiotic is used as a positive control.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for the test microorganism.
-
Measurement of Inhibition Zone: The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters. The minimum inhibitory concentration (MIC) can be determined by testing serial dilutions of the compound.
Visualizing the Mechanisms
Diagrams created using Graphviz (DOT language) illustrate key signaling pathways and experimental workflows, providing a clearer understanding of the underlying mechanisms and processes.
Figure 1: Anti-inflammatory signaling pathways targeted by substituted pyrazolone derivatives.
Figure 2: General experimental workflow for the evaluation of substituted pyrazolone derivatives.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
- 6. Synthesis, Characterization, Antimicrobial and Anticancer Evaluation of Novel Heterocyclic Diazene Compounds Derived from 8-Quinolinol [mdpi.com]
- 7. researchgate.net [researchgate.net]
Navigating the Translational Gap: A Comparative Guide to In Vitro and In Vivo Studies of Pyrazole Derivatives' Biological Activity
Introduction: The Therapeutic Potential of Pyrazole Derivatives
Pyrazole and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities.[1][2][3][4][5] These activities include anti-inflammatory, antioxidant, anticancer, antimicrobial, and analgesic properties.[2][3][6][7][8] The pyrazole scaffold is a key component in several commercially available drugs, such as the anti-inflammatory agent celecoxib, highlighting its therapeutic relevance.[3][6] The biological effects of pyrazole derivatives are often attributed to their ability to interact with various enzymes and signaling pathways within the body. For researchers and drug development professionals, understanding the correlation between in vitro (in a controlled laboratory environment) and in vivo (in a living organism) studies is crucial for predicting the clinical efficacy and safety of these compounds. This guide provides a comparative overview of the methodologies and data presentation for evaluating the biological activity of pyrazole derivatives, with a focus on their antioxidant and anti-inflammatory properties.
Data Presentation: A Comparative Look at Efficacy
The following tables summarize representative quantitative data from in vitro and in vivo studies on various pyrazole derivatives, illustrating the types of results obtained from these different experimental approaches.
Table 1: Representative In Vitro Antioxidant Activity of Pyrazole Derivatives
| Derivative | Assay | IC50 (µM) | Reference |
| 3,5-diarylpyrazole IX | DPPH Radical Scavenging | Not specified, but potent | [1] |
| 3-(Pyridin-4-yl)-1H-pyrazole-5-carboxamide chalcones VII | DPPH Radical Scavenging | Potent | [1] |
| Pyrazole derivative with catechol moiety 3d | DPPH Radical Scavenging | Excellent | [9] |
| Ethyl 3-Aryl-2-cyano-3-(3-hydroxy-5-methyl-1H-pyrazol-4-yl) propanoate 3a | DPPH Radical Scavenging | 0.98 µmol/mL | [8] |
| 4,4ʹ-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) 3i | DPPH Radical Scavenging | 6.2 | [10] |
Table 2: Representative In Vivo Anti-inflammatory Activity of Pyrazole Derivatives
| Derivative | Animal Model | Dose | % Inhibition of Edema | Reference | |---|---|---|---| | 1,3,4-trisubstituted pyrazole 5a | Carrageenan-induced paw edema in rats | Not specified | ≥84.2% |[2] | | 3-phenyl-N-[3-(4-phenylpiperazin-1yl) propyl]-1H-pyrazole-5-carboxamide 10g | Carrageenan-induced rat paw edema | Not specified | 78% |[2] | | Pyrazole-based derivative 133 | Not specified | ED50 0.8575 mmol/kg | Not specified |[4] | | Pyrazoline 2d and 2e | Carrageenan-induced paw edema | Not specified | Higher than indomethacin |[3] |
Experimental Protocols: A Step-by-Step Guide
Detailed methodologies are essential for the replication and validation of scientific findings. Below are generalized protocols for common in vitro and in vivo assays used to assess the biological activity of pyrazole derivatives.
In Vitro Protocol: DPPH Radical Scavenging Assay
This assay is a common and reliable method for determining the antioxidant capacity of a compound.
-
Preparation of Reagents:
-
Prepare a stock solution of the test pyrazole derivative in a suitable solvent (e.g., DMSO or ethanol).
-
Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. The concentration is typically around 0.1 mM.
-
-
Assay Procedure:
-
In a 96-well microplate, add a small volume of various concentrations of the test compound to the wells.
-
Add the DPPH solution to each well to initiate the reaction.
-
Include a control group with the solvent and DPPH solution, and a blank with the solvent only.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Analysis:
-
Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the formula: ((Abs_control - Abs_sample) / Abs_control) * 100.
-
The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
-
In Vivo Protocol: Carrageenan-Induced Paw Edema Model
This is a widely used and well-characterized model for screening the acute anti-inflammatory activity of compounds.
-
Animal Handling and Acclimatization:
-
Use healthy adult rodents (e.g., Wistar rats or Swiss albino mice) of a specific weight range.
-
Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
-
Compound Administration:
-
Divide the animals into groups: a control group, a standard drug group (e.g., indomethacin or diclofenac), and test groups receiving different doses of the pyrazole derivative.
-
Administer the test compound and the standard drug orally or intraperitoneally one hour before the induction of inflammation.
-
-
Induction of Inflammation:
-
Inject a small volume (e.g., 0.1 mL) of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
-
Measurement of Paw Edema:
-
Measure the paw volume or thickness using a plethysmometer or a digital caliper at regular intervals after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
-
Data Analysis:
-
Calculate the percentage of inhibition of edema for each group using the formula: ((V_c - V_t) / V_c) * 100, where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
-
Compare the anti-inflammatory effect of the test compound with the standard drug.
-
Mandatory Visualizations: Workflows and Pathways
Visual representations are invaluable for understanding complex experimental processes and biological mechanisms.
Caption: Workflow for in vitro antioxidant screening using the DPPH assay.
Caption: Workflow for in vivo anti-inflammatory screening.
Caption: The Cyclooxygenase (COX) signaling pathway.
References
- 1. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An <i>in vitro</i> and <i>in silico</i> approach - Arabian Journal of Chemistry [arabjchem.org]
- 9. Pyrazole Derivatives of Medically Relevant Phenolic Acids: Insight into Antioxidative and Anti-LOX Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Pyrazole-Based Reference Standards in Analytical Chemistry: 3,4-dimethyl-1H-pyrazol-5-ol vs. Edaravone
In the precise world of analytical chemistry, the quality and reliability of reference standards are paramount for accurate quantification and validation of analytical methods. This guide provides a comprehensive comparison of two pyrazole-based compounds, 3,4-dimethyl-1H-pyrazol-5-ol and the well-established pharmaceutical reference standard, Edaravone. This publication is intended for researchers, scientists, and drug development professionals to aid in the selection of the most appropriate reference standard for their analytical needs.
Overview of the Reference Standards
This compound is a pyrazole derivative with applications as a pharmaceutical intermediate and a soil nitrification inhibitor.[1] While not as extensively documented as a certified reference standard, its analytical characterization is crucial for quality control in these applications.
Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) is a widely recognized pharmaceutical reference standard used in the quality control and stability testing of the neuroprotective drug of the same name.[2][3] Its analytical performance and characteristics are well-documented in pharmacopeial methods and scientific literature.
Comparative Data Presentation
The following tables summarize the key characteristics and analytical performance parameters of this compound and Edaravone, based on available data.
Table 1: Physicochemical Properties
| Property | This compound | Edaravone |
| CAS Number | 145092-15-5 | 89-25-8 |
| Molecular Formula | C₅H₈N₂O | C₁₀H₁₀N₂O |
| Molecular Weight | 112.13 g/mol | 174.20 g/mol [4] |
| Appearance | White to off-white crystalline solid[1] | White to off-white crystalline powder |
| Melting Point | 90-92 °C (varies with purity)[1] | ~127-130 °C |
| Solubility | Soluble in polar solvents like ethanol and water[1] | Soluble in methanol, ethanol, and acetonitrile |
| Purity | Typically >97% for commercial grades | ≥98.00% for reference standards[4] |
| Stability | Stable under normal conditions, may decompose with prolonged exposure to heat or light.[1] | Stable for ≥ 1 year under recommended storage conditions.[4] |
Table 2: Analytical Performance and Applications
| Parameter | This compound | Edaravone |
| Primary Application as Standard | Quality control of pharmaceutical intermediates, analysis of soil samples.[1][5] | Quality control, impurity profiling, and stability studies of Edaravone drug products.[2][3] |
| Typical Analytical Techniques | LC-MS/MS[5] | HPLC-UV, LC-MS/MS |
| Linearity (R²) | Not extensively reported for reference standard use. | >0.999 in validated HPLC methods. |
| Accuracy (% Recovery) | 101-107% in soil matrix using a labeled internal standard.[6] | Typically within 98-102% in pharmaceutical formulations. |
| Precision (%RSD) | Not extensively reported for reference standard use. | <2% in validated HPLC methods. |
| Limit of Detection (LOD) | Method-dependent; low ng/mL levels achievable with LC-MS/MS.[6] | Method-dependent; typically in the ng/mL range. |
| Limit of Quantitation (LOQ) | Method-dependent; low ng/mL levels achievable with LC-MS/MS.[6] | Method-dependent; typically in the ng/mL range. |
Experimental Protocols
Detailed methodologies for the analysis of each compound are provided below.
Experimental Protocol 1: Quantification of this compound in Soil Samples by LC-MS/MS
This method is adapted from a published study on the analysis of 3,4-dimethyl-1H-pyrazole (a closely related compound) in soil, demonstrating a suitable approach for trace-level quantification.[5][6]
1. Sample Preparation (Soil Matrix):
-
Extraction: Extract a known weight of the soil sample with an appropriate solvent mixture (e.g., acetonitrile/water).
-
Internal Standard: Spike the sample with a stable isotope-labeled internal standard (e.g., 3,4-DMP-¹⁵N₂) to correct for matrix effects and extraction variability.[6]
-
Cleanup: Centrifuge the extract and filter the supernatant through a 0.22 µm syringe filter before LC-MS/MS analysis.
2. LC-MS/MS Instrumentation and Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient elution using:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS Detector: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and its internal standard.
3. Quantification:
-
Construct a calibration curve by analyzing a series of known concentrations of the this compound reference standard.
-
Calculate the concentration in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Experimental Protocol 2: Validated RP-HPLC Method for the Quantification of Edaravone
This protocol is based on established and validated methods for the analysis of Edaravone in pharmaceutical dosage forms.
1. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve Edaravone reference standard in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range.
-
Sample Solution: Extract or dissolve the pharmaceutical formulation in a suitable solvent and dilute with the mobile phase to a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter.
2. HPLC Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of a buffer (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 20 µL.
-
Detection: UV detection at the wavelength of maximum absorbance for Edaravone (approximately 240 nm).
3. Method Validation (as per ICH guidelines):
-
Specificity: Demonstrate that the method is able to separate Edaravone from its degradation products and formulation excipients.
-
Linearity: Establish a linear relationship between the detector response and the concentration of the analyte over a specified range.
-
Accuracy: Determine the closeness of the measured value to the true value by recovery studies.
-
Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Robustness: Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualization of Analytical Workflows
The following diagrams illustrate the typical analytical workflows for the quantification of this compound and Edaravone.
References
- 1. Buy this compound (EVT-2538836) | 145092-15-5; 4344-72-3; 6628-22-4 [evitachem.com]
- 2. Edaravone Impurities | SynZeal [synzeal.com]
- 3. Edaravone |Axios Research [axios-research.com]
- 4. schd-shimadzu.com [schd-shimadzu.com]
- 5. Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC-MS/MS on a Reversed-Phase Column - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Docking Analysis of Pyrazole Derivatives: A Guide for Drug Discovery
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of molecular docking studies on pyrazole derivatives against various protein targets implicated in cancer and inflammation. The data presented is compiled from recent studies to facilitate the identification of promising scaffolds for further development.
Introduction to Pyrazole Derivatives in Drug Discovery
Pyrazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1][2] Their versatile scaffold allows for diverse chemical modifications, leading to a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties.[1] Several pyrazole-based drugs, such as Celecoxib (a selective COX-2 inhibitor) and Crizotinib (an ALK and ROS1 kinase inhibitor), are already in clinical use, highlighting the therapeutic potential of this chemical moiety. Molecular docking studies are crucial in this field for predicting the binding affinities and modes of interaction between pyrazole derivatives and their protein targets, thereby guiding the rational design of more potent and selective inhibitors.
Comparative Docking Performance of Pyrazole Derivatives
The following tables summarize the in silico and in vitro performance of various pyrazole derivatives against key protein targets. These tables are designed to provide a clear and concise comparison of binding energies, inhibition constants (Ki), and half-maximal inhibitory concentrations (IC50) from different studies.
Protein Kinase Inhibitors
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[3] Pyrazole derivatives have been extensively investigated as inhibitors of various protein kinases.
Table 1: Docking and Inhibitory Activity of Pyrazole Derivatives against Cancer-Related Kinases
| Compound ID/Series | Target Protein | Binding Energy (kcal/mol) | Inhibition Constant (Ki) | IC50 (µM) | Reference |
| Compound 6 (1,3,4-triarylpyrazole) | AKT1, AKT2, BRAF V600E, EGFR, p38α, PDGFRβ | Not specified | Not specified | Active at 100 µM | [3] |
| Compounds 6h and 6j | EGFR | Not specified | Not specified | 1.66 and 1.9 | [4] |
| Compound 22 | EGFR | -8.61 | Not specified | 0.6124 | [2] |
| Compound 23 | EGFR | -10.36 | Not specified | 0.5132 | [2] |
| Compound 1b | VEGFR-2 (2QU5) | -10.09 (kJ/mol) | Not specified | Not specified | [5][6][7] |
| Compound 3i | VEGFR-2 | Not specified | Not specified | 0.00893 | [8][9] |
| Compound 1d | Aurora A (2W1G) | -8.57 (kJ/mol) | Not specified | Not specified | [5][6] |
| Compound 2b | CDK2 (2VTO) | -10.35 (kJ/mol) | Not specified | Not specified | [5][6][7] |
| Compound 43 | PI3 Kinase | Not specified | Not specified | 0.25 | [1] |
Cyclooxygenase-2 (COX-2) Inhibitors
Cyclooxygenase-2 (COX-2) is an enzyme responsible for inflammation and pain. Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects.[10][11]
Table 2: Docking and Inhibitory Activity of Pyrazole Derivatives against COX-2
| Compound ID/Series | Binding Energy (kcal/mol) | IC50 (µM) | Selectivity Index (SI = COX-1 IC50/COX-2 IC50) | Reference |
| Amide Derivatives (e.g., 19, 23, 25, 26, 27 ) | -9.7 to lower | Not specified | Not specified | [10] |
| Compound 12 | Not specified | Potent (25.8 fold expression change) | Not specified | [11][12] |
| Compound 13 | Not specified | Potent (10.1 fold expression change) | Not specified | [11][12] |
| Compound 5f | Not specified | 1.50 | Not specified | [13][14] |
| Compound 6f | Not specified | 1.15 | Not specified | [13][14] |
Experimental Protocols
The data presented in this guide is based on various experimental and computational methodologies. Below are generalized protocols that reflect the common practices in the cited studies.
General Synthesis of Pyrazole Derivatives
A common synthetic route to obtain pyrazole derivatives involves the Claisen-Schmidt condensation of an appropriate ketone with an aldehyde to form a chalcone precursor.[11][12] This α,β-unsaturated ketone is then reacted with hydrazine hydrate or a substituted hydrazine in a suitable solvent like ethanol or acetic acid to yield the pyrazole ring through cyclization.[11] The final products are often purified by recrystallization.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against specific kinases is often determined using in vitro kinase assays. For instance, the ADP-Glo™ Kinase Assay can be used, which measures the amount of ADP produced during the enzymatic reaction. The assay is typically performed in a multi-well plate format with the kinase, substrate, ATP, and the test compound. The luminescence signal is inversely proportional to the kinase activity.
Molecular Docking Protocol
Molecular docking studies are performed to predict the binding mode and affinity of a ligand to a protein target. A typical workflow is as follows:
-
Protein and Ligand Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, and polar hydrogens are added. The 3D structures of the pyrazole derivatives (ligands) are built and energy-minimized using software like ChemDraw or Avogadro.
-
Docking Simulation: Software such as AutoDock Vina or PyRx is used to perform the docking.[10] The prepared protein is set as the receptor, and the pyrazole derivatives are the ligands. A grid box is defined to encompass the active site of the protein.
-
Analysis of Results: The docking results are analyzed based on the binding energy scores and the predicted binding poses. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and examined.
Signaling Pathway and Workflow Visualizations
The following diagrams illustrate a common signaling pathway targeted by pyrazole derivatives and a typical experimental workflow for their evaluation.
Caption: A typical experimental workflow for the discovery and evaluation of novel pyrazole derivatives.
Caption: Simplified EGFR signaling pathway and points of inhibition by pyrazole derivatives.
References
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives with Carbothioamide Tail as EGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02579A [pubs.rsc.org]
- 9. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. New pyrazole-pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validated Analytical Methods for 3,4-Dimethyl-1H-pyrazol-5-ol Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of validated analytical methods for the accurate quantification of 3,4-dimethyl-1H-pyrazol-5-ol (also known as 3,4-dimethylpyrazole, 3,4-DMP), a compound of significant interest in agricultural and pharmaceutical research. The selection of an appropriate analytical method is critical for obtaining reliable and reproducible data in areas such as soil nitrification inhibition studies and pharmacokinetic analysis. This document outlines the performance characteristics and experimental protocols of leading analytical techniques, including High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Comparative Analysis of Analytical Methods
The choice of an analytical method for the quantification of this compound is often dictated by the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of the performance of different validated methods.
Table 1: Comparison of Quantitative Performance Data for this compound Analysis
| Validation Parameter | HPLC-UV | LC-MS/MS (Method 1) | Ion-Pair LC-MS/MS |
| Linearity (R²) | > 0.999 | > 0.99 | > 0.999 |
| Accuracy (% Recovery) | 102% | 83.7 - 86.3% | 101 - 107% |
| Precision (%RSD) | Within-day: < 2%, Between-day: < 3% | Within-batch: 3.4%, Between-batch: 5.7% | Within-batch: 3.1%, Between-batch: 4.4% |
| Limit of Detection (LOD) | Not Reported | Not Reported | Not Reported |
| Limit of Quantitation (LOQ) | Not Reported | 0.5 ng/g | 0.05 ng/g |
| Sample Matrix | Fertilizers | Soil | Soil |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on validated methods published in peer-reviewed literature.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for Analysis in Fertilizers
This method is suitable for the quantification of 3,4-dimethylpyrazole phosphate (DMPP) in fertilizer samples.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: Shodex Silica C18M 4D (4.6 mm I.D. x 150 mm, 5 µm).
-
Mobile Phase: A mixture of 0.005 M H₃PO₄ aq. and acetonitrile (85/15 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh 1.00 g of the fertilizer sample into a 200 mL screw-capped Erlenmeyer flask.
-
Add 100 mL of water and stir for 10 minutes using a magnetic stirrer.
-
Allow the solution to stand, then transfer a portion of the supernatant into a 1.5 mL screw-capped centrifuge tube.
-
Centrifuge at approximately 8,000 to 10,000 x g for about 5 minutes.
-
Use the resulting supernatant as the sample for injection.
Validation Data:
-
Linearity: The calibration curve for DMPP showed high linearity with a coefficient of determination (R²) of 0.9999 over a concentration range of 0.5 to 50 µg/mL.[1]
-
Accuracy: An average recovery of 102% (n=3) was obtained for a urea fertilizer sample spiked with DMPP at a concentration of 0.185 mg/g.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Analysis in Soil
This method offers high sensitivity and selectivity for the quantification of 3,4-DMP in complex soil matrices.[2]
Instrumentation and Conditions:
-
LC-MS/MS System: An Agilent 1200 series LC coupled with a 6470 triple quadrupole tandem mass spectrometer.
-
Column: Phenomenex Kinetex biphenyl column (50 × 3 mm, 2.6 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and methanol (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 1 µL.
-
Mass Spectrometry: Multiple Reaction Monitoring (MRM) mode.
-
3,4-DMP transitions: m/z 97.4→56.2 (quantifier) and 97.4→70.2 (qualifier).
-
Internal Standard (3,5-dimethyl pyrazole-¹⁵N₂): m/z 99.2→57.2.
-
Sample Preparation:
-
Spike soil samples with the internal standard.
-
Add 0.1 mL of 5 M NaOH and 5 mL of acetonitrile.
-
Mix using a vortex mixer for 10 minutes and then centrifuge (5 min, 2100g).
-
Add Enhanced Matrix Removal (EMR) polish (NaCl/MgSO₄, 1:4, w/w) to the supernatant, vortex for 1 minute, and centrifuge (5 min, 2100g).
-
Transfer the acetonitrile extract to a glass vial and evaporate to dryness under nitrogen at 30°C.
-
Reconstitute the residue in 300 µL of methanol and centrifuge (5 min, 21,000g).
-
Analyze the supernatant by LC-MS/MS.
Validation Data:
-
Limit of Quantitation (LOQ): 0.5 ng/g.[2]
-
Accuracy: Recoveries of 83.7% to 86.3% were reported over a soil concentration range of 0.5–167 ng/g using a structural isomer as the internal standard.[3]
-
Precision: Within-batch variability was 3.4% and between-batch variability was 5.7%.[3]
Ion-Pair Liquid Chromatography-Tandem Mass Spectrometry (Ion-Pair LC-MS/MS) for Enhanced Retention in Soil Analysis
This improved LC-MS/MS method utilizes an ion-pair reagent to enhance the retention of the polar 3,4-DMP on a reversed-phase column, allowing for better separation from the soil matrix.[3][4]
Instrumentation and Conditions:
-
LC-MS/MS System: Same as the standard LC-MS/MS method.
-
Column: Phenomenex Kinetex biphenyl column (50 × 3 mm, 2.6 µm) or a Phenomenex Kinetex C18 column (50 × 3 mm, 2.6 µm).
-
Mobile Phase: A gradient of 0.01% perfluorooctanoic acid in water (A) and methanol (B).
-
Gradient: Start with 20% B for 0.5 min, increase to 80% B by 4 min, hold until 7.5 min, and then return to 20%.[5]
-
-
Flow Rate: 0.4 mL/min.[5]
-
Injection Volume: 1 µL.[5]
-
Mass Spectrometry: Same MRM transitions as the standard LC-MS/MS method.
Sample Preparation: The sample preparation protocol is identical to the standard LC-MS/MS method described above.
Validation Data:
-
Limit of Quantitation (LOQ): 0.05 ng/g, a 10-fold improvement over the previous method.[3]
-
Accuracy: Recoveries ranged from 101% to 107% when using a ¹⁵N₂-labeled 3,4-DMP internal standard.[3][4]
-
Precision: Within-batch variability was 3.1% and between-batch variability was 4.4%.[3]
Visualizing the Analytical Workflow
To provide a clearer understanding of the processes involved, the following diagrams illustrate the general workflow for analytical method validation and a typical sample preparation and analysis sequence.
Caption: Workflow for analytical method validation.
Caption: General workflow for sample analysis.
References
- 1. shodex.com [shodex.com]
- 2. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
- 3. Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC-MS/MS on a Reversed-Phase Column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Comparative Guide to the Structure-Activity Relationship of 3-Methyl-1-phenyl-1H-pyrazol-5-ol Analogs
A detailed analysis of 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) derivatives reveals key structural determinants for their antioxidant and anticancer activities. This guide provides a comparative overview of their biological performance, supported by experimental data and detailed protocols.
The core structure of the analyzed compounds consists of two 3-methyl-1-phenyl-1H-pyrazol-5-ol moieties linked by an arylmethylene bridge. The systematic variation of the substituent on the aryl portion of this bridge has allowed for the elucidation of key structural features that govern their biological activity.
Data Presentation: Antioxidant and Anticancer Activities
The following table summarizes the in vitro antioxidant and anticancer activities of a series of 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) derivatives. The antioxidant activity was determined using the DPPH radical scavenging assay, while the anticancer activity was evaluated against the colorectal RKO carcinoma cell line.
| Compound ID | Aryl Substituent (Ar) | DPPH IC50 (µM)[1] | RKO Cell Line IC50 (µM)[1] |
| 3a | 2-hydroxyphenyl | - | - |
| 3c | 2-nitrophenyl | 20.9 | - |
| 3h | 3-hydroxy-4-methoxyphenyl | - | - |
| 3i | 3,4-dihydroxyphenyl | 6.2 | 9.9 |
| 3k | 4-methoxyphenyl | - | - |
| Ascorbic Acid | Standard | - | - |
| 1 | (3-methyl-1-phenyl-1H-pyrazol-5-ol) | - | - |
Note: A lower IC50 value indicates greater potency. "-" indicates data not provided in the source.
The data reveals that the nature of the substituent on the arylmethylene bridge significantly influences both antioxidant and anticancer activities. Notably, compound 3i , bearing a 3,4-dihydroxy (catechol) moiety, exhibited the most potent radical scavenging activity and significant cytotoxicity against the RKO cancer cell line.[1]
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.
General Procedure for the Synthesis of 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) (3a-q) [1]
To a solution of an appropriate aromatic aldehyde (0.4 mmol) and 3-methyl-1-phenyl-5-pyrazolone (0.8 mmol) in 4 mL of 70% ethanol at room temperature, 40.2 μL of 1 M sodium acetate was added. The reaction mixture was stirred until the reaction was complete. Subsequently, water was added to achieve a 50% ethanol concentration. The resulting precipitate was filtered, washed with 50% ethanol, and dried to yield the pure product.
DPPH Radical Scavenging Assay [1]
The antioxidant activity of the synthesized compounds was evaluated by measuring their ability to scavenge the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. A solution of DPPH in methanol was mixed with various concentrations of the test compounds. The mixture was incubated in the dark at room temperature. The absorbance was measured at a specific wavelength using a spectrophotometer. The percentage of radical scavenging activity was calculated, and the IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, was determined.
In Vitro Cytotoxicity Assay against RKO Cell Line [1]
Human colorectal carcinoma RKO cells were seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with various concentrations of the synthesized compounds for a specified duration. Cell viability was assessed using a standard colorimetric assay, such as the MTT or SRB assay. The absorbance was measured using a microplate reader, and the percentage of cell growth inhibition was calculated relative to untreated control cells. The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, was determined from the dose-response curves.
Visualizations
The following diagrams illustrate the synthetic pathway and the structure-activity relationship of the evaluated compounds.
Caption: General synthesis scheme for 4,4'-(arylmethylene)bis(pyrazol-5-ols).
Caption: Structure-activity relationship summary of aryl substituents.
References
Safety Operating Guide
Proper Disposal of 3,4-dimethyl-1H-pyrazol-5-ol: A Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before handling 3,4-dimethyl-1H-pyrazol-5-ol, it is essential to be aware of the potential hazards, which are extrapolated from related pyrazole compounds. These compounds are generally classified as irritants, and some may be harmful if swallowed or in contact with skin.
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.[1]
-
Eye Protection: Use safety glasses with side shields or goggles.[2]
-
Lab Coat: A lab coat or other protective clothing is necessary to prevent skin contact.[1]
-
Respiratory Protection: If working with a powder or in a poorly ventilated area, use a respirator.[3]
First Aid Measures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[3][4][5] If irritation persists, seek medical attention.[3][4][5]
-
Eye Contact: Rinse cautiously with water for several minutes.[3][4][5] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[3][4][5]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[3][4][5]
-
Ingestion: If swallowed, call a poison center or doctor.[1][6]
Step-by-Step Disposal Procedure
The disposal of this compound must be handled as hazardous waste. Adherence to local, state, and federal regulations is mandatory.
-
Waste Identification and Classification:
-
Based on data from similar compounds, this compound should be treated as a hazardous chemical waste.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific classification guidelines.
-
-
Containerization:
-
Use a dedicated, properly labeled, and sealed container for the chemical waste.
-
The container must be compatible with the chemical and in good condition to prevent leaks or spills.[4]
-
-
Labeling:
-
Clearly label the waste container with the following information:
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Irritant," "Harmful if swallowed").
-
The date of accumulation.
-
-
-
Storage:
-
Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's EHS-approved waste management vendor.
-
Do not dispose of this compound down the drain or in regular trash.[4]
-
Summary of Hazard Information for Similar Pyrazole Derivatives
| Hazard Statement | Classification | Source Compounds |
| Causes skin irritation | Skin Irritant | 3,4-Dimethylpyrazole phosphate, 1,5-Dimethyl-1H-pyrazole-4-carboxylic acid |
| Causes serious eye irritation | Eye Irritant | 3,4-Dimethylpyrazole phosphate, 5-Hydroxy-1-methyl-1H-pyrazole |
| May cause respiratory irritation | Respiratory Irritant | 3,4-Dimethylpyrazole phosphate, 1,5-Dimethyl-1H-pyrazole-4-carboxylic acid |
| Harmful if swallowed | Acute Oral Toxicity | 1-Phenyl-3-methyl-5-pyrazolone |
Chemical Waste Disposal Workflow
The following diagram illustrates the general workflow for the proper disposal of laboratory chemical waste, applicable to this compound.
Caption: Workflow for the safe disposal of laboratory chemical waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 3,4-dimethyl-1H-pyrazol-5-ol
Essential safety protocols and logistical plans are critical for the secure and effective handling of 3,4-dimethyl-1H-pyrazol-5-ol in a laboratory setting. This guide provides detailed procedural information for researchers, scientists, and drug development professionals, ensuring a deep understanding of the necessary personal protective equipment (PPE), handling procedures, and disposal methods. By adhering to these guidelines, you can mitigate risks and foster a safe research environment.
Hazard Analysis and Personal Protective Equipment
This compound presents several health hazards that necessitate the use of specific personal protective equipment.[1] The primary routes of exposure are ingestion, skin contact, and eye contact. The compound is harmful if swallowed, toxic in contact with skin, causes skin irritation, and can result in serious eye damage.[1] Furthermore, it may cause damage to the spleen and thyroid through prolonged or repeated exposure.[1]
A comprehensive PPE strategy is the first line of defense against these risks. The following table summarizes the required PPE for handling this chemical.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Gloves must be inspected before use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[1] |
| Eyes/Face | Safety glasses with side shields or goggles, and a face shield | Provides protection against splashes and dust. Standard safety glasses are not sufficient. |
| Body | Protective clothing, lab coat | A flame-resistant lab coat is recommended.[2] Protective clothing should be changed immediately if it becomes contaminated.[1] |
| Respiratory | Respirator with a particulate filter | Required when handling the solid compound to avoid inhaling dust.[1][3] Use in a well-ventilated area or under a chemical fume hood. |
Operational Protocol: From Receipt to Disposal
A systematic workflow is essential for the safe handling of this compound. The following diagram and procedural steps outline the complete operational plan.
Step-by-Step Handling Procedure:
-
Receipt and Storage: Upon receipt, inspect the container for any damage. Store in a tightly closed container in a dry, well-ventilated place.[1] The storage area should be accessible only to authorized personnel.[1]
-
Personal Protective Equipment (PPE) Donning: Before handling the chemical, put on all required PPE as detailed in the table above. Ensure a proper fit for all equipment.
-
Work Area Setup: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4] Ensure that an eyewash station and safety shower are readily accessible.[3]
-
Weighing and Transfer: Handle the solid compound carefully to avoid generating dust.[1] Use a spatula for transfers. All equipment used for weighing and transfer should be dedicated or properly decontaminated after use.
-
Experimental Use: When using the compound in reactions, maintain a safe distance and use appropriate shielding if the reaction is energetic. Do not eat, drink, or smoke in the work area.[1][4]
-
Decontamination: After the experiment, decontaminate all surfaces and equipment that came into contact with the chemical. Use an appropriate cleaning agent and wash with plenty of water.
-
Waste Collection: Collect all waste materials, including contaminated consumables (e.g., gloves, paper towels) and rinseate from cleaning, in a designated, labeled, and sealed hazardous waste container.[5]
-
PPE Doffing and Disposal: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use PPE in the designated hazardous waste container. Reusable PPE should be thoroughly cleaned according to the manufacturer's instructions.
-
Personal Hygiene: Wash hands and face thoroughly after handling the substance.[1]
Disposal Plan
Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination.[1]
| Waste Type | Disposal Procedure |
| Unused/Expired Chemical | Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular trash. |
| Contaminated Labware (disposable) | Place in a sealed, labeled hazardous waste container for incineration. |
| Contaminated Labware (reusable) | Decontaminate thoroughly with an appropriate solvent, collecting the rinseate as hazardous waste. After decontamination, it can be washed normally. |
| Solutions containing the chemical | Collect in a labeled, sealed container for hazardous waste disposal. |
| Contaminated PPE | Dispose of as hazardous waste in a sealed container. |
By implementing these comprehensive safety and logistical measures, laboratories can ensure the well-being of their personnel and maintain a high standard of operational safety when working with this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
